molecular formula C5H8O2 B046785 4-Pentenoic acid CAS No. 591-80-0

4-Pentenoic acid

Cat. No.: B046785
CAS No.: 591-80-0
M. Wt: 100.12 g/mol
InChI Key: HVAMZGADVCBITI-UHFFFAOYSA-N
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Description

4-Pentenoic acid is a valuable five-carbon chemical building block that features a terminal alkene group and a carboxylic acid functionality. This bifunctionality makes it an exceptionally versatile synthon in organic synthesis, medicinal chemistry, and materials science. Its primary research value lies in its application in bioconjugation, where the carboxylic acid can be readily activated to form an ester or amide bond with amines (e.g., on lysine residues or the N-terminus of peptides/proteins), while the terminal alkene serves as a handle for subsequent site-specific modification via reactions such as thiol-ene coupling, epoxidation, or hydroboration. Furthermore, this compound is a key precursor in the synthesis of lactones and other heterocyclic compounds. In polymer science, it acts as a comonomer to introduce unsaturated, cross-linkable sites into polymer backbones. The compound's mechanism of action in these contexts is that of a crosslinker and a functionalization agent; the alkene undergoes facile radical or electrophilic addition reactions, allowing for the precise attachment of probes, tags, or other molecules to a biomolecule or polymer scaffold of interest. This high-purity reagent is essential for researchers developing new bioconjugation strategies, novel synthetic methodologies, and advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-4-enoic acid
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InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7)
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InChI Key

HVAMZGADVCBITI-UHFFFAOYSA-N
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Canonical SMILES

C=CCCC(=O)O
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID0044448
Record name 4-Pentenoic acid
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Molecular Weight

100.12 g/mol
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Physical Description

Liquid, colourless liquid with a cheese-like odour
Record name 4-Pentenoic acid
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Solubility

slightly soluble in water; soluble in alcohol and ether
Record name 4-Pentenoic acid
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Density

0.970-0.990 (20°)
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CAS No.

591-80-0
Record name 4-Pentenoic acid
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Melting Point

-22.5 °C
Record name 4-Pentenoic acid
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Foundational & Exploratory

4-Pentenoic Acid: A Technical Guide to its Properties and Role as a Fatty Acid Oxidation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-pentenoic acid, a valuable tool in metabolic research. This document details its chemical and physical properties, outlines experimental protocols for studying its effects, and elucidates its mechanism of action as an inhibitor of fatty acid oxidation.

Core Properties of this compound

This compound, also known as allylacetic acid, is a monounsaturated carboxylic acid. Its terminal double bond and carboxylic acid functional group make it a versatile molecule in both chemical synthesis and biological studies.

CAS Number: 591-80-0[1][2][3][4][5][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₅H₈O₂[2][3][6]
Molecular Weight100.12 g/mol [2][5][6]
AppearanceColorless liquid[1]
Melting Point-22.5 °C[4][5]
Boiling Point188-189 °C at 760 mmHg; 83-84 °C at 12 mmHg[1][4][5]
Density0.981 g/mL at 25 °C[4][5]
Refractive Index1.428 (at 20 °C, nD)[4][5]
Flash Point89 °C (192.2 °F) - closed cup[4]
SolubilitySoluble in alcohol. Slightly soluble in water.[1]
Identification and Nomenclature

This table provides various identifiers and alternative names for this compound.

Identifier TypeValueReference
IUPAC NamePent-4-enoic acid[3]
SynonymsAllylacetic acid, 3-Vinylpropionic acid[2][3]
Beilstein Registry Number1633696[4][5]
EC Number209-732-7[4][5]
PubChem CID61138[7]

Mechanism of Action: Inhibition of Fatty Acid β-Oxidation

This compound is a well-established inhibitor of mitochondrial fatty acid β-oxidation. Its inhibitory effect is not direct but requires metabolic activation within the mitochondria. The proposed mechanism involves the conversion of this compound to its coenzyme A (CoA) thioester, 4-pentenoyl-CoA. This intermediate then undergoes partial β-oxidation to form 3-keto-4-pentenoyl-CoA. This metabolite is a potent inhibitor of 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral. The inhibition of this enzyme leads to the cessation of fatty acid breakdown and a subsequent decrease in energy production from this metabolic pathway.

fatty_acid_oxidation_inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 4_Pentenoic_Acid This compound 4_Pentenoyl_CoA 4-Pentenoyl-CoA 4_Pentenoic_Acid->4_Pentenoyl_CoA Acyl-CoA Synthetase (in Mitochondria) Beta_Oxidation_Partial Partial β-Oxidation 4_Pentenoyl_CoA->Beta_Oxidation_Partial Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, L-3-Hydroxyacyl-CoA Dehydrogenase 3_Keto_4_Pentenoyl_CoA 3-Keto-4-Pentenoyl-CoA Beta_Oxidation_Partial->3_Keto_4_Pentenoyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase 3_Keto_4_Pentenoyl_CoA->Thiolase Inhibition Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Fatty_Acyl_CoA_n-2 Fatty Acyl-CoA (n-2) Thiolase->Fatty_Acyl_CoA_n-2 Fatty_Acyl_CoA_n Fatty Acyl-CoA (n) Fatty_Acyl_CoA_n->Thiolase β-Oxidation Cycle

Metabolic activation and inhibitory pathway of this compound.

Experimental Protocols

The following provides a generalized protocol for assessing the inhibitory effect of this compound on fatty acid oxidation in isolated mitochondria using an oxygen consumption assay. This protocol can be adapted for use with various biological samples and experimental setups, such as Seahorse XF Analyzers.

Materials and Reagents
  • Isolated mitochondria (e.g., from rat liver or heart)

  • Respiration Buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, EGTA, and HEPES, pH 7.2)

  • Substrates:

    • Palmitoyl-L-carnitine (or other long-chain fatty acylcarnitine)

    • Malate (B86768)

  • ADP (Adenosine diphosphate)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • Oxygen electrode system or Seahorse XF Analyzer

  • Bradford reagent for protein quantification

Procedure
  • Mitochondrial Preparation and Quantification:

    • Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

    • Determine the protein concentration of the mitochondrial suspension using the Bradford assay to ensure equal loading in the assay.

  • Assay Setup:

    • Add a defined amount of mitochondrial protein (e.g., 0.5 mg/mL) to the respiration chamber containing pre-warmed respiration buffer.

    • Allow the mitochondria to equilibrate for a few minutes while monitoring the baseline oxygen level.

  • Initiation of Fatty Acid Oxidation:

    • Add the fatty acid substrate (e.g., 10 µM palmitoyl-L-carnitine) and malate (e.g., 2 mM) to the chamber to initiate state 2 respiration (substrate-dependent respiration without ADP).

  • Addition of this compound:

    • Introduce varying concentrations of this compound (or vehicle control) to the chamber and incubate for a short period (e.g., 2-5 minutes) to allow for its uptake and metabolic activation.

  • Measurement of State 3 and State 4 Respiration:

    • Add a saturating amount of ADP (e.g., 150 µM) to stimulate state 3 respiration (active, phosphorylating respiration).

    • Monitor the rate of oxygen consumption until all the ADP is phosphorylated, at which point the respiration rate will decrease to state 4 (resting respiration).

  • Data Analysis:

    • Calculate the rates of oxygen consumption for state 3 and state 4 respiration in the presence and absence of this compound.

    • Determine the respiratory control ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling and health.

    • Plot the inhibition of state 3 respiration as a function of this compound concentration to determine the IC₅₀ value.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and causes severe skin burns and eye damage. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

An In-depth Technical Guide to 4-Pentenoic Acid: Structural Formula, Isomers, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-pentenoic acid, including its structural formula, isomers, physicochemical properties, synthesis protocols, and biological significance. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Structural Formula and Isomers of Pentenoic Acid

This compound, also known as allylacetic acid, is a monounsaturated fatty acid with the molecular formula C₅H₈O₂.[1][2][3] Its structure consists of a five-carbon chain with a terminal double bond between C4 and C5 and a carboxylic acid group at C1.

The general class of pentenoic acids includes several isomers based on the position of the double bond and the stereochemistry around it.[4]

  • Positional Isomers: The primary isomers are distinguished by the location of the carbon-carbon double bond:

    • 2-Pentenoic acid: The double bond is between the second and third carbon atoms.

    • 3-Pentenoic acid: The double bond is between the third and fourth carbon atoms.

    • This compound: The double bond is between the fourth and fifth carbon atoms.[4]

  • Geometric (Cis/Trans) Isomers:

    • Both 2-pentenoic acid and 3-pentenoic acid exist as geometric isomers (cis/Z and trans/E) due to the restricted rotation around the internal double bond.[4]

    • This compound does not exhibit geometric isomerism because one of the carbons in the double bond (C5) is bonded to two identical hydrogen atoms.[4]

  • Structural Isomers (Branched Chain):

    • Examples include various methyl-substituted butenoic acids, such as 2-methyl-2-pentenoic acid.[4]

Isomers_of_Pentenoic_Acid cluster_main Pentenoic Acid (C₅H₈O₂) cluster_positional Positional Isomers cluster_geometric_2 Geometric Isomers cluster_geometric_3 Geometric Isomers Pentenoic Acid Pentenoic Acid 2-Pentenoic Acid 2-Pentenoic Acid Pentenoic Acid->2-Pentenoic Acid 3-Pentenoic Acid 3-Pentenoic Acid Pentenoic Acid->3-Pentenoic Acid This compound This compound Pentenoic Acid->this compound cis-2-Pentenoic Acid cis-2-Pentenoic Acid 2-Pentenoic Acid->cis-2-Pentenoic Acid trans-2-Pentenoic Acid trans-2-Pentenoic Acid 2-Pentenoic Acid->trans-2-Pentenoic Acid cis-3-Pentenoic Acid cis-3-Pentenoic Acid 3-Pentenoic Acid->cis-3-Pentenoic Acid trans-3-Pentenoic Acid trans-3-Pentenoic Acid 3-Pentenoic Acid->trans-3-Pentenoic Acid

Figure 1: Isomers of Pentenoic Acid

Physicochemical Properties

The properties of pentenoic acid isomers vary based on the position and geometry of the double bond. A summary of key quantitative data is presented below for easy comparison.

PropertyThis compoundtrans-2-Pentenoic Acidtrans-3-Pentenoic Acid
Molecular Formula C₅H₈O₂[1][2][3]C₅H₈O₂[5]C₅H₈O₂[6]
Molecular Weight 100.12 g/mol [1]100.12 g/mol [5]100.12 g/mol [6][7]
CAS Number 591-80-0[1][2][3]13991-37-2[4]1617-32-9[4][6]
Melting Point -22.5 °C~10 °C[4]N/A
Boiling Point 188 °C[4] or 83-84 °C at 12 mmHg~198 °C[4]192-194 °C[7]
Density 0.981 g/mL at 25 °CN/A0.986 g/mL at 20 °C[7]
Refractive Index n20/D 1.428N/An20/D 1.435[7]

Experimental Protocols

A. Synthesis of this compound

A common method for synthesizing this compound involves the reaction of allyl chloride with diethyl malonate, followed by saponification and decarboxylation.[8]

Methodology:

  • Condensation: Allyl chloride and diethyl malonate are used as starting materials. The condensation reaction is carried out under alkaline conditions using a base such as sodium ethoxide or sodium methoxide.[8] The reaction temperature is maintained between 20-40°C for 2-4 hours to yield 2-allyl diethyl malonate.[8]

  • Saponification and Decarboxylation: The resulting 2-allyl diethyl malonate undergoes saponification followed by a decarboxylation reaction to produce the final product, this compound.[8]

  • Purification: The crude product is washed with water and purified by vacuum distillation to yield this compound with a purity of over 97%.[8]

An alternative synthesis route uses allyl alcohol (vinylcarbinol) and an orthoacetate as the primary starting materials.[9] The process involves a transesterification and rearrangement reaction, followed by hydrolysis and acidification to yield this compound.[9]

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Allyl Chloride Allyl Chloride Condensation Condensation (Base, 20-40°C) Allyl Chloride->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Intermediate 2-Allyl Diethyl Malonate Condensation->Intermediate Saponification Saponification & Decarboxylation Purification Purification (Distillation) Saponification->Purification Final_Product This compound Purification->Final_Product Intermediate->Saponification

Figure 2: Synthesis Workflow for this compound

B. Analytical Characterization

The structure and purity of this compound and its isomers are typically confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of hydrogen atoms. Spectra for this compound are available in public databases.[1][10][11]

    • ¹³C NMR: Identifies the different carbon environments within the molecule.[1]

    • Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in an NMR spectrometer.

  • Infrared (IR) Spectroscopy:

    • Used to identify characteristic functional groups. For this compound, key peaks include the C=O stretch of the carboxylic acid and the C=C stretch of the alkene. IR spectra are available in the NIST database.[3][12]

    • Protocol: The liquid sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry (MS):

    • Determines the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides mass spectrum data for this compound.[2][3]

    • Protocol: The sample is ionized (e.g., via electron ionization) and the mass-to-charge ratio of the resulting ions is measured.

Biological Activity and Signaling Pathways

This compound is recognized for its effects on cellular metabolism.[13] It acts as a hypoglycemic agent and an inhibitor of fatty acid oxidation.[13][14][15]

  • Mechanism of Action: The compound can influence blood glucose and energy metabolism through several mechanisms:

    • Inhibition of Fatty Acid Oxidation: this compound significantly inhibits thiolase in rat heart mitochondria, a key enzyme in the β-oxidation pathway.[13] This reduces the cell's ability to use long-chain fatty acids for energy.

    • Reduction of Gluconeogenesis: By inhibiting fatty acid oxidation, it limits the energy supply needed for gluconeogenesis (the synthesis of glucose).[13]

    • Promotion of Glucose Utilization: The reduction in energy from fat metabolism leads to an increased reliance on glucose oxidation for cellular energy.[13]

These metabolic effects make this compound a compound of interest in research related to metabolic disorders.

Biological_Activity cluster_pathway Metabolic Impact cluster_outcome Physiological Outcome This compound This compound Fatty Acid Oxidation Fatty Acid Oxidation (Thiolase) This compound->Fatty Acid Oxidation Inhibits Glucose Utilization Glucose Utilization This compound->Glucose Utilization Promotes Gluconeogenesis Gluconeogenesis Fatty Acid Oxidation->Gluconeogenesis Reduces Energy For Hypoglycemic Effect Hypoglycemic Effect Gluconeogenesis->Hypoglycemic Effect Leads to Glucose Utilization->Hypoglycemic Effect Contributes to

Figure 3: Simplified Pathway of this compound's Biological Activity

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenoic acid, also known as allylacetic acid, is a monounsaturated fatty acid with the chemical formula C₅H₈O₂.[1][2] Its structure, featuring both a terminal double bond and a carboxylic acid functional group, imparts a dual reactivity that makes it a valuable intermediate in various chemical syntheses.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations of its chemical behavior. This document is intended to be a key resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this versatile molecule.

Physical Properties

This compound is a colorless to light yellow liquid at room temperature with a pungent, cheese-like odor.[1][4] It is slightly soluble in water but soluble in organic solvents such as alcohol and ether.[1][4] A summary of its key physical properties is presented in the table below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1][4][5]
Appearance Colorless to light yellow liquid[1][6]
Odor Pungent, cheese-like[1][4]
Melting Point -22 to -23 °C[1][4][7]
Boiling Point 187-189 °C at 760 mmHg; 83-84 °C at 12 mmHg[4][5][7]
Density 0.971 - 0.981 g/mL at 25 °C[5][7]
Refractive Index 1.424 - 1.432 at 20 °C[4][5][7]
Solubility Slightly soluble in water; soluble in alcohol and ether.[1][4]
pKa 4.89 (Predicted)[8]
Flash Point 89.44 °C (closed cup)[7]
Vapor Density >1 (Air = 1)[5][7]

Chemical Properties and Reactivity

The chemical nature of this compound is defined by the presence of two reactive centers: the carboxylic acid group and the terminal alkene. This dual functionality allows it to serve as a versatile building block in organic synthesis.[3]

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction. For instance, it can be converted to its corresponding esters, such as ethyl 4-pentenoate, through Fischer esterification.[9]

Reactions of the Alkene Group

The terminal double bond is susceptible to electrophilic addition reactions. For example, the reaction with hydrogen bromide (HBr) proceeds via a carbocation intermediate to yield 4-bromopentanoic acid as the major product, following Markovnikov's rule.[5]

A notable reaction involving both functional groups is iodolactonization. In the presence of iodine and a weak base, this compound undergoes intramolecular cyclization to form a five-membered lactone, specifically 5-(iodomethyl)dihydrofuran-2(3H)-one.[3][10] This reaction proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate which is then attacked by the internal carboxylate nucleophile.[10][11]

Synthesis of this compound

One common laboratory synthesis of this compound involves the reaction of allyl chloride with diethyl malonate in the presence of a base, followed by saponification and decarboxylation of the resulting 2-allyl diethyl malonate.[12]

Synthesis_of_4_Pentenoic_Acid Synthesis of this compound AllylChloride Allyl Chloride Intermediate 2-Allyl Diethyl Malonate AllylChloride->Intermediate Condensation DiethylMalonate Diethyl Malonate DiethylMalonate->Intermediate Condensation Product This compound Intermediate->Product Base Base (e.g., NaOEt) Step2 1. Saponification 2. Decarboxylation

Caption: A simplified workflow for the synthesis of this compound.

Reaction with HBr: An Electrophilic Addition

The reaction of this compound with HBr is a classic example of electrophilic addition to an alkene. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the hydrogen atom of the HBr adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable secondary carbocation.

HBr_Addition_Mechanism Mechanism of HBr Addition to this compound Reactant This compound Carbocation Secondary Carbocation Intermediate Reactant->Carbocation + H+ HBr H-Br Product 4-Bromopentanoic Acid Carbocation->Product + Br- Bromide Br-

Caption: The mechanism for the reaction of this compound with HBr.

Iodolactonization: An Intramolecular Cyclization

Iodolactonization is a powerful synthetic tool that allows for the formation of a lactone ring from an unsaturated carboxylic acid. This reaction is initiated by the electrophilic attack of iodine on the double bond to form a cyclic iodonium ion. The proximate carboxylic acid group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the five-membered lactone ring.

Iodolactonization_Mechanism Iodolactonization of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Reactant This compound Iodonium Cyclic Iodonium Ion Reactant->Iodonium + I₂ Lactone 5-(Iodomethyl)dihydrofuran-2(3H)-one Iodonium->Lactone Intramolecular Nucleophilic Attack

Caption: The mechanism of the iodolactonization of this compound.

Biological Activity: Hypoglycemic Effects

This compound is known to exhibit hypoglycemic activity.[1][13] Its mechanism of action involves the inhibition of fatty acid oxidation.[1][13] Specifically, it has been shown to inhibit thiolase in rat heart mitochondria.[1] This inhibition leads to a reduction in gluconeogenesis and an increase in glucose utilization, ultimately resulting in lower blood glucose levels.[1][13]

Hypoglycemic_Action Proposed Mechanism of Hypoglycemic Action of this compound PentenoicAcid This compound Thiolase Thiolase PentenoicAcid->Thiolase Inhibits Gluconeogenesis Gluconeogenesis PentenoicAcid->Gluconeogenesis Inhibits GlucoseUtilization Glucose Utilization PentenoicAcid->GlucoseUtilization Promotes FattyAcidOxidation Fatty Acid Oxidation FattyAcidOxidation->Gluconeogenesis Provides energy for Thiolase->FattyAcidOxidation Is a key enzyme in BloodGlucose Blood Glucose Levels Gluconeogenesis->BloodGlucose Increases GlucoseUtilization->BloodGlucose Decreases

Caption: The inhibitory effect of this compound on metabolic pathways leading to a hypoglycemic effect.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.

Determination of Melting Point (Capillary Method)
  • Sample Preparation: Since this compound is a liquid at room temperature, its melting point is determined by cooling the sample until it solidifies. A small amount of the liquid is introduced into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling stage or in a cooled bath.

  • Measurement: The temperature is slowly increased, and the range from which the first droplet of liquid appears to when the entire solid has melted is recorded as the melting point range.

Determination of Boiling Point
  • Apparatus Setup: A small volume of this compound is placed in a distillation flask with a few boiling chips. A thermometer is positioned such that the top of the bulb is level with the side arm of the distillation flask.

  • Heating: The flask is gently heated.

  • Measurement: The temperature at which the liquid boils and a stable temperature is observed on the thermometer during distillation is recorded as the boiling point. For vacuum distillation, the pressure is also recorded.

Determination of Density (Pycnometer Method)
  • Measurement of Pycnometer Mass: A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

  • Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are present. The temperature of the liquid is recorded.

  • Measurement of Filled Pycnometer Mass: The filled pycnometer is weighed.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the acid by the known volume of the pycnometer.

Determination of Solubility
  • Qualitative Assessment in Water: To a test tube containing a small amount of distilled water, a few drops of this compound are added. The mixture is agitated, and the miscibility is observed. The formation of a single phase indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or slight solubility.

  • Qualitative Assessment in Organic Solvents: The same procedure is repeated with various organic solvents (e.g., ethanol, diethyl ether) to determine its solubility in these media.

Spectroscopic Analysis
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

  • Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the molecule.

  • Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C=C of the alkene are identified.

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer.

  • Ionization: The sample is ionized, typically using electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

  • Data Analysis: The molecular weight is confirmed from the molecular ion peak, and the fragmentation pattern is analyzed to provide further structural information.

Conclusion

This compound is a versatile chemical with a well-defined set of physical and chemical properties. Its dual functionality makes it a valuable precursor in organic synthesis, and its biological activity as a hypoglycemic agent presents opportunities for further investigation in drug development. This guide provides a comprehensive foundation of its characteristics and the experimental methodologies for their determination, serving as a critical resource for scientists and researchers.

References

An In-depth Technical Guide to 4-Pentenoic Acid: Nomenclature, Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-pentenoic acid, a molecule of significant interest in various research and development fields. The document covers its nomenclature and synonyms, physicochemical properties, detailed experimental protocols for its synthesis, and its mechanism of action as an inhibitor of fatty acid oxidation.

Nomenclature and Synonyms

This compound is a monounsaturated fatty acid with a terminal double bond. Its systematic and common names, along with other identifiers, are crucial for accurate scientific communication and substance identification.

Table 1: Synonyms and Nomenclature for this compound

CategoryIdentifier
IUPAC Name pent-4-enoic acid
Common Names Allylacetic acid, 3-Vinylpropionic acid[1]
CAS Number 591-80-0[1]
Molecular Formula C₅H₈O₂[1]
InChI Key HVAMZGADVCBITI-UHFFFAOYSA-N
SMILES C=CCCC(=O)O
Other Names 4-Penten-1-oic acid, δthis compound

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Table 2: Quantitative Data for this compound

PropertyValue
Molecular Weight 100.12 g/mol [1]
Appearance Colorless liquid
Density 0.981 g/mL at 25 °C
Boiling Point 188-189 °C (760 mmHg)
Melting Point -22.5 °C
Solubility Slightly soluble in water; soluble in ethanol (B145695) and diethyl ether
pKa ~4.8

Experimental Protocols

Synthesis of this compound via Malonic Ester Condensation

This protocol describes a common laboratory-scale synthesis of this compound using diethyl malonate and allyl bromide as starting materials.[2][3][4]

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • Allyl bromide

  • Diethyl ether

  • 5 M Sodium hydroxide (B78521) solution

  • Concentrated hydrochloric acid

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic.

  • Alkylation: After the addition of diethyl malonate is complete, add allyl bromide dropwise to the stirred solution. The reaction mixture is then refluxed for 2-3 hours to ensure complete alkylation.

  • Work-up and Extraction: After cooling to room temperature, the ethanol is removed under reduced pressure. The residue is then dissolved in water and transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • Saponification: The resulting crude diethyl allylmalonate is refluxed with a 5 M sodium hydroxide solution for 3-4 hours to hydrolyze the ester groups.

  • Decarboxylation and Isolation: The reaction mixture is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the pH is approximately 1. This protonates the carboxylate and induces decarboxylation upon heating. The mixture is then heated to cause decarboxylation, which is evident by the evolution of carbon dioxide. After cooling, the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The final product, this compound, is purified by distillation under reduced pressure.

Assay for Inhibition of Fatty Acid β-Oxidation

This compound is a well-known inhibitor of fatty acid β-oxidation. Its inhibitory effect is not direct but results from its metabolism to an active inhibitor. This protocol outlines a general method to assess the inhibition of fatty acid oxidation in isolated mitochondria.

Materials:

  • Isolated rat liver or heart mitochondria

  • This compound

  • Palmitoyl-L-carnitine (or other fatty acid substrate)

  • Malate (B86768)

  • ADP

  • Bovine serum albumin (fatty acid-free)

  • Mitochondrial respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES, EGTA)

  • Oxygen electrode (e.g., Clark-type) or a Seahorse XF Analyzer

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from fresh rat liver or heart tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford or BCA assay).

  • Incubation with Inhibitor: Pre-incubate a known concentration of isolated mitochondria with varying concentrations of this compound in the respiration buffer for a defined period (e.g., 5-10 minutes) at 37°C. This allows for the mitochondrial uptake and metabolic activation of this compound.

  • Initiation of Respiration: Transfer the mitochondrial suspension to the chamber of an oxygen electrode or a Seahorse XF Analyzer. Initiate fatty acid oxidation by adding the substrate, palmitoyl-L-carnitine, along with a small amount of malate (to replenish Krebs cycle intermediates).

  • Measurement of Oxygen Consumption: Monitor the rate of oxygen consumption. After a stable basal rate of respiration (State 2) is established, add a known amount of ADP to stimulate ATP synthesis-coupled respiration (State 3).

  • Data Analysis: Calculate the rates of State 3 and State 4 (after ADP is consumed) respiration. The inhibitory effect of this compound on fatty acid β-oxidation is determined by the concentration-dependent decrease in the rate of State 3 respiration in the presence of the fatty acid substrate.

Signaling Pathways and Mechanisms of Action

This compound exerts its inhibitory effect on fatty acid oxidation through a "suicide inhibition" mechanism. It is first activated to its coenzyme A (CoA) derivative, 4-pentenoyl-CoA, within the mitochondria. This intermediate then enters the β-oxidation spiral. A key metabolite, 3-keto-4-pentenoyl-CoA, is formed, which irreversibly inhibits the enzyme 3-ketoacyl-CoA thiolase, a crucial enzyme in the β-oxidation pathway.[5] This inhibition leads to a halt in the breakdown of fatty acids.

Inhibition_of_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix 4-Pentenoic_Acid This compound 4-Pentenoyl_CoA 4-Pentenoyl-CoA 4-Pentenoic_Acid->4-Pentenoyl_CoA Acyl-CoA Synthetase 2,4-Pentadienoyl_CoA 2,4-Pentadienoyl-CoA 4-Pentenoyl_CoA->2,4-Pentadienoyl_CoA Acyl-CoA Dehydrogenase 3-Keto-4-pentenoyl_CoA 3-Keto-4-pentenoyl-CoA 2,4-Pentadienoyl_CoA->3-Keto-4-pentenoyl_CoA β-Oxidation Enzymes 3-Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase 3-Keto-4-pentenoyl_CoA->3-Ketoacyl_CoA_Thiolase Inhibition Inhibition Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation_Cycle β-Oxidation Cycle Fatty_Acyl_CoA->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA

Caption: Metabolic activation of this compound and inhibition of fatty acid β-oxidation.

This technical guide provides foundational knowledge for professionals working with this compound. For further in-depth information, consulting the primary literature is recommended.

References

An In-depth Technical Guide to the Biological Activity of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenoic acid, a medium-chain unsaturated fatty acid, exhibits significant biological activities primarily centered on the disruption of fatty acid β-oxidation. This technical guide provides a comprehensive overview of its mechanism of action, metabolic consequences, and associated toxicities. Through its metabolic activation to 3-keto-4-pentenoyl-CoA, this compound potently inhibits key enzymes in fatty acid metabolism, leading to pronounced hypoglycemia and hepatic steatosis. This document details the underlying biochemical pathways, summarizes quantitative data from in vitro and in vivo studies, and provides methodological insights into the experimental protocols used to elucidate these effects.

Introduction

This compound is a valuable research tool for studying cellular energy metabolism, particularly the regulation of fatty acid oxidation. Its potent inhibitory effects have been instrumental in understanding the pathophysiology of certain metabolic disorders and have been explored for their potential therapeutic implications. This guide aims to consolidate the current knowledge on the biological activity of this compound, with a focus on the quantitative and mechanistic aspects relevant to researchers and drug development professionals.

Mechanism of Action: Inhibition of Fatty Acid β-Oxidation

The biological effects of this compound are not exerted by the parent compound itself but rather by its metabolic products. Within the mitochondrial matrix, this compound is converted to its coenzyme A (CoA) thioester, which then undergoes partial β-oxidation. This process generates the highly reactive intermediate, 3-keto-4-pentenoyl-CoA, the primary inhibitor of fatty acid oxidation.[1]

Dual Inhibition of Key Metabolic Enzymes

3-Keto-4-pentenoyl-CoA targets two critical enzymes involved in fatty acid metabolism:

  • 3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step of the β-oxidation spiral, cleaving a two-carbon unit from the fatty acyl chain. 3-Keto-4-pentenoyl-CoA acts as both a reversible and irreversible inhibitor of this enzyme.[1][2] The irreversible inhibition is thought to be a "suicide" mechanism where the reactive inhibitor covalently modifies the enzyme's active site.

  • Carnitine Acetyltransferase (CAT): This enzyme is crucial for buffering the mitochondrial acetyl-CoA pool and transporting acetyl groups out of the mitochondria. 3-Keto-4-pentenoyl-CoA is a mechanism-based inactivator of CAT, leading to its irreversible inhibition.

The metabolic pathways of this compound are detailed below:

cluster_Mitochondrion Mitochondrial Matrix 4-Pentenoic_Acid This compound 4-Pentenoyl-CoA 4-Pentenoyl-CoA 4-Pentenoic_Acid->4-Pentenoyl-CoA Acyl-CoA Synthetase 2,4-Pentadienoyl-CoA 2,4-Pentadienoyl-CoA 4-Pentenoyl-CoA->2,4-Pentadienoyl-CoA Acyl-CoA Dehydrogenase 3-Keto-4-pentenoyl-CoA 3-Keto-4-pentenoyl-CoA 2,4-Pentadienoyl-CoA->3-Keto-4-pentenoyl-CoA β-Oxidation (minor pathway) Thiolase 3-Ketoacyl-CoA Thiolase 3-Keto-4-pentenoyl-CoA->Thiolase Inhibition CAT Carnitine Acetyltransferase 3-Keto-4-pentenoyl-CoA->CAT Inhibition FAO Fatty Acid β-Oxidation Thiolase->FAO Catalyzes final step Acetyl-CoA_Pool Acetyl-CoA Pool CAT->Acetyl-CoA_Pool Regulates

Figure 1: Metabolic activation of this compound and inhibition of key enzymes.

Quantitative Data on Biological Activity

The inhibitory effects of this compound and its metabolite have been characterized in various studies. The following tables summarize the available quantitative data.

In Vitro Enzyme Inhibition

While the inhibitory activity is well-established, specific IC50 or Ki values for the inhibition of 3-ketoacyl-CoA thiolase and carnitine acetyltransferase by 3-keto-4-pentenoyl-CoA are not consistently reported in the literature. However, studies have qualitatively described the inhibition as potent.

In Vivo Effects

The administration of this compound in animal models leads to significant physiological changes, as detailed in the tables below.

Table 1: Effects of this compound on Carnitine Metabolism in Rats

ParameterTreatment GroupChange from ControlReference
Serum Free Carnitine50 mg/kg this compound (i.p. every 4h for 82h)Significantly decreased
Serum Acylcarnitine50 mg/kg this compound (i.p. every 4h for 82h)Significantly decreased
Urine Acylcarnitine50 mg/kg this compound (i.p. every 4h for 82h)Significantly elevated
Urine Total Carnitine50 mg/kg this compound (i.p. every 4h for 82h)Significantly elevated

Table 2: Hypoglycemic Effects of this compound

Animal ModelDosageEffect on Blood GlucoseReference
MiceDosage not specifiedHypoglycemia induced[3]
RatsDosage not specifiedInhibition of gluconeogenesis

Note: Specific dose-response data on blood glucose and liver glycogen (B147801) levels are limited in the reviewed literature.

Experimental Protocols

This section outlines the methodologies employed in key experiments to characterize the biological activity of this compound.

In Vivo Studies: Induction of Metabolic Changes in Rodents

A common experimental design to study the in vivo effects of this compound involves its administration to rats to induce a fatty liver phenotype.

  • Animal Model: Male Wistar rats are frequently used.

  • Administration: this compound is typically dissolved in saline and administered via intraperitoneal (i.p.) injection. A representative dosing regimen is 50 mg/kg body weight every four hours for a period of 82 hours.

  • Control Group: A control group receives an equivalent volume of saline via i.p. injection.

  • Sample Collection: At the end of the treatment period, animals are sacrificed, and blood, urine, and liver tissue are collected for analysis.

  • Biochemical Analysis:

    • Carnitine Levels: Plasma and urine concentrations of free and acylated carnitine are quantified using methods such as HPLC-tandem mass spectrometry (HPLC/MS/MS).

    • Liver Histology: Liver tissue is fixed, sectioned, and stained (e.g., with Oil Red O) to visualize lipid accumulation and assess the degree of steatosis.

Start Start: Male Wistar Rats Grouping Randomly divide into two groups Start->Grouping Treatment Treatment Group: 50 mg/kg this compound (i.p.) every 4h for 82h Grouping->Treatment Control Control Group: Saline (i.p.) Grouping->Control Sacrifice Sacrifice at 82 hours Treatment->Sacrifice Control->Sacrifice Sample_Collection Collect Blood, Urine, and Liver Sacrifice->Sample_Collection Analysis Biochemical and Histological Analysis Sample_Collection->Analysis End End Analysis->End

Figure 2: Workflow for in vivo studies of this compound in rats.
In Vitro Enzyme Inhibition Assays

The inhibitory potential of this compound's metabolite, 3-keto-4-pentenoyl-CoA, on key enzymes is assessed using in vitro assays.

  • Enzyme Source: Purified 3-ketoacyl-CoA thiolase from sources such as pig heart or recombinant expression systems.

  • Substrate: A suitable 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA).

  • Inhibitor: Synthesized 3-keto-4-pentenoyl-CoA.

  • Assay Principle: The forward reaction of thiolase leads to the consumption of CoA, which can be monitored spectrophotometrically. The cleavage of the 3-ketoacyl-CoA substrate can also be followed by monitoring the decrease in absorbance at a specific wavelength (e.g., 305 nm for the magnesium-complexed enolate form of 3-oxoadipyl-CoA).

  • Procedure:

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), the 3-ketoacyl-CoA substrate, and varying concentrations of the inhibitor (3-keto-4-pentenoyl-CoA).

    • Initiate the reaction by adding the enzyme.

    • Monitor the change in absorbance over time to determine the reaction rate.

    • Calculate the percentage of inhibition and, if applicable, determine the IC50 or Ki value.

  • Enzyme Source: Purified CAT from sources like pigeon breast muscle or commercially available kits.

  • Substrates: Acetyl-CoA and L-carnitine.

  • Inhibitor: Synthesized 3-keto-4-pentenoyl-CoA.

  • Assay Principle: The forward reaction of CAT produces CoA-SH. The rate of CoA-SH formation can be measured spectrophotometrically by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a colored product that absorbs at 412 nm.

  • Procedure:

    • Prepare a reaction mixture containing buffer, L-carnitine, DTNB, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding acetyl-CoA.

    • Monitor the increase in absorbance at 412 nm over time.

    • Determine the reaction rates and calculate the inhibitory parameters.

cluster_Thiolase 3-Ketoacyl-CoA Thiolase Assay cluster_CAT Carnitine Acetyltransferase Assay T_Start Prepare reaction mix: Buffer, Substrate, Inhibitor T_Add_Enzyme Add Thiolase T_Start->T_Add_Enzyme T_Monitor Monitor Absorbance Change T_Add_Enzyme->T_Monitor T_Calculate Calculate Inhibition T_Monitor->T_Calculate C_Start Prepare reaction mix: Buffer, L-Carnitine, DTNB, Inhibitor C_Add_Substrate Add Acetyl-CoA C_Start->C_Add_Substrate C_Monitor Monitor Absorbance at 412 nm C_Add_Substrate->C_Monitor C_Calculate Calculate Inhibition C_Monitor->C_Calculate

Figure 3: General workflows for in vitro enzyme inhibition assays.

Signaling Pathways and Metabolic Perturbations

The inhibition of fatty acid oxidation by this compound has profound downstream consequences on cellular metabolism and signaling.

Hypoglycemia

By blocking fatty acid oxidation, this compound deprives the liver of the primary energy source for gluconeogenesis. This leads to a decrease in hepatic glucose production and subsequent hypoglycemia, especially during periods of fasting.[3]

Hepatic Steatosis (Fatty Liver)

The impairment of β-oxidation causes an accumulation of fatty acyl-CoA esters within the mitochondria. These excess fatty acids are then re-esterified into triglycerides, leading to the development of microvesicular steatosis in the liver.[4]

Altered Carnitine Homeostasis

The inhibition of CAT and the accumulation of acyl-CoA esters lead to the sequestration of free carnitine as various acylcarnitine species. These acylcarnitines are then excreted in the urine, leading to a depletion of the total body carnitine pool.

4PA This compound Inhibition Inhibition of Fatty Acid Oxidation 4PA->Inhibition Reduced_Energy Reduced Energy (ATP, NADH) for Gluconeogenesis Inhibition->Reduced_Energy AcylCoA_Accumulation Accumulation of Fatty Acyl-CoAs Inhibition->AcylCoA_Accumulation Hypoglycemia Hypoglycemia Reduced_Energy->Hypoglycemia Triglyceride_Synthesis Increased Triglyceride Synthesis AcylCoA_Accumulation->Triglyceride_Synthesis Carnitine_Sequestration Sequestration of Carnitine as Acylcarnitines AcylCoA_Accumulation->Carnitine_Sequestration Steatosis Hepatic Steatosis Triglyceride_Synthesis->Steatosis Carnitine_Excretion Increased Urinary Excretion of Acylcarnitines Carnitine_Sequestration->Carnitine_Excretion Carnitine_Depletion Carnitine Depletion Carnitine_Excretion->Carnitine_Depletion

Figure 4: Downstream metabolic consequences of this compound activity.

Conclusion

This compound serves as a potent tool for investigating the intricacies of fatty acid metabolism. Its mechanism of action, involving the metabolic activation to a suicide inhibitor of key β-oxidation enzymes, provides a clear example of mechanism-based enzyme inactivation. The resulting phenotypes of hypoglycemia and hepatic steatosis in animal models have contributed significantly to our understanding of metabolic regulation. While the qualitative effects are well-documented, further research is warranted to establish precise quantitative inhibitory constants and to fully elucidate the dose-dependent in vivo responses. This in-depth technical guide provides a foundation for researchers and drug development professionals to understand and utilize this compound in their studies of metabolic pathways and diseases.

References

An In-Depth Technical Guide to the Discovery and History of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenoic acid, also known by its historical name allylacetic acid, is a five-carbon unsaturated carboxylic acid with significant utility in organic synthesis and notable biological activity. Its discovery and initial synthesis are rooted in the foundational period of organic chemistry in the mid-19th century, evolving from early investigations into allyl compounds. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental protocols related to this compound, tailored for a scientific audience. The document details the pioneering work on allyl cyanide and its subsequent conversion to this compound, as well as the later development of the more versatile malonic ester synthesis. Furthermore, it explores the compound's metabolic fate and its role as an inhibitor of fatty acid oxidation, presenting quantitative data and detailed experimental methodologies to support further research and development.

Introduction

This compound (CH₂=CHCH₂CH₂COOH) is a versatile bifunctional molecule featuring a terminal alkene and a carboxylic acid moiety.[1] This structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and flavor compounds.[1][2] Beyond its synthetic applications, this compound has been identified as a hypoglycemic agent and an inhibitor of fatty acid oxidation, garnering interest in the field of metabolic research.[3] This guide delves into the historical origins of this compound, tracing its discovery from the early explorations of allyl chemistry and presenting the evolution of its synthesis.

The Genesis of Discovery: From Allyl Compounds to this compound

The story of this compound begins not with the acid itself, but with the investigation of related allyl compounds in the burgeoning field of 19th-century organic chemistry. The initial synthesis of this compound, then known as allylacetic acid, was intrinsically linked to the preparation and subsequent hydrolysis of allyl cyanide.

The Precursor: Allyl Cyanide

In 1863, H. Will and W. Koerner first identified allyl cyanide as a component of mustard oil.[4] This discovery spurred interest in its synthesis. The first reported chemical synthesis of allyl cyanide was achieved by A. Claus in 1864.[4] A common laboratory preparation method involves the reaction of an allyl halide, such as allyl bromide, with a cyanide salt, like copper(I) cyanide.[5]

Synthesis_of_Allyl_Cyanide allyl_bromide Allyl Bromide (CH₂=CHCH₂Br) allyl_cyanide Allyl Cyanide (CH₂=CHCH₂CN) allyl_bromide->allyl_cyanide + CuCN copper_cyanide Copper(I) Cyanide (CuCN) copper_cyanide->allyl_cyanide copper_bromide Copper(I) Bromide (CuBr) allyl_cyanide->copper_bromide + CuBr

The First Synthesis of this compound (Allylacetic Acid)

The first synthesis of this compound was accomplished through the saponification (hydrolysis under basic conditions) of allyl cyanide. This reaction converts the nitrile functional group (-CN) into a carboxylate group (-COO⁻), which is then protonated to yield the carboxylic acid. While the exact date and individual credited with the very first synthesis of "allylacetic acid" can be difficult to pinpoint from readily available records, the groundwork laid by chemists such as August Wilhelm von Hofmann and Auguste Cahours in the 1850s on allyl alcohols and their derivatives was crucial.[6] The subsequent work on allyl cyanide in the 1860s provided the direct precursor for this synthesis.

Key Historical Synthesis Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the key historical methods of synthesizing this compound.

Synthesis via Saponification of Allyl Cyanide

This method represents the earliest approach to preparing this compound.

Experimental Protocol:

  • Preparation of Allyl Cyanide: (Based on the procedure by Supniewski and Salzberg)

    • In a 1-liter round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, place 220 g (1.83 moles) of allyl bromide and 170 g (1.9 moles) of dry cuprous cyanide.[7]

    • Gently heat the mixture in a water bath with slow manual stirring until the reaction commences (approximately 15-30 minutes).[7]

    • Once the reaction becomes vigorous, replace the heating bath with a cooling mixture of ice and water to control the exotherm.[7]

    • After the vigorous reaction subsides, reintroduce the water bath and continue heating with mechanical stirring for about one hour.[7]

    • Set up the apparatus for distillation and distill the allyl cyanide from the reaction mixture.[7]

    • Redistill the collected liquid to obtain pure allyl cyanide (boiling point: 116-121 °C). The expected yield is approximately 80-84%.[7]

  • Saponification of Allyl Cyanide to this compound:

    • In a round-bottomed flask equipped with a reflux condenser, place the synthesized allyl cyanide.

    • Add an excess of a strong base solution, such as aqueous potassium hydroxide.

    • Heat the mixture under reflux to drive the hydrolysis of the nitrile to completion. The progress of the reaction can be monitored by the cessation of ammonia (B1221849) evolution.

    • After cooling, carefully acidify the reaction mixture with a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) to protonate the carboxylate salt.

    • The resulting this compound can then be isolated by extraction with an organic solvent (e.g., diethyl ether), followed by drying of the organic layer and removal of the solvent under reduced pressure.

    • Further purification can be achieved by distillation.

Saponification_of_Allyl_Cyanide allyl_cyanide Allyl Cyanide hydrolysis Saponification (e.g., KOH, H₂O, Heat) allyl_cyanide->hydrolysis carboxylate Potassium 4-pentenoate (intermediate) hydrolysis->carboxylate acidification Acidification (e.g., HCl) carboxylate->acidification pentenoic_acid This compound acidification->pentenoic_acid

Malonic Ester Synthesis

The malonic ester synthesis, a more versatile method for preparing carboxylic acids, was later developed and can be applied to the synthesis of this compound. This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Experimental Protocol:

  • Formation of the Enolate:

    • In a suitable reaction vessel, dissolve diethyl malonate in a dry alcohol, typically absolute ethanol.

    • To this solution, add one equivalent of a strong base, such as sodium ethoxide, to deprotonate the α-carbon of the diethyl malonate, forming the enolate.

  • Alkylation:

    • To the solution containing the enolate, add one equivalent of an allyl halide, such as allyl chloride or allyl bromide, dropwise while stirring.

    • The enolate will act as a nucleophile, displacing the halide in an SN2 reaction to form diethyl allylmalonate.

  • Hydrolysis and Decarboxylation:

    • The resulting diethyl allylmalonate is then hydrolyzed to the corresponding dicarboxylic acid by heating with a strong acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH) followed by acidification.

    • Upon further heating, the allylmalonic acid readily undergoes decarboxylation (loss of CO₂) to yield this compound.

Malonic_Ester_Synthesis diethyl_malonate Diethyl Malonate enolate_formation Deprotonation (e.g., NaOEt) diethyl_malonate->enolate_formation enolate Enolate enolate_formation->enolate alkylation Alkylation (+ Allyl Halide) enolate->alkylation diethyl_allylmalonate Diethyl Allylmalonate alkylation->diethyl_allylmalonate hydrolysis_decarboxylation Hydrolysis & Decarboxylation (Acid, Heat) diethyl_allylmalonate->hydrolysis_decarboxylation pentenoic_acid This compound hydrolysis_decarboxylation->pentenoic_acid

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and references to spectroscopic data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 591-80-0
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Colorless liquid
Boiling Point 188-189 °C
Melting Point -22.5 °C
Density 0.981 g/mL at 25 °C
¹H NMR Available in public databases such as PubChem and Sigma-Aldrich.
¹³C NMR Available in public databases such as PubChem and Sigma-Aldrich.
IR Spectrum Available in public databases such as PubChem and Sigma-Aldrich.
Mass Spectrum Available in public databases such as PubChem and Sigma-Aldrich.

Biological Activity and Metabolic Fate

This compound is recognized for its effects on metabolism, primarily as a hypoglycemic agent and an inhibitor of fatty acid β-oxidation.[3]

Mechanism of Action

The primary mechanism of action of this compound involves its metabolic activation to 4-pentenoyl-CoA, which then undergoes further transformations. A key metabolite, 3-keto-4-pentenoyl-CoA, is a potent inhibitor of the enzyme 3-ketoacyl-CoA thiolase (also known as thiolase).[3] This enzyme catalyzes the final step of the β-oxidation spiral. Inhibition of thiolase leads to a halt in fatty acid breakdown, which in turn affects cellular energy metabolism.[3]

Thiolase_Inhibition_Pathway pentenoic_acid This compound activation Metabolic Activation pentenoic_acid->activation pentenoyl_coa 4-Pentenoyl-CoA activation->pentenoyl_coa beta_oxidation β-Oxidation (Partial) pentenoyl_coa->beta_oxidation keto_pentenoyl_coa 3-Keto-4-pentenoyl-CoA beta_oxidation->keto_pentenoyl_coa inhibition Inhibition keto_pentenoyl_coa->inhibition thiolase 3-Ketoacyl-CoA Thiolase inhibition->thiolase

Quantitative Data on Biological Activity
ParameterOrganism/SystemValue/EffectReference
Hypoglycemic Effect Mice (intraperitoneal injection)7.5-15 mg dose leads to a decrease in blood glucose levels.[5]
Inhibition of Thiolase Rat heart mitochondria0.1 mM this compound significantly inhibits thiolase.[5]

Conclusion

The discovery and synthesis of this compound are a testament to the foundational principles of organic chemistry developed in the 19th century. From its origins in the study of allyl compounds and the saponification of allyl cyanide to the more systematic approach of the malonic ester synthesis, the history of this compound reflects the broader evolution of synthetic organic chemistry. For modern researchers, this compound remains a valuable and versatile building block, while its intriguing biological activity as a metabolic inhibitor continues to offer avenues for scientific exploration in drug development and biochemical research. This guide provides a historical and technical foundation to support and inspire further investigation into this multifaceted molecule.

References

The Natural Occurrence of 4-Pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenoic acid, a medium-chain unsaturated fatty acid, is emerging as a molecule of interest due to its bioactive properties, including hypoglycemic effects and the inhibition of fatty acid oxidation.[1] While recognized for its role as a flavoring agent and its use in organic synthesis, its natural distribution is a subject of ongoing investigation. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, its metabolic pathways, and detailed methodologies for its analysis in biological matrices.

Natural Occurrence of this compound

The presence of this compound in nature, while not widespread, has been identified in specific botanical and fermentation contexts. Its isomer, trans-2-pentenoic acid, has been found in bananas and beer, and a derivative, 2-Amino-5-chloro-4-pentenoic acid, has been isolated from the mushroom Amanita cokeri.[2]

In Plants

The most well-documented natural source of this compound is in plants of the Urtica genus, commonly known as nettle.[3][4] It is considered an endogenous component of nettle and has been studied for its role in the fermentation of nettle silage.[5][6]

In Fermented Products

This compound is a significant component of nettle silage, where it influences the microbial community and fermentation quality.[3][4][7][8] Its presence has been shown to inhibit the growth of certain bacteria, such as Clostridium species.[3] The concentration of this compound in nettle silage can vary depending on the fermentation conditions.[3] Additionally, this compound contributes to the flavor profile of certain cheeses, where it imparts a cheese-like and fruity taste.[9][10][11][12]

Quantitative Data

The concentration of this compound has been quantified in nettle silage. The available data is summarized in the table below.

Natural SourceMatrixConcentration (mg/g Dry Matter)Reference
Nettle SilageFermented Plant0.2 - 0.5[3]

Biosynthesis and Metabolism

The precise biosynthetic pathway of this compound in plants has not been extensively elucidated. However, it is understood to be a product of fatty acid metabolism. In general, plant unsaturated fatty acids are synthesized in the plastids and the endoplasmic reticulum through a series of enzymatic steps involving fatty acid synthases and desaturases.

The metabolism of this compound has been studied in rat heart mitochondria. It is converted to 2,4-pentadienoyl-CoA, which can then enter two different pathways for further degradation via β-oxidation. One of these pathways leads to the formation of 3-keto-4-pentenoyl-CoA, a potent inhibitor of the enzyme 3-ketoacyl-CoA thiolase. This inhibition of fatty acid oxidation is linked to the hypoglycemic effects of this compound.

cluster_mitochondria Mitochondrial Metabolism of this compound 4-Pentenoic_Acid This compound 2_4_Pentadienoyl_CoA 2,4-Pentadienoyl-CoA 4-Pentenoic_Acid->2_4_Pentadienoyl_CoA Beta_Oxidation_1 β-Oxidation 2_4_Pentadienoyl_CoA->Beta_Oxidation_1 NADPH_Reduction NADPH-dependent Reduction 2_4_Pentadienoyl_CoA->NADPH_Reduction 3_Keto_4_pentenoyl_CoA 3-Keto-4-pentenoyl-CoA Beta_Oxidation_1->3_Keto_4_pentenoyl_CoA Reduced_Intermediate Reduced Intermediate NADPH_Reduction->Reduced_Intermediate Beta_Oxidation_2 β-Oxidation Reduced_Intermediate->Beta_Oxidation_2 Inhibition Inhibition 3_Keto_4_pentenoyl_CoA->Inhibition Thiolase 3-Ketoacyl-CoA Thiolase Inhibition->Thiolase

Metabolic pathway of this compound in mitochondria.

Experimental Protocols

The analysis of this compound, particularly at low concentrations in complex biological matrices, typically requires extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Extraction of Short-Chain Fatty Acids from Silage

This protocol is adapted from methods for analyzing short-chain fatty acids in silage.

  • Sample Preparation: Weigh 10 g of fresh silage into a blender.

  • Extraction: Add 100 mL of deionized water and blend for 30 seconds.

  • Clarification: Centrifuge the homogenate to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a short-chain fatty acid) to the filtered extract for accurate quantification.

Derivatization for GC-MS Analysis

Due to the polarity and low volatility of this compound, derivatization is essential for gas chromatography. The most common method is esterification to form fatty acid methyl esters (FAMEs).

Method 1: Acid-Catalyzed Esterification with BF₃-Methanol

  • Sample Preparation: Transfer an aliquot of the aqueous extract to a glass tube and evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% boron trifluoride (BF₃) in methanol (B129727) to the dried sample.

  • Reaction: Cap the tube tightly and heat at 60-80°C for 30-60 minutes.

  • Extraction: After cooling, add a known volume of a non-polar solvent such as hexane (B92381) or heptane (B126788) and a saturated NaCl solution. Vortex to mix.

  • Phase Separation: Centrifuge to separate the layers and transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

Method 2: Silylation with BSTFA

  • Sample Preparation: Evaporate the sample extract to dryness.

  • Reagent Addition: Add 100 µL of the sample (dissolved in a suitable solvent) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to a reaction vial.

  • Reaction: Seal the vial and heat at 60°C for 60 minutes.

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

GC-MS Analysis
  • Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., a wax or a mid-polar phase column) is used.

  • Injection: Inject a small volume (typically 1 µL) of the derivatized sample into the heated injector port.

  • Separation: The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometer: The eluting compounds are ionized (typically by electron impact) and the resulting ions are separated by their mass-to-charge ratio, allowing for identification and quantification.

cluster_workflow Experimental Workflow for this compound Analysis Sample Natural Source (e.g., Nettle Leaves) Extraction Extraction with Aqueous Solvent Sample->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Data Analysis and Quantification GC_MS->Quantification

General experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring fatty acid with notable biological activities. Its presence has been confirmed in Urtica species and as a fermentation product in nettle silage, as well as a flavor component in cheese. Further research is warranted to explore its distribution in a wider range of organisms and to fully elucidate its biosynthetic pathways. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this compound in various biological matrices, which will be crucial for advancing our understanding of this intriguing molecule and its potential applications in drug development and other scientific fields.

References

A Comprehensive Guide to the Spectral Analysis of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of 4-pentenoic acid, a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational resource for its identification and utilization in research and development.

Spectroscopic Data Summary

The spectral data for this compound is summarized below, providing a quick reference for its key characterization features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its five distinct protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-5 (a, a')~5.0-5.1Multiplet
H-4 (b)~5.7-5.9Multiplet
H-3 (c)~2.3-2.4Quartet~7.0
H-2 (d)~2.4-2.5Triplet~7.5
-COOH (e)~11.0-12.0Singlet (broad)

1.1.2. ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment Chemical Shift (ppm)
C-1 (-COOH)~179
C-2 (-CH₂-)~33
C-3 (-CH₂-)~28
C-4 (=CH-)~137
C-5 (=CH₂)~115
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands indicative of its functional groups.

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer)2500-3300Broad, Strong
C-H stretch (sp² C-H)~3080Medium
C-H stretch (sp³ C-H)2850-2960Medium
C=O stretch (carboxylic acid)~1710Strong
C=C stretch (alkene)~1640Medium
C-O stretch (carboxylic acid)1210-1320Strong
=C-H bend (out-of-plane)~915, ~995Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment
100~5[M]⁺ (Molecular Ion)
60100[CH₃COOH₂]⁺ (McLafferty rearrangement)
41~80[C₃H₅]⁺ (Allyl cation)
55~75[C₄H₇]⁺
45~50[COOH]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). For routine analysis, the residual solvent peak can also be used for referencing.

  • The solution is transferred to a 5 mm NMR tube.

  • The tube is capped and gently agitated to ensure a homogeneous solution.

2.1.2. ¹H NMR Acquisition

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 8-16 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-15 ppm.

  • Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data.

2.1.3. ¹³C NMR Acquisition

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 256 or more scans may be required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Data Processing: Fourier transformation, phase correction, and baseline correction are applied.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

  • A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film.

2.2.2. FT-IR Acquisition

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

  • Mode: Transmission.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction (GC-MS)

  • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.

  • The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC separates the analyte from any impurities before it enters the mass spectrometer.

2.3.2. Electron Ionization (EI) Mass Spectrum Acquisition

  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 30-200.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualized Spectral Correlations

The following diagrams illustrate key relationships within the spectral data of this compound.

H_H_Coupling cluster_structure This compound Structure cluster_couplings Key ¹H-¹H Couplings structure H4 H-4 (~5.8 ppm) H5 H-5 (~5.05 ppm) H4->H5 J (vicinal/geminal) H3 H-3 (~2.35 ppm) H4->H3 J (allylic) H2 H-2 (~2.45 ppm) H3->H2 J (vicinal)

¹H-¹H NMR coupling network in this compound.

Mass_Fragmentation M [C₅H₈O₂]⁺˙ m/z = 100 Molecular Ion frag_60 [C₂H₄O₂]⁺˙ m/z = 60 McLafferty Rearrangement M->frag_60 frag_41 [C₃H₅]⁺ m/z = 41 Allyl Cation M->frag_41 neutral_C3H4 - C₃H₄ neutral_C4H7O2 - •C₄H₇O₂

Primary fragmentation pathways of this compound in EI-MS.

Theoretical Calculations on the Stability of 4-Pentenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations concerning the stability of 4-pentenoic acid. The document delves into the conformational analysis and thermodynamic properties of this unsaturated carboxylic acid, presenting quantitative data from computational studies alongside experimental findings for validation. Detailed methodologies for the cited theoretical experiments are provided to ensure reproducibility and further investigation.

Core Data Presentation: Conformational Analysis and Energetics

The stability of this compound is dictated by the relative energies of its various conformers. Theoretical calculations have been instrumental in identifying the most stable structures and quantifying their energy differences. The following table summarizes the relative energies of the stablest conformers of this compound, as determined by quantum-chemical methods.

ConformerRelative Energy (ΔE), kJ/mol
k10.0
k21.5
k32.8
k44.2
k55.1
k66.3

Table 1: Relative energies of the stablest conformers of this compound calculated by the G3MP2 quantum-chemical method. Data sourced from Emel'yanenko et al. (2008)[1].

Thermodynamic Properties

Theoretical calculations also provide valuable insights into the thermodynamic properties of this compound. These calculated values can be compared with experimental data to assess the accuracy of the computational methods.

Thermodynamic PropertyExperimental Value (kJ/mol)Calculated Value (kJ/mol)Method
Standard enthalpy of formation of liquid (ΔfH°(l))-430.6 ± 2.5--
Standard enthalpy of vaporization (ΔvapH°)65.8 ± 0.464.9G3MP2
Standard enthalpy of formation of gas (ΔfH°(g))-364.8 ± 2.5-365.2G3MP2

Table 2: Comparison of experimental and calculated thermodynamic properties of this compound at 298.15 K. Experimental data from Emel'yanenko et al. (2008)[1]. Calculated values from the same source.

Experimental and Computational Protocols

The theoretical data presented in this guide were obtained through rigorous computational chemistry methods. The primary study cited utilized the following protocols:

Quantum-Chemical Calculations:

  • Methods: The equilibrium structure, fundamental vibrations, and total energies of the this compound conformers were calculated using two primary quantum-chemical methods:

    • B3LYP/6-311G(d,p): A density functional theory (DFT) method with the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional and a triple-zeta basis set with polarization functions.[1]

    • G3MP2: A composite method that approximates the results of a higher-level calculation through a series of smaller calculations, providing accurate thermochemical data.[1]

  • Software: The specific software package used for these calculations is not explicitly mentioned in the primary source, but Gaussian is a common choice for such computations.[2][3]

  • Conformational Analysis: A detailed conformational analysis was performed to identify all stable conformers of this compound.[1] This typically involves systematically rotating the single bonds in the molecule and performing geometry optimizations from each starting conformation.

  • Vibrational Frequencies: The vibrational frequencies were calculated to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy. The calculated frequencies were also compared with experimental IR spectra for assignment of vibrational bands.[1]

Experimental Validation:

  • Combustion Calorimetry: The enthalpy of formation of liquid this compound was determined experimentally using combustion calorimetry.[1]

  • Vapor Pressure Measurement: The vapor pressure and enthalpy of vaporization were measured using the transfer method over a temperature range of 289–324 K.[1]

Visualizing Conformational Stability and Computational Workflow

The following diagrams illustrate the logical relationships in the conformational analysis and the general workflow of the theoretical calculations.

Conformational_Hierarchy cluster_conformers Relative Stability of this compound Conformers k1 k1 (0.0 kJ/mol) k2 k2 (1.5 kJ/mol) k1->k2 ΔE = +1.5 k3 k3 (2.8 kJ/mol) k1->k3 ΔE = +2.8 k4 k4 (4.2 kJ/mol) k1->k4 ΔE = +4.2 k5 k5 (5.1 kJ/mol) k1->k5 ΔE = +5.1 k6 k6 (6.3 kJ/mol) k1->k6 ΔE = +6.3

Caption: Relative energy hierarchy of the stablest conformers of this compound.

Computational_Workflow cluster_workflow Theoretical Calculation Workflow start Initial Molecular Structure conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy Calculation (e.g., G3MP2) freq_calc->energy_calc thermo_props Thermodynamic Properties Calculation energy_calc->thermo_props comparison Comparison with Experimental Data thermo_props->comparison end Final Stability & Properties comparison->end

Caption: A generalized workflow for the theoretical calculation of molecular stability.

References

4-Pentenoic Acid: A Technical Guide to its Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenoic acid is a naturally occurring unsaturated fatty acid that has garnered significant interest in the scientific community for its potent effects on cellular metabolism. It serves as a valuable tool for researchers studying fatty acid oxidation and its interplay with other metabolic pathways. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role as a modulator of metabolic processes. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the intricate regulation of cellular energy metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways involved.

Introduction

This compound (also known as allylacetic acid) is a five-carbon unsaturated fatty acid. Its strategic double bond at the fourth carbon position makes it a structural analog of short-chain fatty acids, allowing it to enter metabolic pathways. However, this structural feature is also the basis for its inhibitory effects. The primary metabolic consequence of this compound administration is the inhibition of mitochondrial β-oxidation of fatty acids, leading to a range of downstream effects, including hypoglycemia.

Mechanism of Action and Metabolic Fate

The biological effects of this compound are not exerted by the molecule itself but rather by its metabolic derivatives. Upon entering the cell, this compound is activated to its coenzyme A (CoA) thioester, 4-pentenoyl-CoA, by acyl-CoA synthetases. This derivative then enters the mitochondrial β-oxidation pathway, where it undergoes a series of enzymatic reactions, leading to the formation of highly reactive intermediates that inhibit key enzymes.

Inhibition of 3-Ketoacyl-CoA Thiolase

The principal target of this compound's inhibitory action is the enzyme 3-ketoacyl-CoA thiolase (also known as β-ketothiolase). This enzyme catalyzes the final step of the β-oxidation spiral, the thiolytic cleavage of 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.

The metabolism of 4-pentenoyl-CoA through the initial steps of β-oxidation leads to the formation of 3-keto-4-pentenoyl-CoA. This metabolite is a potent, irreversible inhibitor of 3-ketoacyl-CoA thiolase. The proposed mechanism involves the Michael addition of a nucleophilic residue in the enzyme's active site to the α,β-unsaturated ketone system of 3-keto-4-pentenoyl-CoA, leading to covalent modification and inactivation of the enzyme.

Other Potential Targets

While 3-ketoacyl-CoA thiolase is the primary target, metabolites of this compound have been shown to inhibit other enzymes involved in fatty acid and energy metabolism, including carnitine acetyltransferase. This enzyme is responsible for the transport of acetyl-CoA out of the mitochondria and plays a role in buffering the mitochondrial acetyl-CoA pool.

Effects on Metabolic Pathways

The inhibition of fatty acid β-oxidation by this compound has profound consequences for cellular and systemic metabolism.

Fatty Acid Oxidation

The most direct and well-documented effect of this compound is the potent inhibition of fatty acid oxidation. This is a direct result of the inactivation of 3-ketoacyl-CoA thiolase. The blockage of this pathway prevents the breakdown of fatty acids for energy production.

Gluconeogenesis and Hypoglycemia

The inhibition of fatty acid oxidation is intricately linked to the regulation of gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. Fatty acid oxidation provides the necessary ATP and reducing equivalents (NADH) to drive gluconeogenesis. By inhibiting fatty acid oxidation, this compound depletes the energy supply for this pathway, leading to a decrease in hepatic glucose production and consequently, hypoglycemia.

Carnitine Metabolism

This compound can also impact carnitine metabolism. The accumulation of its CoA esters can lead to the formation of pentenoyl-carnitine, sequestering free carnitine and potentially limiting the transport of long-chain fatty acids into the mitochondria.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound.

ParameterSpeciesValueReference
LD50 (Oral)Rat470 mg/kg[1]
LD50 (Oral)Mouse610 mg/kg[2]
LD50 (Intraperitoneal)Mouse315 mg/kg[2]

Table 1: Toxicological Data for this compound

SpeciesDoseTime PointBlood Glucose LevelReference
Rat20 mg/kg (i.p.)2 hoursSignificant decrease[3]
Mouse200 mg/kg (i.p.)1 hour~50% decrease[4]

Table 2: Effect of this compound on Blood Glucose Levels

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Measurement of Fatty Acid Oxidation in Isolated Mitochondria

This protocol describes the measurement of fatty acid oxidation in isolated mitochondria by monitoring oxygen consumption.

Materials:

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4

  • Substrates: Palmitoyl-L-carnitine (10 mM stock), Malate (B86768) (1 M stock)

  • ADP (100 mM stock)

  • This compound (stock solution in ethanol (B145695) or DMSO)

  • Isolated mitochondria (e.g., from rat liver or heart)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Isolate mitochondria from fresh tissue using standard differential centrifugation methods in ice-cold isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

  • Add 2 ml of respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add a known amount of mitochondria (e.g., 0.1-0.5 mg/ml) to the chamber.

  • Record the basal respiration rate (State 2).

  • Add palmitoyl-L-carnitine (final concentration 20-40 µM) and malate (final concentration 2 mM) to initiate fatty acid oxidation.

  • After a stable respiration rate is achieved, add ADP (final concentration 1-2 mM) to stimulate State 3 respiration.

  • To test the effect of this compound, pre-incubate the mitochondria with the desired concentration of the inhibitor for a defined period (e.g., 5-10 minutes) before the addition of substrates.

  • Alternatively, add this compound directly to the chamber after initiating State 3 respiration to observe its inhibitory effect in real-time.

  • Calculate the oxygen consumption rates (pmol O2/s/mg mitochondrial protein) for each state and in the presence and absence of the inhibitor.

Synthesis of 4-Pentenoyl-CoA

This protocol describes a general method for the synthesis of acyl-CoA esters that can be adapted for this compound.

Materials:

  • This compound

  • Coenzyme A (free acid or lithium salt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution (e.g., 0.5 M)

  • HPLC system for purification

Procedure:

  • Dissolve this compound in anhydrous THF.

  • Add a slight molar excess of DCC (or EDC) and NHS (if used) to the solution.

  • Stir the reaction at room temperature for several hours to form the activated ester.

  • In a separate vial, dissolve Coenzyme A in a cold aqueous buffer (e.g., sodium bicarbonate solution).

  • Slowly add the activated ester solution to the Coenzyme A solution with vigorous stirring.

  • Maintain the pH of the reaction mixture around 7.5-8.0 by adding small amounts of sodium bicarbonate as needed.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the 4-pentenoyl-CoA using reversed-phase HPLC.

  • Lyophilize the purified fractions to obtain the final product.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Assay for 3-Ketoacyl-CoA Thiolase Activity

This spectrophotometric assay measures the thiolytic cleavage of a model substrate, acetoacetyl-CoA.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 25 mM MgCl2, pH 8.0

  • Acetoacetyl-CoA (substrate)

  • Coenzyme A (free acid)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Enzyme source (e.g., purified 3-ketoacyl-CoA thiolase or mitochondrial extract)

  • 3-Keto-4-pentenoyl-CoA (inhibitor, synthesized as described above)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetoacetyl-CoA, and CoA in a cuvette.

  • Add DTNB to the mixture. DTNB reacts with the free thiol group of the product, CoA, to produce a colored compound that absorbs at 412 nm.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the increase in absorbance at 412 nm over time. The rate of absorbance change is proportional to the enzyme activity.

  • To determine the inhibitory effect of 3-keto-4-pentenoyl-CoA, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period before adding the substrates.

  • Calculate the enzyme activity (in µmol/min/mg protein) and determine the inhibitory parameters (e.g., IC50 or Ki) by plotting the activity against the inhibitor concentration.

Visualizing Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic fate of this compound and its inhibitory effects.

Caption: Metabolic activation of this compound and inhibition of beta-oxidation.

Experimental_Workflow_FAO cluster_prep Sample Preparation cluster_assay Fatty Acid Oxidation Assay cluster_analysis Data Analysis Tissue Tissue Mitochondria Isolation Mitochondria Isolation Tissue->Mitochondria Isolation Isolated Mitochondria Isolated Mitochondria Mitochondria Isolation->Isolated Mitochondria Respirometer Respirometer Isolated Mitochondria->Respirometer Add Mitochondria Add Mitochondria Respirometer->Add Mitochondria Add Substrates Add Substrates Add Mitochondria->Add Substrates Add this compound Add this compound Add Substrates->Add this compound Measure O2 Consumption Measure O2 Consumption Add this compound->Measure O2 Consumption Calculate Respiration Rates Calculate Respiration Rates Measure O2 Consumption->Calculate Respiration Rates Compare +/- Inhibitor Compare +/- Inhibitor Calculate Respiration Rates->Compare +/- Inhibitor

Caption: Experimental workflow for measuring fatty acid oxidation inhibition.

Conclusion

This compound is a powerful tool for investigating the regulation of fatty acid metabolism and its connections to other central metabolic pathways. Its mechanism of action, primarily through the irreversible inhibition of 3-ketoacyl-CoA thiolase by its metabolite 3-keto-4-pentenoyl-CoA, is well-characterized. The resulting disruption of fatty acid oxidation provides a valuable experimental model for studying conditions of impaired fat metabolism and for exploring potential therapeutic interventions. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound in cellular physiology and pathophysiology.

References

4-Pentenoic Acid: A Versatile C5 Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Executive Summary

4-Pentenoic acid, also known as allylacetic acid, is a bifunctional five-carbon building block that has emerged as a valuable synthon in a multitude of organic synthesis applications.[1] Its structure, featuring a terminal alkene and a carboxylic acid, offers two reactive handles for a wide array of chemical transformations.[2] This unique characteristic makes it an indispensable intermediate in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced polymeric materials.[2][3] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in leveraging its full synthetic potential.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless liquid with a characteristic cheese-like odor.[4] It is slightly soluble in water and soluble in common organic solvents like alcohol and ether.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number591-80-0[4]
Molecular FormulaC₅H₈O₂[5]
Molecular Weight100.12 g/mol [5]
Purity≥ 97%[2]
AppearanceColorless liquid[2]
OdorCheese-like[4]
Melting Point-22.5 °C
Boiling Point188 °C
Density0.970-0.990 g/mL (at 20 °C)
Refractive Index1.425-1.431
SolubilitySlightly soluble in water; soluble in alcohol and ether[4]

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives. Representative ¹H NMR, ¹³C NMR, and IR spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Shifts (ppm or cm⁻¹)Reference
¹H NMR (CDCl₃)~11.36 (s, 1H, COOH), 5.82 (m, 1H, -CH=CH₂), 5.07 (m, 1H, -CH=CH₂), 5.02 (m, 1H, -CH=CH₂), 2.71-2.16 (m, 4H, -CH₂-CH₂-)[6]
¹³C NMR (CDCl₃)~179 (C=O), ~137 (=CH), ~115 (=CH₂), ~34 (CH₂), ~29 (CH₂)[7]
IR (ATR)~2900-3300 (O-H stretch), ~1710 (C=O stretch), ~1640 (C=C stretch), ~915 (C-H bend, alkene)[7]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with two common methods involving the alkylation of diethyl malonate and a rearrangement reaction starting from vinylcarbinol.

Synthesis from Allyl Chloride and Diethyl Malonate

This classic approach utilizes the nucleophilic character of the enolate generated from diethyl malonate to displace the chloride from allyl chloride. Subsequent saponification and decarboxylation yield the desired product.[4]

Allyl Chloride Allyl Chloride Condensation Condensation Allyl Chloride->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Condensation 2-Allyl Diethyl Malonate 2-Allyl Diethyl Malonate Condensation->2-Allyl Diethyl Malonate Saponification & Decarboxylation Saponification & Decarboxylation 2-Allyl Diethyl Malonate->Saponification & Decarboxylation This compound This compound Saponification & Decarboxylation->this compound

Figure 1. Synthesis of this compound from allyl chloride.

Experimental Protocol:

  • Condensation: To a solution of sodium ethoxide (prepared from sodium in ethanol), add diethyl malonate dropwise at a controlled temperature of 20-40 °C.

  • After the addition is complete, add allyl chloride and continue the reaction for 2-4 hours.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with water until neutral.

  • Purification of Intermediate: Distill the crude product under reduced pressure to obtain 2-allyl diethyl malonate (content >90%).

  • Saponification and Decarboxylation: Treat the 2-allyl diethyl malonate with a strong base (e.g., KOH) followed by acidification and heating to effect saponification and decarboxylation.

  • Final Purification: Purify the resulting this compound by distillation. A weight yield of 71.05% with a purity of >97% has been reported for this process.[4]

Synthesis from Vinylcarbinol and Orthoacetate

This method involves a transesterification and rearrangement reaction between vinylcarbinol (allyl alcohol) and an orthoacetate, such as trimethyl or triethyl orthoacetate, followed by hydrolysis.[8][9]

Experimental Protocol:

  • Ester Formation: In a reactor equipped with a distillation column, mix vinylcarbinol, triethyl orthoacetate, and a catalytic amount of a weak acid (e.g., propionic acid).[9]

  • Heat the mixture to 90 °C and gradually increase the temperature to 150 °C over 4 hours while removing the ethanol (B145695) byproduct by distillation. Maintain the reaction at this temperature for an additional 7 hours.

  • Purification of Ester: Purify the resulting ethyl 4-pentenoate by distillation. Yields of up to 90.2% with a purity of 98.9% have been achieved.[9]

  • Hydrolysis: Add the ethyl 4-pentenoate to a 30% aqueous solution of potassium hydroxide (B78521) and reflux the mixture for 2 hours.[8]

  • Work-up and Purification: Cool the reaction mixture to room temperature and acidify with sulfuric acid to a pH of 1. Separate the organic phase and purify by vacuum distillation to obtain this compound. Yields of up to 95.3% with a purity of 99.0% have been reported for the hydrolysis step.[8]

Key Reactions of this compound

The dual functionality of this compound allows for a diverse range of chemical transformations at both the carboxylic acid and the terminal alkene moieties.

Reactions at the Carboxylic Acid

The carboxylic acid group can undergo standard transformations such as esterification and amidation, providing access to a wide variety of derivatives.

Experimental Protocol: Fischer Esterification

  • In a round-bottom flask, combine this compound and an excess of the desired alcohol (e.g., ethanol).

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux for several hours.

  • After cooling, quench the reaction with a saturated sodium bicarbonate solution and extract the ester with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the ester.

Reactions at the Alkene: Halolactonization

Halolactonization is a powerful reaction for the synthesis of γ-lactones. In the case of this compound, intramolecular cyclization is initiated by an electrophilic halogen.

Iodolactonization of this compound proceeds via the formation of an iodonium (B1229267) ion intermediate, which is then attacked by the carboxylate to form the γ-lactone.[10]

cluster_0 Reaction Pathway This compound This compound Iodonium Ion Intermediate Iodonium Ion Intermediate This compound->Iodonium Ion Intermediate + I₂ Iodine Iodine Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Iodonium Ion Intermediate Intramolecular Attack Intramolecular Attack Iodonium Ion Intermediate->Intramolecular Attack 5-(Iodomethyl)dihydrofuran-2(3H)-one 5-(Iodomethyl)dihydrofuran-2(3H)-one Intramolecular Attack->5-(Iodomethyl)dihydrofuran-2(3H)-one

Figure 2. Iodolactonization of this compound.

Experimental Protocol (Adapted from a similar substrate):

  • Dissolve this compound and sodium bicarbonate in water.

  • Add an equal volume of chloroform (B151607) and cool the biphasic mixture in an ice bath.

  • Add solid iodine portion-wise with vigorous stirring.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Separate the organic layer, wash with aqueous sodium thiosulfate, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by chromatography.

Table 3: Spectroscopic Data for 5-(Iodomethyl)dihydrofuran-2(3H)-one

Spectrum TypeKey Peaks/Shifts
¹H NMR (CDCl₃)~4.4 (m, 1H, O-CH), ~3.3 (m, 2H, CH₂I), ~2.6 (m, 2H, CH₂C=O), ~2.2 (m, 2H, CH₂CH)
¹³C NMR (CDCl₃)~176 (C=O), ~78 (O-CH), ~35 (CH₂), ~28 (CH₂), ~7 (CH₂I)
IR (neat)~1770 (C=O, lactone) cm⁻¹

A greener alternative to traditional bromination methods involves the use of a haloperoxidase enzyme to generate the active bromine species in situ from a bromide salt and hydrogen peroxide.[11][12]

Experimental Protocol:

  • Reaction Setup: In a reactor, prepare a biphasic system with an aqueous buffer (e.g., citrate (B86180) buffer, pH 5) and an organic solvent (e.g., ethyl acetate).

  • Reagent Addition: Introduce the vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO) to the aqueous phase.

  • Fed-Batch: Gradually feed solutions of this compound, potassium bromide, and hydrogen peroxide into the reactor over an extended period.

  • pH Control: Maintain the pH of the aqueous phase at 5 using a pH stat.

  • Work-up: After the reaction, separate the organic phase, dry it over magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by washing with a dilute basic solution to remove unreacted acid and the hydroxylactone side-product. In a 10 L scale reaction, this method yielded over 90% conversion to a mixture of the desired bromolactone and a hydroxylactone byproduct.[11]

Selenolactonization, using an electrophilic selenium source, provides another route to functionalized lactones. Enantioselective versions of this reaction have been developed using chiral catalysts.[7]

Experimental Protocol (General for Enantioselective Selenolactonization):

  • In a suitable solvent (e.g., 1,2-dichloroethane), dissolve the this compound derivative, a chiral catalyst (e.g., (DHQD)₂PHAL), and an electrophilic selenium reagent (e.g., N-phenylselenophthalimide).

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, purify the product by column chromatography. Enantiomeric excesses of up to 96% have been achieved for substituted pentenoic acids.[7]

Applications in the Synthesis of Pharmaceuticals and Bioactive Molecules

This compound and its derivatives are valuable precursors for the synthesis of various pharmaceuticals and bioactive compounds.

Synthesis of Valproic Acid Analogues

Valproic acid (2-propylpentanoic acid) is a widely used anticonvulsant drug.[12] While not a direct precursor in the commercial synthesis, this compound can be envisioned as a starting material for the synthesis of valproic acid analogues through functionalization of the double bond followed by elaboration of the carbon skeleton. A related metabolite, 2-n-propyl-4-pentenoic acid (4-en-VPA), has been synthesized and studied for its biological activity.[11]

Synthesis of Vigabatrin (B1682217) (4-Amino-5-hexenoic acid)

Vigabatrin is an irreversible inhibitor of GABA transaminase used in the treatment of epilepsy.[2] While various synthetic routes exist, the structural similarity to this compound highlights the potential for its use in the synthesis of related GABA analogues. A known synthesis of vigabatrin involves a Claisen rearrangement followed by an Overman rearrangement, showcasing the utility of rearrangement reactions in constructing such molecules.[2]

Role in Polymer Chemistry

The terminal double bond of this compound and its esters makes them suitable monomers for polymerization, allowing for the introduction of carboxylic acid functionality into polymer backbones.

Free Radical Polymerization

This compound esters can undergo free-radical polymerization, although the reactivity of the terminal alkene is generally lower than that of more activated monomers like acrylates and methacrylates.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization offers a controlled approach to polymer synthesis. A chain transfer agent derived from 4-cyanopentanoic acid, 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, has been successfully used as a RAFT agent, demonstrating the compatibility of the pentanoic acid backbone with this controlled polymerization technique.[13][14]

Monomer Monomer Initiation Initiation Monomer->Initiation Initiator Initiator Initiator->Initiation RAFT Agent RAFT Agent Chain Transfer Chain Transfer RAFT Agent->Chain Transfer Propagation Propagation Initiation->Propagation Reinitiation Reinitiation Chain Transfer->Reinitiation Chain Equilibration Chain Equilibration Reinitiation->Chain Equilibration Chain Equilibration->Propagation Controlled Polymer Controlled Polymer Chain Equilibration->Controlled Polymer Propagation->Chain Transfer Termination Termination Propagation->Termination

Figure 3. General workflow of RAFT polymerization.

Advanced Synthetic Applications

Olefin Metathesis

The terminal alkene of this compound derivatives can participate in olefin metathesis reactions. Ring-closing metathesis (RCM) of diene-containing derivatives of this compound, using catalysts like the Grubbs catalyst, can be employed to synthesize macrocyclic lactones.[15][16]

Cycloaddition Reactions

Derivatives of this compound can act as dienophiles in Diels-Alder reactions, providing a route to substituted cyclohexene (B86901) rings. The electron-withdrawing nature of the carboxylic acid group (or its ester derivatives) can activate the double bond for reaction with electron-rich dienes.[17]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, natural products, and functional polymers. The detailed experimental protocols and quantitative data provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important C5 synthon. As the demand for more efficient and sustainable synthetic methods grows, the utility of readily available and versatile building blocks like this compound will undoubtedly continue to expand.

References

Preliminary Toxicity Studies of 4-Pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies of 4-pentenoic acid. It focuses on presenting quantitative toxicological data, detailing the underlying mechanisms of toxicity, and outlining the experimental protocols used in key studies. This document is intended to serve as a foundational resource for professionals involved in drug development, toxicology, and metabolic research.

Acute Toxicity

This compound exhibits significant acute toxicity upon oral and intraperitoneal administration. The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1][2] The median lethal dose (LD50) values from studies in rodents are summarized below.

Data Presentation: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 ValueReference(s)
RatOral470 mg/kg[3][4]
MouseOral610 mg/kg[3]
MouseIntraperitoneal315 mg/kg[3]
MouseSubcutaneous315 mg/kg[5]

Mechanism of Toxicity: Inhibition of Fatty Acid β-Oxidation

The primary mechanism underlying the toxicity of this compound is the potent inhibition of mitochondrial fatty acid β-oxidation.[6][7] This disruption of cellular energy metabolism leads to downstream effects such as hypoglycemia and hepatotoxicity.[8][9] The toxic effects are not caused by this compound directly but by its metabolic products.[6]

In the mitochondrial matrix, this compound is activated to its coenzyme A (CoA) thioester, 4-pentenoyl-CoA. This intermediate is then metabolized via two primary pathways. The major pathway involves reduction before entry into the standard β-oxidation cycle. A minor, but toxicologically critical, pathway involves direct β-oxidation, which generates highly reactive metabolites.[6] One such metabolite, 3-keto-4-pentenoyl-CoA , has been identified as a powerful inhibitor of 3-ketoacyl-CoA thiolase , a crucial enzyme in the final step of the β-oxidation spiral.[6] This inhibition is both reversible and irreversible, effectively halting the breakdown of fatty acids for energy production.[6]

Toxicity_Pathway cluster_mitochondrion Mitochondrial Matrix cluster_major Major Pathway (Reduced) cluster_minor Minor Pathway (Toxic) P4A This compound P4CoA 4-Pentenoyl-CoA P4A->P4CoA Acyl-CoA Synthetase DPCoA 2,4-Pentadienoyl-CoA P4CoA->DPCoA Reduced Reduction (NADPH) DPCoA->Reduced BetaOx2 Direct β-Oxidation DPCoA->BetaOx2 BetaOx1 β-Oxidation Reduced->BetaOx1 KetoPCoA 3-Keto-4-pentenoyl-CoA (Reactive Metabolite) BetaOx2->KetoPCoA Thiolase 3-Ketoacyl-CoA Thiolase KetoPCoA->Thiolase Inhibits (Reversible & Irreversible) FAO_Inhibition Fatty Acid Oxidation Inhibited Thiolase->FAO_Inhibition

Metabolic activation of this compound and inhibition of fatty acid oxidation.

This inhibition leads to an accumulation of fatty droplets in the liver and mitochondrial abnormalities, including swelling and disappearance of cristae, which are hallmarks of the hepatotoxicity observed in experimental models of Reye's syndrome induced by this compound.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological findings. The following sections describe the protocols for key experiments cited in the literature on this compound toxicity.

This protocol outlines the general procedure for determining the median lethal dose (LD50) in a rodent model, based on standard toxicological testing guidelines.

  • Objective: To determine the single dose of this compound that is lethal to 50% of a test population of animals (e.g., rats, mice).

  • Animal Model: Wistar rats or Swiss-Webster mice, typically young adults, are used. Animals are housed under standard laboratory conditions with access to food and water ad libitum.

  • Procedure:

    • A range of doses of this compound is prepared, typically in a saline or corn oil vehicle.

    • Animals are divided into groups, with each group receiving a different dose. A control group receives the vehicle only.

    • The substance is administered via the desired route (e.g., oral gavage for oral LD50, intraperitoneal injection for IP LD50).[3][4]

    • Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior.

    • The number of mortalities in each group is recorded.

    • The LD50 value is calculated using a statistical method, such as the Probit or Logit method.

This protocol describes the methodology for assessing the direct impact of this compound on the metabolic function of isolated mitochondria.

  • Objective: To measure the inhibitory effect of this compound on the oxidation of fatty acid substrates by mitochondria isolated from target tissues like the heart or liver.[6][7]

  • Methodology:

    • Mitochondrial Isolation: Fresh tissue (e.g., rat heart) is minced and homogenized in an ice-cold isolation buffer. The homogenate is then subjected to differential centrifugation to pellet and purify the mitochondrial fraction.

    • Incubation: Isolated mitochondria are suspended in a respiration buffer containing substrates (e.g., palmitoyl-CoA plus carnitine) and cofactors.

    • Treatment: this compound is added to the experimental samples at various concentrations.

    • Measurement of Oxidation: The rate of fatty acid oxidation is measured. A common method is to use a Clark-type oxygen electrode to monitor oxygen consumption, as β-oxidation is an aerobic process. Alternatively, radiolabeled fatty acids (e.g., [1-14C]palmitate) can be used, and the production of 14CO2 is quantified.

    • Data Analysis: The rate of oxygen consumption or 14CO2 production in the presence of this compound is compared to that of untreated controls to determine the extent of inhibition.

Experimental_Workflow cluster_protocol Workflow: Mitochondrial Fatty Acid Oxidation Assay cluster_groups Experimental Groups Tissue 1. Tissue Isolation (e.g., Rat Heart) Homogenize 2. Homogenization (Isolation Buffer) Tissue->Homogenize Centrifuge 3. Differential Centrifugation Homogenize->Centrifuge Mito 4. Purified Mitochondria Pellet Centrifuge->Mito Resuspend 5. Resuspension (Respiration Buffer) Mito->Resuspend Incubate 6. Incubation with Substrates (e.g., Palmitoyl-CoA) Resuspend->Incubate Control Control Group (Vehicle) Incubate->Control Treatment Treatment Group (+ this compound) Incubate->Treatment Measure 7. Measure O2 Consumption (Oxygen Electrode) Control->Measure Treatment->Measure Analyze 8. Data Analysis (Compare Rates) Measure->Analyze

Generalized workflow for studying mitochondrial toxicity of this compound.

This protocol is based on studies inducing an experimental Reye's syndrome model in rats to investigate the liver damage caused by this compound.[10]

  • Objective: To evaluate the histological and biochemical changes in the liver following chronic administration of this compound.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Dosing: Animals receive chronic intraperitoneal injections of this compound over a set period. A control group receives saline injections.[10]

    • Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for biochemical analysis, and the liver is excised.

    • Biochemical Analysis: Serum is analyzed for markers of liver damage (e.g., ALT, AST). Liver tissue is homogenized to measure triglyceride content.[10]

    • Histological Examination: A portion of the liver is fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe cellular morphology and the accumulation of fatty droplets.[10]

    • Electron Microscopy: For ultrastructural analysis, small pieces of the liver are fixed in glutaraldehyde, processed, and examined with a transmission electron microscope to assess mitochondrial abnormalities.[10]

Conclusion

The preliminary toxicity data for this compound clearly indicate its potential for significant harm, driven by its targeted disruption of mitochondrial fatty acid metabolism. The primary mechanism involves the metabolic activation to 3-keto-4-pentenoyl-CoA, which potently inhibits the enzyme 3-ketoacyl-CoA thiolase. This leads to cellular energy deficits and manifests as acute systemic toxicity and organ-specific damage, particularly hepatotoxicity. The experimental protocols detailed herein provide a framework for further investigation into the toxicological profile of this compound and related compounds, which is essential for risk assessment and the development of potential therapeutic interventions.

References

The Solubility Profile of 4-Pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-pentenoic acid in various solvents. This information is critical for researchers and professionals in drug development and related scientific fields where this compound is used as a starting material, intermediate, or bioactive molecule. Understanding its solubility is paramount for reaction setup, purification, formulation, and biological studies.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is governed by its molecular structure, which includes a polar carboxylic acid group and a nonpolar four-carbon alkenyl chain. The interplay of these two features dictates its interaction with different solvents.

Polarity and Hydrogen Bonding: The carboxylic acid group can engage in hydrogen bonding with protic solvents (e.g., water, alcohols) and act as a hydrogen bond acceptor with aprotic polar solvents. This contributes to its solubility in polar media.

Van der Waals Forces: The nonpolar alkenyl chain interacts via weaker van der Waals forces, favoring solubility in nonpolar organic solvents.

Quantitative Solubility Data of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents. It is important to note that precise quantitative data for this compound across a comprehensive list of organic solvents is not extensively published. In many cases, particularly with polar organic solvents, this compound is likely miscible.

Solvent ClassSolventChemical FormulaSolubilityTemperature (°C)Notes
Aqueous WaterH₂O≥ 13.3 mg/mLNot SpecifiedSlightly soluble. An estimated solubility is 17,650 mg/L.
Alcohols Ethanol (EtOH)C₂H₅OH≥ 14.5 mg/mLNot SpecifiedGenerally described as soluble.
MethanolCH₃OHSolubleNot SpecifiedLikely miscible due to structural similarity and polarity.
Ethers Diethyl Ether(C₂H₅)₂OSolubleNot Specified
Sulfoxides Dimethyl Sulfoxide (DMSO)(CH₃)₂SO≥ 19 mg/mLNot Specified
Halogenated ChloroformCHCl₃Slightly SolubleNot SpecifiedBased on data for the related compound 2-allyl-4-pentenoic acid.
Nonpolar HexaneC₆H₁₄Sparingly Soluble/InsolubleNot SpecifiedExpected based on the high polarity of the carboxylic acid group.
TolueneC₇H₈SolubleNot SpecifiedThe presence of the nonpolar chain enhances solubility compared to highly polar solvents.

Note: "Soluble" indicates that a significant amount of the solute dissolves, but the exact limit has not been specified in the cited literature. For many common organic solvents, short-chain carboxylic acids like this compound are expected to be miscible.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid carboxylic acid like this compound.

Method 1: Visual Isothermal Equilibrium Method

This method is suitable for determining solubility in a variety of solvents and is based on visual observation of the dissolution endpoint.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Calibrated positive displacement micropipette

  • Small, sealed glass vials (e.g., 2 mL)

  • Vortex mixer

  • Temperature-controlled water bath or incubator

Procedure:

  • Solvent Dispensing: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent into a glass vial.

  • Initial Solute Addition: Add a small, precisely measured volume of this compound (e.g., 10 µL) to the solvent using the micropipette.

  • Equilibration: Seal the vial and vortex it vigorously for 1-2 minutes. Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 24 hours. Periodically agitate the vial to ensure thorough mixing.

  • Observation: After equilibration, visually inspect the vial for any undissolved droplets or phase separation. If the solution is clear and homogeneous, the acid is soluble at that concentration.

  • Incremental Addition: Continue adding small, known volumes of this compound to the vial, repeating the equilibration and observation steps after each addition.

  • Saturation Point: The solubility limit is reached when the addition of this compound results in a persistently cloudy solution or the formation of a separate liquid phase that does not disappear after prolonged equilibration.

  • Quantification: Calculate the solubility as the total mass or volume of this compound dissolved in the known volume of the solvent. Express the result in units such as mg/mL or g/100g of solvent.

Method 2: Gravimetric Analysis

This method is more quantitative and involves determining the concentration of a saturated solution.

Materials:

  • This compound

  • Selected solvents

  • Sealed, temperature-controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Glassware (vials, pipettes)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a temperature-controlled shaker bath for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed to separate the undissolved this compound from the saturated solution.

  • Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the this compound to degrade or evaporate.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the this compound residue.

  • Calculation: The solubility is calculated from the mass of the residue and the volume of the aliquot taken.

Visualization of a Key Biological Pathway

This compound is a known inhibitor of fatty acid β-oxidation. The following diagram illustrates the metabolic activation of this compound and its subsequent inhibition of the key enzyme 3-ketoacyl-CoA thiolase.

FattyAcidOxidationInhibition cluster_activation Metabolic Activation cluster_metabolism Metabolism and Inhibition 4-Pentenoic_Acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 4-Pentenoic_Acid->Acyl_CoA_Synthetase 4-Pentenoyl_CoA 4-Pentenoyl-CoA Beta_Oxidation β-Oxidation Enzymes 4-Pentenoyl_CoA->Beta_Oxidation β-Oxidation Acyl_CoA_Synthetase->4-Pentenoyl_CoA 2,4-Pentadienoyl_CoA 2,4-Pentadienoyl-CoA 3-Keto-4-pentenoyl_CoA 3-Keto-4-pentenoyl-CoA 2,4-Pentadienoyl_CoA->3-Keto-4-pentenoyl_CoA Hydratase & Dehydrogenase Thiolase 3-Ketoacyl-CoA Thiolase 3-Keto-4-pentenoyl_CoA->Thiolase Inhibition Irreversible Inhibition Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Fatty_Acyl_CoA_n2 Fatty Acyl-CoA (n-2 carbons) Thiolase->Fatty_Acyl_CoA_n2 Beta_Oxidation->2,4-Pentadienoyl_CoA Fatty_Acyl_CoA Fatty Acyl-CoA (n carbons) Fatty_Acyl_CoA->Thiolase

Caption: Metabolic pathway of this compound leading to the inhibition of fatty acid β-oxidation.

Methodological & Application

Synthesis of 4-Pentenoic Acid from Allyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-pentenoic acid, a valuable building block in organic synthesis, starting from allyl chloride. The primary method detailed is the robust and widely utilized malonic ester synthesis. An alternative approach via Grignard carboxylation is also presented. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and diagrams illustrating the chemical transformations.

Introduction

This compound, also known as allylacetic acid, is a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structure incorporates both a terminal alkene and a carboxylic acid, offering two reactive centers for a wide range of chemical modifications. A common and efficient method for its preparation involves the alkylation of diethyl malonate with allyl chloride, followed by hydrolysis and decarboxylation.[2][3][4] An alternative route involves the formation of an allyl Grignard reagent and its subsequent reaction with carbon dioxide.[5][6][7] This document outlines the protocols for these synthetic pathways.

Methods and Protocols

Two primary methods for the synthesis of this compound from allyl chloride are described below.

Method 1: Malonic Ester Synthesis

This is a classic and reliable method for the formation of carboxylic acids from alkyl halides.[3][4][8] The process involves three key steps: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.

Reaction Pathway:

malonic_ester_synthesis allyl_chloride Allyl Chloride intermediate 2-Allyl Diethyl Malonate allyl_chloride->intermediate Alkylation diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate base Base (e.g., NaOEt) base->intermediate hydrolysis_decarboxylation 1) Saponification (e.g., NaOH, H₂O) 2) Acidification (e.g., HCl) 3) Decarboxylation (Heat) intermediate->hydrolysis_decarboxylation Hydrolysis & Decarboxylation product This compound hydrolysis_decarboxylation->product

Figure 1: Reaction scheme for the malonic ester synthesis of this compound.

Experimental Protocol:

  • Step 1: Condensation

    • To a 1000 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 550 g of a 20% sodium ethoxide solution.

    • With stirring, gradually add 320 g of diethyl malonate.

    • Following the addition of diethyl malonate, begin the dropwise addition of 152 g of allyl chloride over approximately 2 hours. The reaction temperature should be maintained between 20-40°C.

    • After the addition is complete, continue to stir the mixture for an additional 2 hours.[2]

  • Step 2: Work-up and Isolation of Intermediate

    • Add water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and wash the organic layer twice with water until neutral.

    • The crude 2-allyl diethyl malonate is then purified by vacuum distillation.

  • Step 3: Saponification and Decarboxylation

    • The purified 2-allyl diethyl malonate is subjected to saponification using a suitable base (e.g., NaOH).

    • This is followed by acidification and decarboxylation to yield this compound.[2]

    • The final product can be purified by distillation.

Data Presentation:

ParameterValueReference
Starting MaterialsAllyl Chloride, Diethyl Malonate[2]
BaseSodium Ethoxide[2]
Reaction Temperature20-40 °C[2]
Reaction Time2-4 hours[2]
Intermediate Yield282 g (from 320 g diethyl malonate)[2]
Final Product Yield108 g (71.05% weight yield)[2]
Final Product Purity>97%[2]
Method 2: Grignard Carboxylation

This alternative method involves the formation of an allyl Grignard reagent, which then acts as a nucleophile, attacking carbon dioxide (in the form of dry ice) to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid.[5][6][7]

Reaction Pathway:

grignard_synthesis allyl_chloride Allyl Chloride grignard Allylmagnesium Chloride allyl_chloride->grignard mg Mg, Dry Ether mg->grignard co2 1) CO₂ (dry ice) 2) H₃O⁺ grignard->co2 Carboxylation product This compound co2->product

Figure 2: Reaction scheme for the Grignard synthesis of this compound.

Experimental Protocol:

  • Step 1: Formation of Allylmagnesium Chloride

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of allyl chloride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) if it does not start spontaneously.

    • Maintain a gentle reflux during the addition. After the addition is complete, continue stirring until the magnesium is consumed.

  • Step 2: Carboxylation

    • Pour the freshly prepared Grignard reagent slowly onto a large excess of crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

    • The resulting magnesium carboxylate salt is then hydrolyzed by the slow addition of a dilute acid (e.g., HCl or H₂SO₄).[5]

  • Step 3: Work-up and Isolation

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

    • The crude this compound can be purified by vacuum distillation.

Data Presentation:

ParameterGeneral ConditionsReference
Starting MaterialsAllyl Chloride, Magnesium, Carbon Dioxide (dry ice)[5][6][7]
SolventAnhydrous Diethyl Ether or THF[5]
Reaction ConditionsAnhydrous, Inert Atmosphere[5]
Work-upAcidic Hydrolysis[5][6]

Characterization of this compound

The final product can be characterized using standard spectroscopic techniques.

TechniqueExpected Data
¹H NMR The proton NMR spectrum will show characteristic signals for the vinyl protons (δ ~4.9-5.1 ppm and δ ~5.7-5.9 ppm), the allylic protons (δ ~2.3-2.4 ppm), and the protons alpha to the carbonyl group (δ ~2.4-2.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically δ > 10 ppm).
¹³C NMR The carbon NMR spectrum will display a signal for the carboxylic carbon at around δ 179 ppm. The alkene carbons will appear at approximately δ 115 ppm (CH₂) and δ 137 ppm (CH). The aliphatic carbons will be observed at around δ 29 ppm and δ 33 ppm.
IR The infrared spectrum will exhibit a broad O-H stretch for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp C=O stretch will be present around 1710 cm⁻¹. The C=C stretch of the alkene will be visible near 1640 cm⁻¹.
Mass Spec The mass spectrum will show the molecular ion peak (M⁺) at m/z = 100.

Note: The exact chemical shifts and absorption frequencies can vary slightly depending on the solvent and concentration.

Conclusion

The synthesis of this compound from allyl chloride can be reliably achieved using the malonic ester synthesis, which offers good yields and high purity. For applications where the use of malonic esters is not desirable, the Grignard carboxylation method provides a viable alternative. The choice of synthetic route will depend on the specific requirements of the research or development project, including scale, available reagents, and desired purity. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis and characterization of this important chemical intermediate.

References

Application Notes and Protocols for the Use of 4-Pentenoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful assembly of complex peptides. The 4-pentenoyl group, introduced via 4-pentenoic acid, offers a valuable tool for the protection of amine functionalities, particularly as a temporary N-terminal protecting group. Its mild cleavage under specific, non-acidic, and non-basic conditions using aqueous iodine provides an orthogonal strategy to the widely used Fmoc/tBu and Boc/Bzl protection schemes. This orthogonality allows for selective deprotection and on-resin modifications, expanding the repertoire of synthetic possibilities for complex peptides, including cyclic and branched structures.

The 4-pentenoyl group is a member of the allyl-based protecting group family, which is known for conferring favorable swelling properties to the resin-bound peptide.[1] The cleavage mechanism is believed to proceed through the formation of an iodolactone intermediate, ensuring a specific and efficient deprotection.[2][3][4]

These application notes provide a comprehensive guide to the use of this compound in SPPS, including detailed protocols for the protection of amino acids, on-resin cleavage of the 4-pentenoyl group, and relevant data for its application in peptide synthesis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Colorless liquid
Boiling Point 186-187 °C
Density 0.983 g/mL at 25 °C
Solubility Soluble in most organic solvents

Table 2: Compatibility of the 4-Pentenoyl Group in SPPS

Reagent/ConditionCompatibilityNotes
20% Piperidine (B6355638) in DMF YesStable. Orthogonal to Fmoc deprotection conditions.
Trifluoroacetic Acid (TFA) YesStable. Orthogonal to Boc and tBu deprotection conditions.
Diisopropylethylamine (DIEA) YesStable during coupling reactions.
HBTU, HATU, DIC (Coupling Reagents) YesStable during standard coupling protocols.
Aqueous Iodine (I₂) NoCleaved. Specific condition for deprotection.
Palladium Catalysts NoPotentially cleavable, similar to other allyl-based groups.

Experimental Protocols

Protocol 1: Preparation of N-α-(4-Pentenoyl)-Amino Acid

This protocol describes the general procedure for the introduction of the 4-pentenoyl group onto the α-amino group of an amino acid.

Materials:

  • Amino acid

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the amino acid (1 equivalent) in a minimal amount of saturated sodium bicarbonate solution.

  • In a separate flask, dissolve this compound (1.1 equivalents) and DCC (1.1 equivalents) in DCM.

  • Cool the amino acid solution in an ice bath and slowly add the solution of this compound and DCC while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-α-(4-pentenoyl)-amino acid.

  • Purify the product by flash chromatography on silica (B1680970) gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with N-terminal 4-Pentenoyl Protection

This protocol outlines the manual SPPS workflow for incorporating a 4-pentenoyl protected amino acid at the N-terminus.

Materials:

  • Pre-loaded resin (e.g., Wang, Rink Amide)

  • Fmoc-protected amino acids

  • N-α-(4-Pentenoyl)-amino acid

  • Coupling reagents (e.g., HBTU, DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with HBTU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat steps 2-5 for each amino acid in the sequence.

  • For the final coupling step, use the N-α-(4-pentenoyl)-amino acid following the same coupling procedure as for the Fmoc-amino acids.

  • After the final coupling, wash the resin thoroughly with DMF and DCM and dry under vacuum.

Protocol 3: On-Resin Cleavage of the 4-Pentenoyl Group

This protocol details the selective removal of the N-terminal 4-pentenoyl group while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin with N-terminal 4-pentenoyl protection

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Water

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Swell the peptide-resin in THF for 30 minutes.

  • Prepare a 0.1 M solution of iodine in THF/water (9:1, v/v).

  • Drain the THF from the resin and add the iodine solution to the resin.

  • Shake the reaction vessel at room temperature for 1-2 hours. Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the reaction is complete, drain the iodine solution.

  • Wash the resin extensively with a 0.1 M aqueous sodium thiosulfate (B1220275) solution until the resin and solution are colorless to quench any remaining iodine.

  • Wash the resin with water (3 times), DMF (3 times), and DCM (3 times).

  • The resin-bound peptide with a free N-terminus is now ready for further on-resin modification or final cleavage.

Protocol 4: Final Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups. The specific cleavage cocktail will depend on the resin and the amino acid composition of the peptide.[2][5]

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Place the dry peptide-resin in a cleavage vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the mixture to react at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Orthogonal_Protection_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cluster_Deprotection Orthogonal Deprotection Steps Resin Solid Support (Resin) Peptide Growing Peptide Chain (Side chains protected with tBu) Resin->Peptide Linker TFA Trifluoroacetic Acid (TFA) Resin->TFA N_Terminal N-terminal Amino Acid (Protected with 4-Pentenoyl) Peptide->N_Terminal Peptide->TFA Iodine Aqueous Iodine (I₂) N_Terminal->Iodine Free_N_Terminus Free N-Terminus (On-Resin) Iodine->Free_N_Terminus Selective Cleavage Cleaved_Peptide Fully Deprotected Peptide TFA->Cleaved_Peptide Global Deprotection & Cleavage Free_N_Terminus->TFA

Caption: Orthogonal protection in SPPS using the 4-pentenoyl group.

Cleavage_Workflow Start Start: Peptide-Resin with N-terminal 4-Pentenoyl Protection Swell Swell Resin in THF Start->Swell Prepare_Iodine Prepare 0.1 M I₂ in THF/Water (9:1) Swell->Prepare_Iodine Add_Iodine Add Iodine Solution to Resin Swell->Add_Iodine Prepare_Iodine->Add_Iodine React Shake at Room Temperature (1-2 h) Add_Iodine->React Monitor Monitor Reaction (LC-MS of cleaved aliquot) React->Monitor Monitor->React Incomplete Quench Quench with aq. Sodium Thiosulfate Monitor->Quench Complete Wash Wash Resin (Water, DMF, DCM) Quench->Wash End End: Peptide-Resin with Free N-Terminus Wash->End

Caption: On-resin cleavage workflow for the 4-pentenoyl group.

Caption: Proposed mechanism of 4-pentenoyl group cleavage by iodine.

References

Application Notes and Protocols: 4-Pentenoic Acid as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In multistep organic synthesis, particularly in peptide and natural product synthesis, the temporary protection of reactive functional groups is a critical strategy.[1][2] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[1] The 4-pentenoyl (Pen) group has emerged as a valuable protecting group for primary and secondary amines due to its straightforward introduction and exceptionally mild cleavage conditions.[3] Unlike many traditional amine protecting groups that require strongly acidic or basic conditions for removal, the 4-pentenoyl group is cleaved under nearly neutral conditions using aqueous iodine.[4][5] This unique deprotection mechanism, proceeding via an iodolactone intermediate, provides excellent orthogonality with other common protecting groups like Boc, Fmoc, and Cbz, making it a powerful tool for complex molecular construction.[5]

Key Applications

The 4-pentenoyl group is particularly advantageous in scenarios requiring selective deprotection without disturbing acid- or base-labile functionalities. Its utility has been demonstrated in:

  • Peptide Synthesis: Protecting the N-terminus or side chains of amino acids.

  • Synthesis of Aminoacyl-tRNAs: The mild deprotection conditions are compatible with the sensitive tRNA molecule, enabling the synthesis of misacylated tRNAs for protein engineering.[4][5]

  • Complex Molecule Synthesis: Protecting amine functionalities during the synthesis of natural products and other complex organic molecules where sensitive groups are present.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with 4-Pentenoic Anhydride (B1165640)

This protocol describes the general procedure for the N-acylation of a primary amine using 4-pentenoic anhydride.

Materials:

  • Primary amine

  • 4-Pentenoic anhydride (1.1 equivalents)

  • Pyridine (B92270) or Triethylamine (TEA) (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or TEA (1.2 equivalents) to the solution and stir for 5 minutes.

  • Add 4-pentenoic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting N-(4-pentenoyl) amine by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of N-(4-Pentenoyl) Amines via Iodocyclization

This protocol details the removal of the 4-pentenoyl group using aqueous iodine. The mechanism involves an iodocyclization to form an iodolactone intermediate, which is then hydrolyzed to release the free amine.[5]

Materials:

  • N-(4-pentenoyl) protected amine

  • Iodine (I₂) (2.0-3.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water (or a pH 7 phosphate (B84403) buffer)

  • Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the N-(4-pentenoyl) amine (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add a solution of iodine (2.0-3.0 equivalents) in THF to the mixture. The reaction mixture will turn a dark brown/orange color.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench the excess iodine by adding 10% aqueous sodium thiosulfate solution dropwise until the color disappears.

  • Adjust the pH of the aqueous layer to ~8 with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with EtOAc or DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting free amine by flash column chromatography or crystallization.

Data Presentation

The following tables summarize typical reaction conditions for the protection and deprotection of amines using the 4-pentenoyl group. Yields are generally high for both steps.

Table 1: Typical Conditions for Amine Protection using 4-Pentenoyl Group

SubstrateAcylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
Primary Amine4-Pentenoic AnhydridePyridineDCM2-40 to RT>90
Secondary Amine4-Pentenoic AnhydridePyridineDCM3-60 to RT85-95
Amino Acid Ester4-Pentenoyl ChlorideTEATHF2-40 to RT>90

Table 2: Typical Conditions for Deprotection of N-(4-Pentenoyl) Amines

SubstrateReagentSolventTime (h)Temp (°C)Yield (%)
N-Pentenoyl AlkylamineIodine (I₂)THF/H₂O0.5-2RT>90
N-Pentenoyl Amino EsterIodine (I₂)THF/Buffer (pH 7)0.5-1RT>95
N-Pentenoyl AnilineIodine (I₂)Dioxane/H₂O1-3RT85-95

Visualizations

Reaction Schemes and Workflows

Protection_Reaction Amine R-NH₂ (Amine) plus + Amine->plus Anhydride 4-Pentenoic Anhydride ProtectedAmine R-NH-CO-(CH₂)₂-CH=CH₂ (Protected Amine) Anhydride->ProtectedAmine Pyridine, DCM 0°C to RT plus->Anhydride

Caption: Protection of a primary amine with 4-pentenoic anhydride.

Deprotection_Mechanism start Protected Amine iodonium Cyclic Iodonium Ion start->iodonium + I₂ iodolactone Iodolactone Intermediate iodonium->iodolactone Intramolecular Attack hydrolysis Hydrolysis Products iodolactone->hydrolysis + H₂O final R-NH₂ (Free Amine) hydrolysis->final Release

Caption: Deprotection mechanism via iodocyclization.

Orthogonality and Experimental Workflow

The 4-pentenoyl group's stability to acidic and basic conditions allows for selective deprotection in the presence of other common protecting groups. This "orthogonal" strategy is invaluable in complex synthesis.[6][7] For example, a Boc group can be removed with acid, or an Fmoc group with base, while the Pen group remains intact. Conversely, the Pen group can be removed with iodine without affecting Boc, Fmoc, or Cbz groups.

Experimental_Workflow cluster_protection Step 1: Protection cluster_synthesis Step 2: Further Synthesis cluster_deprotection Step 3: Deprotection start Starting Material (R-NH₂) protect React with 4-Pentenoic Anhydride start->protect protected N-Pentenoyl Intermediate protect->protected synthesis Perform Other Reactions (e.g., Peptide Coupling, Acid/Base Chemistry) protected->synthesis modified Modified Intermediate synthesis->modified deprotect Cleavage with Aqueous Iodine (I₂) modified->deprotect final Final Product (Free Amine) deprotect->final

Caption: General workflow for using the 4-pentenoyl protecting group.

References

Application Notes and Protocols for the Esterification of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 4-pentenoic acid, a valuable building block in organic synthesis. The following sections outline common esterification procedures, including Fischer-Speier esterification, Steglich esterification, and diazomethane-mediated esterification. These methods offer various strategies to synthesize esters of this compound, which can be tailored based on substrate sensitivity, desired scale, and available reagents.

Fischer-Speier Esterification of this compound

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is a cost-effective method suitable for producing simple alkyl esters of this compound, such as ethyl 4-pentenoate.[3][4] The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or remove water as it is formed.[2][5]

Comparative Data for Fischer-Speier Esterification
ParameterValueReference
Reactant This compound[3]
Alcohol Ethanol (B145695)[3]
Catalyst Sulfuric Acid (H₂SO₄)[3]
Solvent Benzene (B151609)/Ethanol[3]
Reaction Time 15 hours[3]
Temperature Reflux[3]
Yield 78%[3]
Detailed Experimental Protocol: Synthesis of Ethyl 4-Pentenoate[3]

Materials:

  • This compound (20.73 g, 207 mmol)

  • Ethanol (100 mL)

  • Benzene (200 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 250 μL)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (20.73 g, 207 mmol) in ethanol (100 mL) and benzene (200 mL).

  • Carefully add concentrated sulfuric acid (250 μL) to the solution.

  • Heat the mixture to reflux and maintain for 15 hours. The reaction progress can be monitored by gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove approximately half of the solvent volume under reduced pressure.

  • Dilute the remaining solution with 150 mL of diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with 150 mL of water, twice with 150 mL of saturated NaHCO₃ solution, once with 150 mL of water, and once with 100 mL of brine.

  • Dry the organic layer over anhydrous K₂CO₃.

  • Filter the drying agent and remove the solvent under vacuum.

  • Purify the crude product by distillation to yield ethyl 4-pentenoate (20.79 g, 162 mmol, 78% yield).

Workflow for Fischer-Speier Esterification

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification 4-Pentenoic_Acid This compound Mix Mix Reactants 4-Pentenoic_Acid->Mix Ethanol Ethanol Ethanol->Mix Benzene Benzene Benzene->Mix H2SO4 H₂SO₄ (catalyst) H2SO4->Mix Reflux Reflux (15h) Mix->Reflux Solvent_Removal Reduce Solvent Reflux->Solvent_Removal Dilution Dilute with Ether Solvent_Removal->Dilution Extraction Aqueous Wash Dilution->Extraction Drying Dry (K₂CO₃) Extraction->Drying Filtration Filter Drying->Filtration Final_Solvent_Removal Remove Solvent Filtration->Final_Solvent_Removal Distillation Distillation Final_Solvent_Removal->Distillation Product Ethyl 4-Pentenoate Distillation->Product

Workflow for the synthesis of ethyl 4-pentenoate via Fischer-Speier esterification.

Steglich Esterification

Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[6][7] This method is particularly useful for substrates that are sensitive to acidic conditions and for the esterification of sterically hindered alcohols.[7][8] The reaction proceeds at room temperature and avoids the production of water, instead forming a urea (B33335) byproduct that can be removed by filtration.[6]

General Experimental Protocol: Steglich Esterification of this compound

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or a more complex alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF))

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound and the alcohol in an anhydrous aprotic solvent.

  • Add a catalytic amount of DMAP (typically 5-10 mol%).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC or GC is recommended).

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

  • Remove the DCU precipitate by filtration.

  • Wash the filtrate with dilute acid (e.g., 5% HCl) and saturated NaHCO₃ solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or distillation.

Logical Flow of Steglich Esterification

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Carboxylic_Acid This compound Activation Activation of Carboxylic Acid with DCC Carboxylic_Acid->Activation Alcohol Alcohol Nucleophilic_Attack Nucleophilic Attack by Alcohol (DMAP catalyzed) Alcohol->Nucleophilic_Attack DCC DCC DCC->Activation DMAP DMAP (catalyst) DMAP->Nucleophilic_Attack Activation->Nucleophilic_Attack Ester 4-Pentenoate Ester Nucleophilic_Attack->Ester DCU Dicyclohexylurea (DCU) Nucleophilic_Attack->DCU

Logical relationship of reactants and products in Steglich esterification.

Diazomethane-Mediated Esterification

The reaction of carboxylic acids with diazomethane (B1218177) (CH₂N₂) is a rapid and high-yielding method for the synthesis of methyl esters.[9][10] This reaction is very clean, with the only byproduct being nitrogen gas.[9] However, diazomethane is highly toxic and potentially explosive, requiring specialized handling and equipment.[11] Therefore, this method is typically used for small-scale syntheses where high purity and mild reaction conditions are essential.

General Experimental Protocol: Methylation of this compound with Diazomethane

Materials:

  • This compound

  • Ethereal solution of diazomethane (generated in situ)

  • Diethyl ether

  • Standard laboratory glassware (flame-polished to avoid scratches that can initiate detonation)

Procedure:

  • Dissolve this compound in diethyl ether in a fume hood.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists and gas evolution ceases.

  • Allow the reaction to stir for a few minutes at 0 °C.

  • Quench any excess diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.

  • The resulting solution contains the methyl ester and can be concentrated under reduced pressure to yield the product. Due to the high purity of the reaction, further purification may not be necessary.

Workflow for Diazomethane Esterification

Diazomethane_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup 4-Pentenoic_Acid_Solution This compound in Ether Addition Add Diazomethane at 0°C 4-Pentenoic_Acid_Solution->Addition Diazomethane_Solution Ethereal Diazomethane Diazomethane_Solution->Addition Quench Quench excess Diazomethane Addition->Quench Solvent_Removal Remove Solvent Quench->Solvent_Removal Product Methyl 4-Pentenoate Solvent_Removal->Product

Workflow for the methylation of this compound using diazomethane.

References

Application Notes and Protocols for the Chemoenzymatic Halocyclization of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemoenzymatic halocyclization of 4-pentenoic acid. This method utilizes a haloperoxidase to achieve the synthesis of 5-(halomethyl)dihydrofuran-2(3H)-one, a valuable building block in organic synthesis. The protocols are scalable from laboratory to preparative scales.

Introduction

The oxidative halolactonization of γ,δ-unsaturated carboxylic acids is a powerful transformation in organic synthesis for the formation of functionalized lactones. Traditional chemical methods often rely on stoichiometric amounts of harsh halogenating agents, leading to significant waste generation and potential safety concerns. A greener and more efficient alternative is the chemoenzymatic approach, which employs haloperoxidase enzymes to catalyze the in-situ generation of hypohalites from a halide salt and an oxidant, typically hydrogen peroxide.[1][2]

This document focuses on the bromolactonization of this compound catalyzed by the robust vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO).[1] This enzyme facilitates the clean, H₂O₂-dependent oxidation of bromide to hypobromite, which then undergoes a spontaneous cyclization with the this compound to form 5-(bromomethyl)dihydrofuran-2(3H)-one.[1][2] Challenges such as substrate inhibition and the formation of a hydroxylactone byproduct are also addressed in the provided protocols.[1][3]

Reaction Principle

The chemoenzymatic halocyclization of this compound proceeds via a two-step process. First, the CiVCPO enzyme catalyzes the oxidation of a halide (e.g., bromide) using hydrogen peroxide as the oxidant to form the corresponding hypohalite in situ. In the second step, the electrophilic halogen of the hypohalite reacts with the double bond of this compound, initiating an intramolecular cyclization to form the halolactone product.

ReactionMechanism cluster_enzymatic Enzymatic Step (CiVCPO) cluster_chemical Chemical Step H2O2 H2O2 CiVCPO CiVCPO H2O2->CiVCPO Br- Br- Br-->CiVCPO HOBr Hypobromous Acid CiVCPO->HOBr Oxidation Bromolactone 5-(Bromomethyl)dihydrofuran-2(3H)-one HOBr->Bromolactone Halocyclization 4-Pentenoic_Acid This compound 4-Pentenoic_Acid->Bromolactone

Caption: Reaction pathway for the chemoenzymatic halocyclization.

Quantitative Data Summary

The following tables summarize the key quantitative data for the chemoenzymatic bromolactonization of this compound at different scales.

Table 1: Laboratory Scale Reaction Parameters and Yields [4]

ParameterValue
SubstrateThis compound
EnzymeCurvularia inaequalis Vanadium Chloroperoxidase (CiVCPO)
Scale10 mmol
Substrate Concentration40 mM
KBr Concentration160 mM
H₂O₂ Concentration100 mM
CiVCPO Concentration100 nM
Buffer0.1 M Citrate (B86180) Buffer
pH5.0
Temperature25 °C
Reaction Time24 hours
Yield of 5-(bromomethyl)dihydrofuran-2(3H)-one80%
Yield of 5-(chloromethyl)dihydrofuran-2(3H)-one70%

Table 2: Preparative Scale (10 L) Reaction Parameters and Outcome [1][5]

ParameterValue
Total this compound fed1425 mmol
Total KBr fed1425 mmol
Final Reaction Volume9.84 L
Organic Phase5 L Ethyl Acetate (B1210297)
Temperature25 °C
pH5.0 (controlled with 2 M acetic acid)
Total Products (bromolactone and hydroxylactone)1291 mmol
Molar Ratio (bromolactone:hydroxylactone)~2:1
Overall Yield (based on this compound)>90%
Isolated Yield of 5-(bromomethyl)dihydrofuran-2(3H)-one81.4 g
H₂O₂ Yield26%

Experimental Protocols

The following are detailed protocols for the chemoenzymatic bromolactonization of this compound at both laboratory and preparative scales.

Protocol 1: Laboratory Scale (10 mmol) Bromolactonization

This protocol is suitable for initial screening and small-scale synthesis.

Materials:

  • This compound

  • Potassium bromide (KBr)

  • Curvularia inaequalis Vanadium Chloroperoxidase (CiVCPO)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Citrate buffer (0.1 M, pH 5.0)

  • Dichloromethane (B109758) or Ethyl Acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 100 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 10 mmol of this compound and 160 mM of KBr in 50 mL of 0.1 M citrate buffer (pH 5.0).[4]

  • Add 100 nM of CiVCPO to the reaction mixture.[4]

  • Stir the mixture at room temperature (25 °C).[4]

  • Initiate the reaction by adding 100 mM of H₂O₂.[4]

  • Continue stirring for 24 hours.[4]

  • After 24 hours, acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x 100 mL).[4]

  • Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.[4]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Preparative Scale (10 L) Fed-Batch Bromolactonization

This protocol is designed for larger scale synthesis and employs a fed-batch strategy to mitigate substrate inhibition.[1]

Materials:

  • This compound

  • Potassium bromide (KBr)

  • Curvularia inaequalis Vanadium Chloroperoxidase (CiVCPO)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Ethyl acetate (EtOAc)

  • Acetic acid (2 M) for pH control

  • 15 L reactor equipped with a stirrer, pH probe, and feed pumps

Procedure:

  • Set up a biphasic system in the 15 L reactor with 5 L of ethyl acetate and an initial aqueous volume.[1]

  • Maintain the temperature at 25 °C and the pH at 5.0 using a pH stat controlling the addition of 2 M acetic acid.[1][5]

  • Initiate the feeds of this compound, KBr solution, and H₂O₂ solution. A suggested feed rate is 4 mL/h for neat this compound (9.8 M) and 37.5 mL/h for both 1.2 M KBr and 2 M H₂O₂.[6]

  • Add an initial aliquot of CiVCPO (e.g., 0.3 µmol).[1]

  • Due to potential enzyme inactivation over time, supplement with fresh CiVCPO at regular intervals (e.g., at 6, 21.5, 27.5, 41.5, and 64 hours).[1]

  • Continue the reaction with stirring (initially 50 rpm, increased to 75 rpm after 24 hours) until the desired conversion is reached.[1]

  • Once the reaction is complete, separate the organic phase.

  • Wash the organic phase with a basic solution (e.g., dilute NaOH) to remove unreacted carboxylic acids and the hydroxylactone byproduct.

  • Dry the organic phase over a suitable drying agent (e.g., MgSO₄).

  • Concentrate the organic phase under reduced pressure to yield the product, 5-(bromomethyl)dihydrofuran-2(3H)-one.

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound KBr Buffer (pH 5) Mix Mix Reagents Reagents->Mix Enzyme CiVCPO Enzyme->Mix Add_H2O2 Add H₂O₂ Mix->Add_H2O2 Stir Stir at 25°C for 24h Add_H2O2->Stir Acidify Acidify Stir->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry Organic Phase Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification Concentrate->Purify

Caption: General experimental workflow for chemoenzymatic halocyclization.

Product Characterization

The primary product, 5-(bromomethyl)dihydrofuran-2(3H)-one, can be characterized using standard analytical techniques.

  • Molecular Formula: C₅H₇BrO₂[6]

  • Molecular Weight: 179.01 g/mol [6]

  • Appearance: Typically an oil or low-melting solid.

  • ¹H NMR: Spectral data is available in public databases and literature.[7]

  • ¹³C NMR: Spectral data is available in public databases and literature.[7]

  • IR Spectroscopy: Characteristic peaks for a γ-lactone carbonyl group (~1770 cm⁻¹) and C-Br stretching.[6]

Safety and Handling

  • This compound is a corrosive carboxylic acid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen peroxide is a strong oxidant. Avoid contact with skin and eyes.

  • Dichloromethane and ethyl acetate are volatile and flammable organic solvents. Work in a well-ventilated fume hood.

  • 5-(bromomethyl)dihydrofuran-2(3H)-one is expected to be an irritant. Handle with care.[6]

Troubleshooting

  • Low Yield:

    • Substrate Inhibition: At high concentrations (>60 mM), this compound can inhibit CiVCPO.[1][3] Employ a fed-batch strategy for preparative scale reactions.

    • Enzyme Inactivation: CiVCPO may inactivate over long reaction times, especially with vigorous stirring.[1] Supplement with fresh enzyme during the reaction.

    • H₂O₂ Decomposition: Hydrogen peroxide can spontaneously decompose or react with the generated hypobromite.[3] Consider a slow, continuous addition of H₂O₂.

  • Formation of 5-(hydroxymethyl)dihydrofuran-2(3H)-one: This byproduct can form, particularly at preparative scale.[1] The formation mechanism is hypothesized to involve the reaction of the bromolactone with H₂O₂. Purification steps can be employed to remove this impurity.

References

Application Notes and Protocols: 4-Pentenoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-pentenoic acid as a versatile starting material in the synthesis of key pharmaceutical intermediates. The unique bifunctional nature of this compound, possessing both a terminal alkene and a carboxylic acid, allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry.[1][2] This document focuses on the application of this compound in the synthesis of a crucial intermediate for prostaglandins (B1171923).

Introduction

This compound (CAS 591-80-0), also known as allylacetic acid, is a colorless liquid with the chemical formula C₅H₈O₂.[1] Its structure, featuring a terminal double bond and a carboxylic acid group, provides two reactive centers for a wide range of organic reactions.[1][2] This dual functionality is highly sought after in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] High purity this compound (typically ≥97%) is essential for efficient and high-yield synthetic processes.[1][2]

One of the most notable applications of this compound is in the stereoselective synthesis of γ-lactones through halolactonization. This reaction provides a powerful method for constructing chiral building blocks that are precursors to a variety of bioactive molecules.

Application: Synthesis of a Prostaglandin (B15479496) Intermediate via Iodolactonization

Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in various bodily functions.[3] Their synthesis has been a significant area of research in medicinal chemistry. The Corey lactone is a key intermediate in the synthesis of numerous prostaglandins.[4][5][6] The iodolactone derived from this compound, 5-(iodomethyl)dihydrofuran-2(3H)-one, serves as a valuable precursor for the elaboration of the cyclopentane (B165970) core of prostaglandins.

The overall workflow for the synthesis of a prostaglandin intermediate starting from this compound is depicted below.

G cluster_0 Step 1: Iodolactonization cluster_1 Step 2: Elaboration to Prostaglandin Precursor cluster_2 Final Product Synthesis 4-Pentenoic_Acid 4-Pentenoic_Acid Iodolactone_Intermediate 5-(Iodomethyl)dihydrofuran-2(3H)-one 4-Pentenoic_Acid->Iodolactone_Intermediate I2, NaHCO3 Iodine_Bicarbonate Iodine_Bicarbonate Prostaglandin_Precursor Functionalized Lactone (Prostaglandin Precursor) Iodolactone_Intermediate->Prostaglandin_Precursor Introduction of Side Chain Nucleophilic_Displacement Nucleophilic Displacement/ Coupling Prostaglandin_Analog Prostaglandin Analog Prostaglandin_Precursor->Prostaglandin_Analog Further_Modifications Further Modifications

Caption: Synthetic workflow from this compound to a prostaglandin analog.

Experimental Protocols

Protocol 1: Synthesis of 5-(Iodomethyl)dihydrofuran-2(3H)-one

This protocol describes the iodolactonization of this compound to yield 5-(iodomethyl)dihydrofuran-2(3H)-one. The reaction proceeds via the formation of an iodonium (B1229267) ion intermediate, followed by intramolecular nucleophilic attack by the carboxylate.

Materials:

  • This compound (≥97%)

  • Sodium bicarbonate (NaHCO₃)

  • Iodine (I₂)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 0.5 M aqueous solution of sodium bicarbonate (2.2 eq).

  • To this solution, add a saturated aqueous solution of iodine (2.0 eq) dropwise with vigorous stirring at room temperature. The reaction mixture will initially be dark brown.

  • Continue stirring until the brown color fades to a pale yellow, indicating the consumption of iodine. This typically takes 2-4 hours.

  • Extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to remove any remaining iodine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to obtain 5-(iodomethyl)dihydrofuran-2(3H)-one as a pale yellow oil.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
This compound100.121.0-
Iodine253.812.0-
Sodium Bicarbonate84.012.2-
5-(Iodomethyl)dihydrofuran-2(3H)-one226.01-85-95
Protocol 2: Synthesis of a Functionalized Lactone (Prostaglandin Precursor)

This protocol outlines a general procedure for the nucleophilic displacement of the iodide in 5-(iodomethyl)dihydrofuran-2(3H)-one to introduce a side chain, a key step in building the complexity of prostaglandin analogs. As a representative example, the introduction of a protected hydroxyl group via reaction with a protected alcohol is described.

Materials:

  • 5-(Iodomethyl)dihydrofuran-2(3H)-one

  • Protected alcohol (e.g., (tert-butyldimethylsilyloxy)ethanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add the protected alcohol (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add a solution of 5-(iodomethyl)dihydrofuran-2(3H)-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the functionalized lactone.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
5-(Iodomethyl)dihydrofuran-2(3H)-one226.011.0-
(tert-Butyldimethylsilyloxy)ethanol160.331.1-
Sodium Hydride24.001.2-
Functionalized Lactone258.41-70-85

Signaling Pathway

Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. This binding initiates a cascade of intracellular signaling events. The specific pathway activated depends on the prostaglandin and the receptor subtype. For example, Prostaglandin F2α (PGF2α) primarily acts on the FP receptor, which couples to Gq proteins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a Prostaglandin F2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Prostaglandin F2α signaling pathway via the FP receptor.

This signaling cascade ultimately leads to various physiological responses, such as smooth muscle contraction, demonstrating the importance of prostaglandins in cellular communication. The synthesis of prostaglandin intermediates from readily available starting materials like this compound is therefore of significant interest to the pharmaceutical industry.

References

Application Notes and Protocols for the Quantification of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Pentenoic acid is a five-carbon unsaturated fatty acid that serves as a versatile building block in organic synthesis and is also of interest in metabolic research. Accurate quantification of this compound in various matrices, particularly biological samples, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Quantification of this compound by LC-MS/MS with Pre-column Derivatization

This method is highly sensitive and specific, making it suitable for the analysis of this compound in complex biological matrices such as plasma.[1][2] Derivatization of the carboxylic acid group enhances chromatographic retention and ionization efficiency, leading to lower limits of detection.[1][2][3]

Experimental Protocol

1. Sample Preparation (Human Plasma)

  • Materials:

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard solution (Valproic acid-d15 in methanol).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of a solution containing 4-dimethylaminobenzylamine dihydrochloride in a suitable buffer.

    • Incubate the mixture to allow for the derivatization reaction to complete.

    • Inject an aliquot of the derivatized sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A suitable C18 analytical column (e.g., 100 mm × 2.1 mm, 2.6 µm).[3]

    • Mobile Phase A: 0.1% Formic acid in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient Elution: A gradient optimized to separate the derivatized this compound from matrix components.[1][2]

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 1-5 µL.[3]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[1][2][3]

    • MRM Transitions: Specific precursor-to-product ion transitions for derivatized this compound and the internal standard need to be determined by direct infusion and optimization. The use of a tertiary amine-based derivatizing agent can lead to stable fragment ions.[3]

    • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.

Workflow Diagram

LCMS_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down derivatize Derivatization dry_down->derivatize lc_separation LC Separation (C18) derivatize->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Data Quantification ms_detection->quantification

Caption: Workflow for LC-MS/MS analysis of this compound with derivatization.

II. Quantification of this compound by LC-MS/MS with Solid-Phase Extraction

This method is suitable for cleaning up complex samples and concentrating the analyte prior to LC-MS/MS analysis. A hydrophilic-lipophilic balance (HLB) cartridge is effective for extracting this compound from plasma.[1]

Experimental Protocol

1. Sample Preparation (Monkey Plasma)

  • Materials:

    • Monkey plasma samples

    • Internal standard solution

    • Hydrophilic-lipophilic balance (HLB) SPE cartridge[1]

    • Methanol (B129727)

    • Water

    • Elution solvent (e.g., methanol with formic acid)

    • SPE manifold

  • Procedure:

    • Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated plasma sample (e.g., diluted with water or a suitable buffer) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elution: Elute the this compound and internal standard with 1 mL of an appropriate elution solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 analytical column.[1]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, potentially with an ion-pairing agent like perfluoropentanoic acid (PFPeA) to improve retention.[1]

    • Detection: Negative Electrospray Ionization (ESI-) with Selected Ion Monitoring (SIM).[1]

Workflow Diagram

LCMS_SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-SPE Processing cluster_analysis LC-MS Analysis condition Condition Cartridge load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute lc_ms_analysis LC-MS Analysis (ESI-, SIM) reconstitute->lc_ms_analysis

Caption: Solid-Phase Extraction workflow for this compound analysis.

III. Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile compounds like short-chain fatty acids. For aqueous samples, direct injection without derivatization can be a straightforward approach.[4]

Experimental Protocol

1. Sample Preparation (Aqueous Samples)

  • Materials:

    • Aqueous sample containing this compound

    • Deionized water for dilutions

    • Internal standard (optional, e.g., a deuterated analog)

  • Procedure:

    • Dilute the aqueous sample with deionized water to bring the concentration of this compound within the calibration range (e.g., 4 µM to 100 µM).[4]

    • If an internal standard is used, add it to the diluted sample.

    • Transfer the sample to a GC vial for analysis.

2. GC-MS Conditions

  • Gas Chromatography:

    • Column: A polar capillary column suitable for fatty acid analysis (e.g., a wax-type column).

    • Injector: Splitless injection.[5]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a final temperature (e.g., 240°C) to elute the analyte.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.[5]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Logical Relationship Diagram

GCMS_Logic cluster_input Input cluster_process Analytical Process cluster_output Output sample Aqueous Sample dilution Dilution sample->dilution gc_separation GC Separation dilution->gc_separation ms_detection MS Detection (EI, SIM) gc_separation->ms_detection concentration Concentration of This compound ms_detection->concentration

Caption: Logical flow for the GC-MS analysis of this compound.

IV. Data Presentation: Comparison of Analytical Methods

ParameterLC-MS/MS with DerivatizationLC-MS/MS with SPEGC-MS (Direct Injection)
Analyte 2-propyl-4-pentenoic acid (related to this compound)4-ene VPA (related to this compound)Short-chain fatty acids (including C5)
Matrix Human Plasma[2]Monkey Plasma[1]Water[4]
Sample Preparation Protein precipitation followed by derivatization[1][2]Solid-Phase Extraction (HLB)[1]Direct dilution[4]
Lower Limit of Quantification (LLOQ) 20 ng/mL[1][2]0.1 µg/mL (100 ng/mL)[1]~4 µM (~0.4 µg/mL)[4]
Ionization Mode ESI+[1][2]ESI-[1]EI
Detection Mode MRM[1][2]SIM[1]SIM
Precision (%CV) <10%[1][2]Not specifiedNot specified
Recovery Not specified88.2% - 100.6%[1]Not applicable
Key Advantage High sensitivity and specificity[1][2]Effective sample cleanup[1]Simple and rapid sample preparation[4]

References

Application Notes and Protocols for 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 4-pentenoic acid (CAS No. 591-80-0). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

General Information

This compound, also known as allylacetic acid, is a monounsaturated carboxylic acid.[1][2] It is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][3][4]

Chemical Identifiers:

  • IUPAC Name: pent-4-enoic acid[1]

  • Synonyms: Allylacetic acid, Pent-4-enoic acid, 3-Vinylpropionic acid[1][2]

  • Molecular Formula: C₅H₈O₂[1]

  • Molecular Weight: 100.12 g/mol [1][5]

  • CAS Number: 591-80-0[3][4][5][6][7]

  • EC Number: 209-732-7[5][6]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[8]
Odor Powerful, pungent, cheese-like, mustard-like[2][9]
Melting Point -22.5 °C (lit.)[2][5]
Boiling Point 83-84 °C at 12 mmHg (lit.)[2][5]
Density 0.981 g/mL at 25 °C (lit.)[4][5]
Refractive Index n20/D 1.428 (lit.)[2][5]
Flash Point 89.44 °C (193.00 °F) - closed cup[9]
Solubility Slightly soluble in water; soluble in alcohols[2][10]

Hazard Identification and Safety Precautions

GHS Hazard Statements:

  • H227: Combustible liquid.[4]

  • H302: Harmful if swallowed.[1][4]

  • H314: Causes severe skin burns and eye damage.[1][4]

Precautionary Statements:

  • Prevention:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]

    • P264: Wash skin thoroughly after handling.[4]

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Response:

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[4]

  • Storage:

    • P403 + P235: Store in a well-ventilated place. Keep cool.[4]

    • P405: Store locked up.[4]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][10]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Handling Procedures
  • Ensure adequate ventilation in the handling area.[3][6][10] The use of a chemical fume hood is recommended.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mist.[3][10]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[3][4][6]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use only non-sparking tools.

  • Wash hands thoroughly after handling.[3][6]

Storage Conditions
  • Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[3][4]

  • The recommended storage temperature is 2-8°C.[5]

  • Store in a corrosive-resistant container.

  • Keep locked up and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][10]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[3][6]

  • In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician immediately.[3][6]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call a physician.[3][6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.[3][6]

Spill and Leak Procedures
  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[3][6]

  • Wear appropriate personal protective equipment (see section 4.1).

  • Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Do not let the product enter drains.[6]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

Mandatory Visualizations

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound start Start assess_hazards Assess Hazards (Combustible, Corrosive, Toxic) start->assess_hazards ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->ppe prepare_work_area Prepare Work Area (Fume Hood, Ventilation, No Ignition Sources) ppe->prepare_work_area handling Handling Procedure (Avoid Contact, Grounding, Use Non-Sparking Tools) prepare_work_area->handling storage Storage (2-8°C, Tightly Closed, Ventilated, Locked Up) handling->storage After Use spill_emergency Spill or Emergency handling->spill_emergency end End storage->end Properly Stored first_aid Administer First Aid (Follow SDS) spill_emergency->first_aid Personnel Exposure spill_cleanup Spill Cleanup (Absorb, Collect, Dispose) spill_emergency->spill_cleanup Chemical Spill waste_disposal Waste Disposal (Licensed Professional) first_aid->waste_disposal spill_cleanup->waste_disposal waste_disposal->end

Caption: Workflow for Safe Handling and Storage of this compound.

References

Safety Precautions for Working with 4-Pentenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety information and detailed protocols for handling 4-pentenoic acid in a laboratory setting. Adherence to these guidelines is crucial to ensure personal safety and minimize environmental risk.

Hazard Identification and Quantitative Data

This compound is a combustible, corrosive liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] It is imperative to handle this chemical with appropriate safety measures in a well-ventilated area.[1][2][4]

The following table summarizes the key quantitative safety data for this compound:

ParameterValueReference
CAS Number 591-80-0[1]
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Colorless liquid[3]
Density 0.981 g/mL at 25 °C
Boiling Point 83-84 °C at 12 mmHg
Melting Point -22.5 °C
Flash Point 89 °C (192.2 °F) - closed cup
LD50 Oral (Rat) 470 mg/kg[1][4][5]
LD50 Oral (Mouse) 610 mg/kg[4][5]
LD50 Intraperitoneal (Mouse) 315 mg/kg[4][5]
Permissible Exposure Limits (PEL, TLV, REL) Not established[1][4]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, the following engineering controls and personal protective equipment are mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If working outside of a fume hood or if vapors are not adequately controlled, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[1]

Handling and Storage

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not breathe vapors or mist.[1]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1]

    • Take precautionary measures against static discharge.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

    • Store locked up.[1]

Experimental Protocol: Iodolactonization of this compound

This protocol is based on the iodolactonization reaction, a common procedure involving this compound. All steps must be performed in a chemical fume hood while wearing the appropriate PPE.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound and potassium iodide in a saturated aqueous solution of sodium bicarbonate.

  • Addition of Iodine: While stirring vigorously, slowly add a solution of iodine in dichloromethane to the reaction mixture. The addition should be done portion-wise until a faint yellow color persists.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography.

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Combustible liquid.[2] In a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 2). Remove all sources of ignition.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Methods for Cleaning Up:

    • For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[1][2]

    • Neutralize the spill area with a dilute solution of sodium bicarbonate.[6]

    • For large spills, dike the area to contain the spill and follow the same cleanup procedure.

Logical Workflow for Chemical Spill Cleanup

The following diagram illustrates the logical steps to follow in the event of a this compound spill.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Minor_Spill Minor Spill Cleanup cluster_Major_Spill Major Spill Response Spill_Detected Spill Detected Alert_Personnel Alert Personnel in the Area Spill_Detected->Alert_Personnel Evacuate_Area Evacuate Immediate Area Alert_Personnel->Evacuate_Area Assess_Spill Assess Spill Size and Risk (Minor vs. Major) Evacuate_Area->Assess_Spill Don_PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess_Spill->Don_PPE Minor Spill Contact_EHS Contact Emergency Personnel / EHS Assess_Spill->Contact_EHS Major Spill Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Neutralize Neutralize with Sodium Bicarbonate Contain_Spill->Neutralize Absorb Absorb Neutralized Spill Neutralize->Absorb Collect_Waste Collect Waste in a Labeled Container Absorb->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Isolate_Area Isolate the Area (Close Doors, Restrict Access) Contact_EHS->Isolate_Area Provide_Info Provide Information to Responders Isolate_Area->Provide_Info

Caption: Workflow for handling a this compound spill.

References

Application Notes and Protocols for Reactions Involving 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Pentenoic acid, also known as allylacetic acid, is a versatile unsaturated carboxylic acid utilized in a variety of chemical syntheses and biochemical studies.[1][2][3][4] Its structure, featuring both a terminal alkene and a carboxylic acid functional group, allows for a diverse range of chemical transformations. This document provides detailed experimental setups, protocols, and data for key reactions involving this compound, intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Application Note 1: Halocyclization for γ-Lactone Synthesis

The presence of a double bond at the C4-C5 position makes this compound an ideal substrate for intramolecular cyclization reactions, particularly halolactonization. This process involves the reaction of the alkene with an electrophilic halogen, followed by an intramolecular nucleophilic attack by the carboxylate group to form a five-membered γ-lactone ring.[5] This reaction is a cornerstone for synthesizing functionalized lactones, which are valuable intermediates in natural product synthesis.

Experimental Protocols

Protocol 1: Iodolactonization using In Situ Generated Iodine

This protocol describes the synthesis of 5-(iodomethyl)dihydrofuran-2(3H)-one from this compound by generating iodine (I₂) in situ from potassium iodide (KI) and an oxidizing agent like Oxone.[6]

  • Reagent Preparation: Prepare an aqueous solution of potassium iodide (KI).

  • Iodine Generation: To the stirred KI solution, slowly add Oxone (potassium peroxymonosulfate). The solution will turn a dark brown/yellow color, indicating the formation of I₂.[6] The reaction should be complete in under 10 minutes.[6]

  • Reaction Initiation: Add this compound directly to the aqueous mixture containing the in situ-generated I₂.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, extract the aqueous mixture with an organic solvent such as dichloromethane (B109758) (CH₂Cl₂).

    • Wash the combined organic layers with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any unreacted iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. .

    • The product, 5-iodo-γ-valerolactone, can be purified by column chromatography if necessary, although this method often produces a product of sufficient purity without it.[6]

Protocol 2: Chemoenzymatic Bromolactonization

This protocol utilizes a vanadium-dependent chloroperoxidase (VCPO) catalyst for the in situ generation of hypobromite (B1234621) from bromide and hydrogen peroxide, which then reacts with this compound to form the corresponding bromolactone.[7][8] This method is notable for its application of green chemistry principles.

  • Reaction Setup: The reaction is typically performed in a biphasic system consisting of an aqueous buffer and an organic solvent (e.g., ethyl acetate) to facilitate in situ product removal.[7][9] Use a condenser cooled to approximately 5°C to prevent the evaporation of this compound.[7][9]

  • Reagent Conditions:

    • Maintain the aqueous phase at a controlled pH (e.g., pH 5) using a suitable buffer (e.g., 100 mM citrate (B86180) buffer) to ensure optimal enzyme activity.[7][8]

    • Due to substrate inhibition of the enzyme and the spontaneous reaction between hypohalites and H₂O₂, a fed-batch strategy is employed.[7][9]

  • Fed-Batch Procedure:

    • Gradually add this compound, potassium bromide (KBr), and hydrogen peroxide (H₂O₂) to the reactor over an extended period.[7][9]

    • The enzyme (CiVCPO) may also be added in aliquots throughout the reaction to compensate for any inactivation.[7][9]

  • Reaction Monitoring: Monitor the formation of 5-(bromomethyl)dihydrofuran-2(3H)-one and the undesired side-product, 5-(hydroxymethyl)dihydrofuran-2(3H)-one, using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification:

    • After the reaction, separate the organic layer.

    • Wash the organic phase with a caustic solution (e.g., dilute NaOH) to remove unreacted acetic acid (if used for pH control) and the hydroxylactone byproduct.[9]

    • Dry the organic layer and concentrate under reduced pressure to obtain the bromolactone product.[9]

Data Presentation

Table 1: Quantitative Data for Halolactonization of this compound

Reaction TypeReagentsCatalystSolventTemp. (°C)Yield (%)Reference
IodolactonizationThis compound, KI, Oxone-WaterRoom Temp.11-89 (63 avg.)[6]
BromolactonizationThis compound, KBr, H₂O₂CiVCPOWater/EtOAc25>90 (combined products)[7][9]
SelenolactonizationThis compound, PhSeX (X=Cl, Br)PyridineVariesVariesData not specified[10]

Visualizations

Halolactonization_Workflow start_end start_end process process decision decision output output start Start reagents Prepare this compound and Halogen Source (I₂, Br⁻) start->reagents reaction Initiate Cyclization (Room Temp) reagents->reaction monitor Monitor Reaction (e.g., TLC, GC) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Aqueous Workup & Solvent Extraction complete->workup Yes purify Purification (e.g., Chromatography) workup->purify product γ-Halolactone purify->product end End product->end

Caption: General workflow for the halolactonization of this compound.

Iodolactonization_Mechanism sub This compound + I₂ ion Intermediate Iodonium Ion sub->ion Electrophilic Addition p1 ion->p1 attack Intramolecular Nucleophilic Attack p2 attack->p2 lactone 5-Iodo-γ-valerolactone p1->attack 5-exo-tet Cyclization p2->lactone

Caption: Mechanism of iodolactonization of this compound.

Application Note 2: Esterification Reactions

Standard esterification procedures can be applied to the carboxylic acid group of this compound, leaving the terminal alkene intact under appropriate conditions. These reactions are fundamental for producing 4-pentenoate esters, which are useful as monomers or synthetic intermediates.

Experimental Protocols

Protocol 3: Acid-Catalyzed Fischer Esterification

This classic method involves reacting this compound with an alcohol in the presence of a strong acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound with an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction is an equilibrium, so using excess alcohol helps drive it towards the product.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

    • Extract the ester into an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent via rotary evaporation. The resulting ester can be purified by distillation.[11]

Protocol 4: DCC and DMAP-Mediated Esterification

This method is suitable for acid-sensitive substrates or when milder conditions are required, particularly for reactions with sterically hindered alcohols.[12]

  • Reaction Setup: Dissolve this compound, the alcohol (1-1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous aprotic solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).[12]

  • Reagent Addition: Cool the solution in an ice bath (0°C). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.[12]

  • Reaction Conditions: Remove the ice bath and allow the mixture to stir at room temperature for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.[12]

  • Workup and Purification:

    • Filter off the DCU precipitate.

    • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.[12]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by column chromatography.

Data Presentation

Table 2: Typical Conditions for Esterification of this compound

MethodAlcoholReagents/CatalystSolventTemp. (°C)Time (h)
Fischer EsterificationMethanol, EthanolH₂SO₄ (cat.)Excess AlcoholReflux2-8
DCC/DMAP Couplingtert-Butyl alcoholDCC, DMAP (cat.)Dichloromethane0 to RT3-12

Visualization

Esterification_Workflow start_end start_end process process output output A Start B Combine this compound, Alcohol, and Catalyst/Reagents A->B C React under appropriate temperature (e.g., Reflux or RT) B->C D Neutralization and Aqueous Workup C->D E Dry and Concentrate Organic Phase D->E F Purify by Distillation or Chromatography E->F G 4-Pentenoate Ester F->G H End G->H Hydrogenation_Process input input process process output output sub This compound in Solvent reactor Pressurized Reactor sub->reactor cat Heterogeneous Catalyst (e.g., Pd/C) cat->reactor reaction Introduce H₂ Gas Stir Vigorously reactor->reaction filtration Filter to Remove Catalyst reaction->filtration evaporation Solvent Evaporation filtration->evaporation product Pentanoic Acid evaporation->product Fatty_Acid_Oxidation_Inhibition substrate substrate metabolite metabolite enzyme enzyme inhibition inhibition sub This compound m1 4-Pentenoyl-CoA sub->m1 Activation m2 2,4-Pentadienoyl-CoA m1->m2 β-Oxidation Step m3 3-Keto-4-pentenoyl-CoA (Inhibitor) m2->m3 Direct β-Oxidation path_a NADPH-dependent Reduction m2->path_a Reductive Pathway inhibit INHIBITION m3->inhibit enzyme_thiolase 3-Ketoacyl-CoA Thiolase enzyme_thiolase->inhibit Target Enzyme

References

Application Notes and Protocols: 4-Pentenoic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenoic acid is a versatile bifunctional molecule increasingly utilized in the field of bioconjugation and material science.[1][2] Its structure, featuring a terminal alkene and a carboxylic acid, allows for orthogonal chemical modifications.[2] The carboxylic acid moiety can be readily conjugated to amine-containing molecules, such as proteins or peptides, via standard amide bond formation. The terminal alkene serves as a reactive handle for various transformations, most notably the thiol-ene "click" reaction, a powerful method for site-specific modification.[1][3] This document provides detailed application notes and protocols for the use of this compound in click chemistry, with a primary focus on the thiol-ene reaction.

Thiol-Ene Click Chemistry with this compound

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, proceeding in an anti-Markovnikov fashion to form a stable thioether linkage.[4][5] This reaction is considered a "click" reaction due to its high efficiency, rapid reaction rates, and compatibility with a wide range of functional groups.[4] For this compound, the terminal alkene is the reactive partner for this transformation.

Applications
  • Bioconjugation: After conjugating this compound to a biomolecule (e.g., a protein via lysine (B10760008) residues), the terminal alkene is available for reaction with a thiol-containing molecule, such as a fluorescent probe, a drug molecule, or a polyethylene (B3416737) glycol (PEG) chain.[1][3]

  • Polymer Synthesis: this compound can be used as a monomer in polymerization reactions, with the terminal alkene participating in thiol-ene polymerization to create functional polymers.[6][7]

  • Surface Modification: Surfaces functionalized with either thiols or alkenes can be modified using the thiol-ene reaction with this compound derivatives to introduce carboxylic acid functionalities.

Quantitative Data Summary

The efficiency of the thiol-ene reaction with this compound can be influenced by various factors including the choice of thiol, initiator, and reaction conditions. Below is a summary of typical reaction parameters and outcomes.

Parameter Value/Condition Yield Reference
Reactants This compound & 1,2-ethanedithiolHigh[6][7]
This compound & 2,2'-(ethylenedioxy)diethanethiolHigh[6][7]
This compound & 1,4-benzenedimethanethiolHigh[6][7]
Initiation Visible Light (e.g., 390 nm or 470 nm)>95%[5][8]
UV Light (e.g., 360 nm)High[9]
Catalyst Metal-free (e.g., graphitic carbon nitride)High[6][7]
Photoinitiator (e.g., DMPA)High[9]
Solvent Ethanol, Dichloromethane, WaterVariable[5][6][7]
Temperature Room TemperatureHigh[5][6][7]
Reaction Time Minutes to hoursHigh[5][6][7]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Ene Reaction with this compound

This protocol describes a general method for the photoinitiated thiol-ene reaction between this compound and a thiol.

Materials:

  • This compound

  • Thiol-containing molecule of interest

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)

  • Solvent (e.g., Dichloromethane, Methanol, or Water, depending on substrate solubility)

  • UV or visible light source (e.g., 365 nm UV lamp or a purple/blue LED lamp)

  • Reaction vessel (e.g., quartz tube for UV reactions)

  • Nitrogen or Argon source for degassing

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) and the thiol-containing molecule (1.1 equivalents) in the chosen solvent. The concentration will depend on the specific reactants but is typically in the range of 0.1-1 M.

  • Initiator Addition: Add the photoinitiator (e.g., 1-5 mol% DMPA) to the reaction mixture.

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the radical reaction.

  • Initiation: While stirring, irradiate the reaction mixture with the appropriate light source at room temperature. The reaction time can vary from a few minutes to several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by an appropriate method, such as column chromatography, to remove any unreacted starting materials and initiator byproducts.

Protocol 2: Bioconjugation of a Thiol-Containing Probe to a this compound-Modified Protein

This protocol outlines the steps to label a protein that has been previously functionalized with this compound.

Materials:

  • This compound-modified protein

  • Thiol-containing probe (e.g., fluorescent dye, biotin)

  • Photoinitiator (e.g., a water-soluble photoinitiator like LAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Visible light source (to minimize potential protein damage from UV light)

  • Degassing equipment (optional, but recommended for higher efficiency)

Procedure:

  • Solution Preparation: Dissolve the this compound-modified protein in PBS to a final concentration of 1-10 mg/mL.

  • Probe Addition: Add the thiol-containing probe to the protein solution. A molar excess of the probe (e.g., 10-50 equivalents) is typically used to ensure efficient labeling.

  • Initiator Addition: Add the water-soluble photoinitiator to a final concentration of 1-5 mM.

  • Reaction Initiation: Irradiate the solution with a visible light source for 5-30 minutes at room temperature or on ice to minimize protein degradation.

  • Purification: Remove the excess, unreacted probe and initiator by a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent probe was used), mass spectrometry, or UV-Vis spectroscopy.

Visualizations

Thiol_Ene_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical Radical Initiator->Radical Light (hν) Thiol R-SH Thiyl_Radical R-S• Thiol->Thiyl_Radical + Initiator• Product Thioether 4_Pentenoic_Acid Alkene Thiyl_Radical->4_Pentenoic_Acid + Carbon_Radical Intermediate Radical Carbon_Radical->Thiol + R-SH Product->Thiyl_Radical + R-S• (chain reaction)

Caption: Mechanism of the radical-mediated thiol-ene reaction.

Bioconjugation_Workflow Protein Protein (with -NH2 groups) Amide_Coupling Amide Bond Formation (e.g., EDC/NHS chemistry) Protein->Amide_Coupling 4_Pentenoic_Acid This compound 4_Pentenoic_Acid->Amide_Coupling Alkene_Protein Alkene-Modified Protein Amide_Coupling->Alkene_Protein Thiol_Ene_Reaction Thiol-Ene Click Reaction (Light, Initiator) Alkene_Protein->Thiol_Ene_Reaction Thiol_Probe Thiol-Probe (e.g., Fluorophore-SH) Thiol_Probe->Thiol_Ene_Reaction Labeled_Protein Labeled Protein Thiol_Ene_Reaction->Labeled_Protein

Caption: Workflow for protein labeling using this compound.

Other Click Chemistry Reactions

While the thiol-ene reaction is the primary click chemistry application for the terminal alkene of this compound, it is important to note the existence of other powerful click reactions used in bioconjugation. These include:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097) without the need for a copper catalyst.[10]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is a rapid reaction between an electron-poor diene (like a tetrazine) and an electron-rich dienophile (like a strained alkene).[11][12]

The terminal alkene of this compound is generally not reactive enough to participate directly in SPAAC or IEDDA reactions. However, the carboxylic acid functionality of this compound could be used to introduce a more reactive dienophile or an alkyne/azide moiety through further chemical synthesis, thereby expanding its utility in these other click chemistry paradigms.

Conclusion

This compound is a valuable and versatile building block for the application of click chemistry, particularly through the highly efficient thiol-ene reaction. This method provides a robust and straightforward approach for the modification of biomolecules, the synthesis of novel polymers, and the functionalization of surfaces. The protocols and data provided herein offer a guide for researchers to implement this powerful chemistry in their own work.

References

Application Notes and Protocols for the Derivatization of 4-Pentenoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenoic acid is a five-carbon unsaturated fatty acid that plays a role in various biochemical pathways and is a versatile building block in organic synthesis.[1] Accurate and sensitive quantification of this compound in biological and chemical matrices is crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity.[2] However, due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis to improve its chromatographic behavior and detection.[3][4]

This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, focusing on two common and effective methods: silylation and esterification.

Principles of Derivatization for GC-MS

Derivatization chemically modifies a compound to enhance its suitability for a specific analytical method. For GC-MS analysis of carboxylic acids like this compound, the primary goals of derivatization are to:

  • Increase Volatility: By replacing the active hydrogen of the carboxylic acid group with a less polar functional group, the intermolecular hydrogen bonding is reduced, leading to a lower boiling point and increased volatility.[3][5]

  • Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC inlet and column.[2]

  • Enhance Chromatographic Separation: Derivatization can improve peak shape, reduce tailing, and enhance separation from other components in the sample matrix.[3]

  • Increase Detector Response: Certain derivatives can improve the ionization efficiency in the mass spectrometer, leading to better sensitivity.[4]

Derivatization Methods for this compound

The two most widely used derivatization techniques for carboxylic acids for GC-MS analysis are silylation and esterification.[4]

Silylation

Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[5] This method is highly effective and produces thermally stable derivatives.[2]

Common Silylating Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent that reacts with a wide range of functional groups.[3][6] Its byproducts are volatile and generally do not interfere with the analysis.[2]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating reagent, often reported to be the most volatile of the common silylating agents.[7]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst (e.g., 1% in BSTFA) to increase the reactivity of the silylating reagent, especially for sterically hindered compounds.[2][3]

Esterification

Esterification converts the carboxylic acid into an ester, typically a methyl ester, which is more volatile and less polar.[4]

Common Esterification Reagents:

  • Diazomethane (B1218177) (CH₂N₂): Reacts rapidly and quantitatively with carboxylic acids at room temperature to form methyl esters with nitrogen gas as the only byproduct.[8] However, diazomethane is highly toxic and explosive, requiring special handling precautions.[9]

  • BF₃-Methanol (Boron Trifluoride-Methanol): A widely used reagent for preparing fatty acid methyl esters (FAMEs). The reaction is typically carried out at elevated temperatures.[3]

  • Alkyl Chloroformates (e.g., Benzyl (B1604629) Chloroformate, Isobutyl Chloroformate): These reagents react with carboxylic acids under aqueous or non-aqueous conditions to form corresponding esters.[10][11]

Quantitative Data Summary

The following table summarizes the reaction conditions and relative performance of common derivatization methods for short-chain fatty acids, including this compound.

Derivatization MethodReagentTypical Reaction ConditionsAdvantagesDisadvantages
Silylation BSTFA (+/- 1% TMCS)60-80°C for 30-60 min[3][12]Versatile, effective for various functional groups, volatile byproducts[2][6]Moisture sensitive[6][13]
MSTFA37°C for 30 min[7]Highly volatile reagent and byproducts[7]Moisture sensitive
Esterification DiazomethaneRoom temperature for 30-60 min[8]Fast, quantitative, clean reactionHighly toxic and explosive[9]
BF₃-Methanol50-60°C for 60 min[3]Effective for FAMEs preparationRequires heating, potential for artifacts
Benzyl ChloroformateEmulsified derivatization at room temp.High sensitivity, good for aqueous samples[10]May require extraction steps
Isobutyl ChloroformateAqueous solution derivatizationSuitable for aqueous samples without drying[11]Reagent peaks may interfere if not optimized

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials:

  • This compound standard or sample extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[6] Moisture will deactivate the silylating reagent.[6][13]

    • Accurately weigh 1-10 mg of the dried sample or standard into a reaction vial.[6]

    • Dissolve the sample in 100 µL of an anhydrous solvent.

  • Derivatization Reaction:

    • Add 50 µL of BSTFA with 1% TMCS to the sample solution.[3] A molar excess of the reagent is recommended.[6]

    • Tightly cap the vial and vortex for 10-30 seconds.

    • Heat the vial at 60°C for 60 minutes in a heating block or oven.[3] Reaction time and temperature may need optimization depending on the sample.[6]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • If necessary, the sample can be diluted with an appropriate anhydrous solvent before analysis.

Protocol 2: Esterification using BF₃-Methanol

This protocol is suitable for the formation of fatty acid methyl esters (FAMEs).

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride-methanol (BF₃-Methanol) solution

  • Methanol, anhydrous

  • Hexane (B92381), GC grade

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Place the dried sample or standard in a reaction vial.

    • Add 500 µL of anhydrous methanol.

  • Derivatization Reaction:

    • Add 250 µL of 14% BF₃-Methanol solution to the vial.

    • Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath, with occasional vortexing.

  • Extraction:

    • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

    • Vortex thoroughly for 1 minute to extract the methyl ester into the hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis:

    • The hexane extract containing the this compound methyl ester is ready for GC-MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.

Derivatization_Workflow Sample Sample containing This compound Drying Drying (if aqueous) Sample->Drying Derivatization Derivatization Reaction Drying->Derivatization Silylation Silylation (e.g., BSTFA) Derivatization->Silylation Method A Esterification Esterification (e.g., BF3-Methanol) Derivatization->Esterification Method B Analysis GC-MS Analysis Silylation->Analysis Extraction Extraction (for Esterification) Esterification->Extraction Extraction->Analysis

Caption: General workflow for derivatization of this compound.

Conclusion

The derivatization of this compound is a critical step for its successful analysis by GC-MS. Both silylation and esterification are effective methods, and the choice of reagent and protocol will depend on the specific application, sample matrix, and available laboratory resources. The protocols provided here serve as a starting point, and optimization of reaction conditions is often necessary to achieve the best results in terms of derivatization efficiency, reproducibility, and sensitivity. Proper handling of reagents, especially moisture-sensitive and hazardous ones, is essential for accurate and safe analysis.

References

Application Notes and Protocols for the Radical Polymerization of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the radical polymerization of 4-pentenoic acid, a versatile monomer for the synthesis of functional polymers. Due to the presence of both a terminal vinyl group for polymerization and a carboxylic acid moiety for subsequent functionalization or pH-responsive behavior, poly(this compound) is a polymer of significant interest in biomedical applications, including drug delivery and tissue engineering. This guide covers both conventional free radical polymerization and controlled radical polymerization techniques, specifically Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offering methodologies to control polymer architecture and properties.

Introduction to this compound Polymerization

This compound (also known as allylacetic acid) is a valuable monomer for creating polymers with pendant carboxylic acid groups.[1] These groups provide hydrophilicity and a handle for conjugating drugs, proteins, or targeting ligands, making the resulting polymer, poly(this compound), highly suitable for biomedical applications.[2] The polymerization proceeds via the carbon-carbon double bond, leaving the carboxylic acid group intact for post-polymerization modification.

Radical polymerization is a common method for polymerizing vinyl monomers.[3][4] It can be carried out using conventional free radical techniques, which are robust but offer limited control over molecular weight and dispersity. For applications requiring well-defined polymers, controlled radical polymerization (CRP) methods such as RAFT are preferred.[1][5] RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers.[6]

The general workflow for synthesizing and characterizing poly(this compound) is outlined below.

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Characterization Monomer This compound Monomer Purification Monomer Purification (Optional) Monomer->Purification Polymerization Radical Polymerization (Conventional or RAFT) Purification->Polymerization Reagents Initiator (AIBN) RAFT Agent (Optional) Solvent (e.g., Dioxane) Reagents->Polymerization Precipitation Precipitation & Purification Polymerization->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (NMR, GPC, FTIR) Drying->Characterization

Caption: General workflow for the synthesis of poly(this compound).

Experimental Protocols

Materials
  • Monomer: this compound (purity >97%)

  • Initiator: Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (V-501)

  • RAFT Agent (for RAFT polymerization): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Solvents: Anhydrous 1,4-dioxane (B91453), N,N-Dimethylformamide (DMF), or other suitable polar aprotic solvents.

  • Precipitation Solvent: Diethyl ether or cold methanol (B129727).

  • General: All glassware should be oven-dried and reactions performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Conventional Free Radical Polymerization

This protocol describes a standard free radical polymerization of this compound using AIBN as a thermal initiator. This method is suitable for producing poly(this compound) when precise control over molecular weight is not critical.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 50 mmol) in anhydrous 1,4-dioxane (25 mL).

  • Initiator Addition: Add AIBN (e.g., 82 mg, 0.5 mmol, for a 100:1 monomer to initiator ratio).

  • Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large volume of cold diethyl ether with vigorous stirring.

  • Purification: Collect the polymer precipitate by filtration or centrifugation. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol or THF) and re-precipitate into diethyl ether to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at 40 °C to a constant weight.

Protocol 2: RAFT Polymerization

This protocol provides a method for the controlled polymerization of this compound, yielding polymers with a predictable molecular weight and low polydispersity (Đ).

  • Reaction Setup: In a Schlenk flask with a magnetic stir bar, add this compound (e.g., 5.0 g, 50 mmol), the RAFT agent CPADB (e.g., 140 mg, 0.5 mmol for a target Degree of Polymerization (DP) of 100), and the initiator V-501 (e.g., 28 mg, 0.1 mmol, for a 5:1 RAFT agent to initiator ratio).

  • Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) to dissolve the components.

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure an oxygen-free environment.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for the specified time (e.g., 4-18 hours). Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.

  • Work-up and Purification: Follow the same precipitation and purification steps as described in Protocol 1 (steps 5 and 6). The characteristic pink/red color of the RAFT agent may be present in the final polymer.

  • Drying: Dry the final polymer product under vacuum to a constant weight.

Polymer Properties and Data Presentation

The properties of poly(this compound) are highly dependent on the polymerization conditions. In RAFT polymerization, varying the monomer-to-RAFT agent ratio allows for precise control over the molecular weight (Mn), while the polydispersity (Đ) is typically low, indicating a well-controlled process.

Table 1: Representative Data for RAFT Polymerization of Carboxylic Acid-Containing Monomers (Note: As specific data for this compound is not readily available in a single source, this table illustrates expected outcomes based on RAFT polymerizations of similar functional monomers.)

EntryMonomer/CTA RatioInitiator (Molar Eq. to CTA)Temp (°C)Time (h)Conversion (%)Mn (kDa, GPC)Đ (GPC)
150:1V-501 (0.2)706~85~4.5< 1.20
2100:1V-501 (0.2)7012~90~9.2< 1.25
3200:1V-501 (0.1)7018~92~18.5< 1.30
450:1AIBN (0.2)804~88~4.6< 1.20

Applications in Drug Development

The carboxylic acid side chains of poly(this compound) are key to its utility in drug development. They can be leveraged for various applications:

  • pH-Responsive Drug Delivery: The carboxyl groups have a pKa of approximately 4.5-5.5. In environments with pH above the pKa (like blood or extracellular tissue), the groups are deprotonated and negatively charged, leading to polymer chain extension and hydrophilicity. In acidic environments (like endosomes or tumor microenvironments), they become protonated and neutral, causing the polymer to become more hydrophobic and potentially triggering the release of an encapsulated drug.

  • Drug Conjugation: The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to form covalent amide or ester bonds with drugs, targeting ligands, or imaging agents. This allows for the creation of sophisticated polymer-drug conjugates.

The diagram below illustrates the concept of conjugating a drug molecule to the poly(this compound) backbone.

G cluster_polymer Poly(this compound) Backbone cluster_activation Activation & Conjugation cluster_conjugate Polymer-Drug Conjugate p1 ...-CH₂-CH-... c1 (CH₂)₂ | COOH p2 ...-CH₂-CH-... c2 (CH₂)₂ | COOH p3 ...-CH₂-CH-... c3 (CH₂)₂ | COOH Activation Activation (e.g., EDC/NHS) c2->Activation conj_c1 (CH₂)₂ | CO-NH-Drug Activation->conj_c1 Drug Drug-NH₂ Drug->Activation conj_p1 ...-CH₂-CH-...

Caption: Drug conjugation to the poly(this compound) backbone.

Conclusion

This compound is a highly functional monomer for synthesizing polymers with significant potential in research and drug development. Conventional free radical polymerization offers a straightforward route to poly(this compound), while RAFT polymerization provides superior control over the polymer's molecular characteristics. The protocols and data presented herein serve as a guide for researchers to synthesize and utilize these promising materials for advanced biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound include the malonic ester synthesis, a route involving the reaction of vinylcarbinol with an orthoacetate, and the oxidation of 4-pentyn-1-ol.[1][2][3][4]

Q2: What purity of this compound can I typically expect from synthesis?

A2: Commercially available this compound often has a purity of 97% or greater.[5][6] Synthesized products, after purification, can also achieve high purity, with some methods reporting purities of over 98%.[4]

Q3: What are the primary applications of this compound?

A3: this compound is a versatile building block in organic synthesis.[5] It is utilized in the production of pharmaceuticals, fine chemicals, and materials science applications, including the creation of novel polymers.[5][6]

Q4: Are there any known safety precautions for handling this compound?

A4: Yes, this compound is a combustible liquid and can be corrosive to metals. It is harmful if swallowed and can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

Troubleshooting Guide

Issue 1: Low Yield in Malonic Ester Synthesis

Q: I am experiencing a low yield of this compound when using the malonic ester synthesis with allyl chloride and diethyl malonate. What are the potential causes and solutions?

A: Low yields in this synthesis can stem from several factors. Below is a table outlining potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete initial deprotonation of diethyl malonate. Ensure the base (e.g., sodium ethoxide, sodium methoxide) is fresh and used in a sufficient molar ratio. The reaction should be carried out under anhydrous conditions to prevent quenching of the base.[1]
Suboptimal reaction temperature for the condensation reaction. The condensation reaction temperature should be carefully controlled, typically between 20-40°C.[1] Temperatures that are too low can slow the reaction rate, while temperatures that are too high may promote side reactions.
Inefficient saponification or decarboxylation. Ensure complete hydrolysis of the ester by using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate heating. Acidification must be complete to protonate the carboxylate before the decarboxylation step.
Loss of product during workup and purification. Minimize losses by performing extractions with an appropriate solvent and ensuring the aqueous layer is neutral before extraction of the intermediate.[1] Careful distillation is crucial for isolating the final product.
Issue 2: Side Reactions and Impurities

Q: My final product contains significant impurities. What are the likely side reactions, and how can I minimize them?

A: The formation of byproducts is a common issue. The following table details potential side reactions and strategies to mitigate them.

Potential Side Reaction/Impurity Mitigation Strategy
Dialkylation of diethyl malonate. To favor monoalkylation, use a 1:1 molar ratio of the enolate to the alkylating agent (allyl chloride). Adding the alkylating agent slowly to the enolate solution can also help minimize dialkylation.
Formation of 5-bromopentanoic acid when using HBr. The addition of HBr across the double bond can lead to the formation of 5-bromopentanoic acid as a major product and 4-bromopentanoic acid as a minor product.[7] To avoid this, protect the carboxylic acid group before performing reactions involving the alkene, or choose alternative synthetic routes if subsequent modifications to the double bond are required.
Formation of hydroxylactone in chemoenzymatic methods. In chemoenzymatic reactions, such as bromolactonization, the formation of undesired hydroxylactones can occur.[8] This may be due to the hydrolysis of an intermediate bromonium ion.[8] Optimizing reaction conditions and pH control can help to minimize this side reaction.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

This protocol is based on the method described in patent CN101200425A.[1]

Step 1: Condensation

  • In a reaction vessel, prepare a solution of sodium ethoxide in ethanol.

  • Slowly add diethyl malonate to the sodium ethoxide solution while maintaining the temperature between 20-40°C.

  • To this mixture, add allyl chloride dropwise, ensuring the temperature does not exceed 40°C.

  • Allow the reaction to proceed for 2-4 hours at 20-40°C.[1]

  • After the reaction is complete, neutralize the mixture and extract the crude 2-allyl diethyl malonate.

Step 2: Saponification and Decarboxylation

  • Hydrolyze the crude 2-allyl diethyl malonate using an aqueous solution of sodium hydroxide (B78521) with heating.

  • After saponification is complete, carefully acidify the reaction mixture with a strong acid (e.g., H₂SO₄) to a pH of 1.

  • Heat the acidified mixture to induce decarboxylation, which will liberate carbon dioxide.

  • Isolate the crude this compound by extraction with a suitable organic solvent.

  • Purify the final product by vacuum distillation. A yield of approximately 71% can be expected.[1]

Protocol 2: Synthesis of this compound via Vinylcarbinol and Orthoacetate

This protocol is adapted from the method described in patent CN101157608A.[4]

Step 1: Esterification and Rearrangement

  • In a reactor equipped with a distillation column, combine vinylcarbinol, an orthoacetate (e.g., trimethyl orthoacetate or triethyl orthoacetate), and a catalytic amount of acid (e.g., phosphoric acid or propionic acid).[4]

  • Heat the mixture to a temperature between 60°C and 200°C. The reaction time can range from 2 to 20 hours.[4]

  • During the reaction, the corresponding alcohol (methanol or ethanol) will be formed and can be removed by distillation.

  • After the reaction is complete, the resulting 4-pentenoate ester is purified by rectification.

Step 2: Hydrolysis

  • Hydrolyze the purified 4-pentenoate ester with a 5% to 50% aqueous solution of an alkali hydroxide (e.g., NaOH or KOH) at a temperature of 50°C to 100°C for 1 to 5 hours.[4]

  • After hydrolysis, acidify the mixture to a pH of 1.

  • Separate the organic layer and purify the this compound by vacuum distillation. This method can achieve yields of 87% or higher.[4]

Data Summary

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

Synthesis Method Key Reagents Reaction Temperature Reaction Time Reported Yield Reference
Malonic Ester SynthesisAllyl chloride, Diethyl malonate, Sodium ethoxide20-40°C (Condensation)2-4 hours (Condensation)~71%[1]
Vinylcarbinol & OrthoacetateVinylcarbinol, Triethyl orthoacetate, Propionic acid90-150°C (Esterification)~11 hours (Esterification)>87%[4]
Oxidation of 4-pentyn-1-ol4-pentyn-1-ol, Jones' reagent0-20°C1 hour82%[2]

Visualizations

experimental_workflow_malonic_ester reagents Diethyl Malonate + Allyl Chloride + Sodium Ethoxide condensation Condensation (20-40°C, 2-4h) reagents->condensation intermediate 2-Allyl Diethyl Malonate condensation->intermediate saponification Saponification (NaOH, Heat) intermediate->saponification dicarboxylate Dicarboxylate Salt saponification->dicarboxylate acidification Acidification (H₂SO₄) dicarboxylate->acidification dicarboxylic_acid Allylmalonic Acid acidification->dicarboxylic_acid decarboxylation Decarboxylation (Heat) dicarboxylic_acid->decarboxylation product This compound decarboxylation->product

Caption: Workflow for the malonic ester synthesis of this compound.

logical_relationship_troubleshooting low_yield Low Yield incomplete_deprotonation Incomplete Deprotonation low_yield->incomplete_deprotonation suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp inefficient_hydrolysis Inefficient Hydrolysis/ Decarboxylation low_yield->inefficient_hydrolysis product_loss Product Loss during Workup low_yield->product_loss use_fresh_base Use Fresh/Sufficient Base (Anhydrous Conditions) incomplete_deprotonation->use_fresh_base Solution control_temp Control Temperature (20-40°C) suboptimal_temp->control_temp Solution ensure_complete_reactions Ensure Complete Saponification & Acidification inefficient_hydrolysis->ensure_complete_reactions Solution careful_workup Careful Extraction & Distillation product_loss->careful_workup Solution

Caption: Troubleshooting logic for low yield in malonic ester synthesis.

References

Technical Support Center: Synthesis of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-pentenoic acid. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

The synthesis of this compound is most commonly achieved via the malonic ester synthesis. This guide will focus on troubleshooting this multi-step process, which includes enolate formation, alkylation, hydrolysis, and decarboxylation.

Part 1: Malonic Ester Synthesis Pathway

Q1: I am getting a low yield in the first step of the reaction, the alkylation of diethyl malonate with allyl halide. What are the possible causes?

A1: Low yields in the alkylation step can arise from several issues. Here's a troubleshooting guide:

  • Incomplete Deprotonation: The alpha-hydrogens of diethyl malonate are acidic (pKa ≈ 13), but a sufficiently strong base is required for complete enolate formation. Sodium ethoxide (NaOEt) in ethanol (B145695) is the standard base. Ensure your base is not old or degraded. For more stubborn reactions, stronger bases like sodium hydride (NaH) can be used in an aprotic solvent like THF.[1]

  • Incorrect Base/Solvent Combination: Using a base like sodium hydroxide (B78521) will cause saponification of the ester. It is also crucial to match the alkoxide base to the ester to prevent transesterification (e.g., use sodium ethoxide with diethyl malonate).[1][2]

  • Side Reactions of the Alkyl Halide: Allyl halides are reactive and can undergo side reactions.

    • Elimination (E2): Sodium ethoxide is a strong base and can promote elimination reactions, although with a primary halide like allyl chloride or bromide, SN2 substitution is generally favored.[3][4][5] To minimize elimination, avoid excessively high temperatures during the alkylation step.

    • Reaction with Solvent: If using a protic solvent like ethanol, the allyl halide can undergo slow solvolysis. This is generally a minor pathway.

Q2: My final product is contaminated with a significant amount of a higher boiling point impurity. What could this be?

A2: A common side reaction in the malonic ester synthesis is dialkylation , where a second allyl group is added to the malonate.[2][6] This leads to the formation of diallylmalonic acid after hydrolysis and decarboxylation, which would be an impurity in your final product.

  • How to Avoid Dialkylation:

    • Stoichiometry Control: To favor mono-alkylation, use only one equivalent of the base (e.g., sodium ethoxide).[1]

    • Excess Malonic Ester: Using a slight excess of diethyl malonate compared to the base and allyl halide can help minimize dialkylation.[1][7]

Q3: After the hydrolysis and decarboxylation steps, my yield is still low, or the product is impure. What should I check?

A3: Issues in the final stages of the synthesis often point to incomplete reactions.

  • Incomplete Hydrolysis: The saponification of the diethyl allylmalonate requires sufficient time and concentration of base (e.g., NaOH or KOH) to go to completion. Incomplete hydrolysis will leave you with a mixture of the desired dicarboxylic acid, the mono-ester/mono-acid, and unreacted diester, complicating the subsequent decarboxylation and purification.

  • Incomplete Decarboxylation: Decarboxylation of the allylmalonic acid requires heating. If the temperature is too low or the heating time is insufficient, your final product will be contaminated with the starting dicarboxylic acid.[8] The decarboxylation of substituted malonic acids typically proceeds readily upon heating.[8]

Part 2: Alternative Synthesis Pathway - Johnson-Claisen Rearrangement

Q4: I am considering an alternative route to this compound via a Johnson-Claisen rearrangement. What are the key steps and potential pitfalls?

A4: The Johnson-Claisen rearrangement provides an alternative route, starting from an allylic alcohol and an orthoester to form a γ,δ-unsaturated ester, which can then be hydrolyzed to this compound.[9][10][11]

  • Key Steps:

    • Reaction of an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst (like propionic acid) at high temperatures.[9][10] This forms a γ,δ-unsaturated ester (e.g., ethyl 4-pentenoate).

    • Hydrolysis of the resulting ester to yield this compound.

  • Potential Side Reactions/Issues:

    • High Temperatures Required: The reaction often requires prolonged heating at high temperatures (100-200 °C), which can lead to decomposition of starting materials or products.[9][10]

    • Byproduct Formation: As with any high-temperature reaction, the formation of side products is possible. Careful control of the reaction conditions is necessary.

    • Incomplete Reaction: Both the rearrangement and the final hydrolysis step can be incomplete, leading to a mixture of products and starting materials.

Quantitative Data Summary

The following table summarizes yield and purity data reported for different synthetic routes to this compound and its ethyl ester intermediate.

Synthesis StepStarting MaterialsProductReported YieldPurity/ContentReference
Johnson-Claisen Route
RearrangementAllyl alcohol, Triethyl orthoacetate, Propionic acidEthyl 4-pentenoate90.2 - 92.0%98.5 - 98.9%[12]
HydrolysisEthyl 4-pentenoate, Potassium hydroxideThis compound95.3%99.0%[12]
HydrolysisMethyl 4-pentenoate, Sodium hydroxideThis compound96.0%98.5%[12]
Malonic Ester Route
Overall SynthesisAllyl chloride, Diethyl malonateThis compound71.05%>97%[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

This is a generalized protocol based on the standard malonic ester synthesis.[2][14][15]

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully dissolving sodium metal (1.0 eq) in an excess of dry ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (1.0-1.1 eq) dropwise with stirring.

  • After the addition is complete, add allyl chloride or allyl bromide (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the mixture, and remove the ethanol under reduced pressure. Add water to the residue and extract the crude diethyl allylmalonate with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Hydrolysis (Saponification)

  • To the crude diethyl allylmalonate, add an aqueous solution of sodium hydroxide (2.2 eq).

  • Heat the mixture to reflux for 2-3 hours, until the hydrolysis is complete.

  • Cool the reaction mixture to room temperature.

Step 3: Decarboxylation

  • Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid or sulfuric acid until the pH is ~1-2.

  • Heat the acidified mixture gently. Carbon dioxide will evolve. Continue heating until the evolution of gas ceases.

  • Cool the mixture and extract the this compound with an organic solvent.

  • Dry the organic extracts and remove the solvent. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Ethyl 4-Pentenoate via Johnson-Claisen Rearrangement

This protocol is adapted from a patented procedure.[12]

  • In a reactor equipped with a stirrer, thermometer, and distillation column, charge allyl alcohol (1.0 mol), triethyl orthoacetate (1.3 mol), and propionic acid (0.05 mol).

  • Heat the mixture with stirring to 90 °C. Ethanol will begin to distill.

  • Gradually increase the reaction temperature to 150 °C over 4 hours, continuously removing the ethanol that is formed.

  • Maintain the reaction at 150 °C for an additional 7 hours.

  • After the reaction is complete, purify the crude product by distillation to obtain ethyl 4-pentenoate.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield or purity in the malonic ester synthesis of this compound.

TroubleshootingWorkflow start Low Yield / Impure This compound check_alkylation Analyze Alkylation Product (e.g., by GC-MS, NMR) start->check_alkylation dialkylation Dialkylated Malonate Detected check_alkylation->dialkylation Yes unreacted_malonate High Unreacted Diethyl Malonate check_alkylation->unreacted_malonate Yes check_final Alkylation Step OK. Analyze Final Product. check_alkylation->check_final No significant side products solution_dialkylation Solution: - Use 1 eq. of base - Use slight excess of malonate - Control reaction time/temp dialkylation->solution_dialkylation solution_unreacted Solution: - Check base quality/quantity - Ensure anhydrous conditions - Increase reaction time/temp unreacted_malonate->solution_unreacted allylmalonic_acid Allylmalonic Acid Detected check_final->allylmalonic_acid Yes unreacted_ester Allylmalonic Ester Detected check_final->unreacted_ester Yes solution_decarbox Solution: - Increase decarboxylation temp/time - Ensure proper acidification allylmalonic_acid->solution_decarbox solution_hydrolysis Solution: - Increase hydrolysis time/temp - Ensure sufficient base ( >2 eq.) unreacted_ester->solution_hydrolysis

Caption: Troubleshooting flowchart for malonic ester synthesis.

References

Technical Support Center: Purification of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound reaction mixture?

A1: Common impurities depend on the synthetic route used.

  • From hydrolysis of this compound esters: Unreacted starting ester, the alcohol co-product (e.g., methanol (B129727) or ethanol), and hydrolysis reagents (e.g., NaOH, KOH, H2SO4).[1]

  • From oxidation of 4-pentenal (B109682): Unreacted 4-pentenal, and by-products such as 3-methyl-2-butanone (B44728) and cyclopentene (B43876) oxide, especially if the 4-pentenal is sourced as a by-product from cyclopentene oxidation.[2][3]

  • From malonic ester synthesis: Diethyl malonate, allyl chloride, and by-products from saponification and decarboxylation steps.[4]

  • General impurities: Solvents used in the reaction and workup, and potentially small amounts of isomers like 2-pentenoic or 3-pentenoic acids, especially if high temperatures are used during distillation.[5]

Q2: What is the recommended storage condition for purified this compound?

A2: Purified this compound should be stored at 2-8°C in a tightly closed container.[6][7] It is a combustible, corrosive liquid and should be stored in a well-ventilated area away from heat, sparks, and open flames.[8]

Q3: Can I use HPLC for the purity analysis of this compound?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of this compound and its esters. A common method involves using a reverse-phase C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[9][10]

Q4: Is this compound stable to heat during distillation?

A4: this compound can be purified by vacuum distillation.[1][6] However, prolonged exposure to high temperatures can potentially lead to isomerization or polymerization.[5] It is crucial to perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

Troubleshooting Guides

Issue 1: Low yield after aqueous workup and extraction.
Possible Cause Suggestion
Incomplete Acidification Ensure the aqueous layer is acidified to a pH of 1 before extraction. This protonates the carboxylate salt, making the this compound soluble in organic solvents.[1]
Insufficient Extraction Perform multiple extractions (at least 3) with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) to ensure complete removal of the product from the aqueous phase.
Emulsion Formation If an emulsion forms during extraction, try adding brine (saturated NaCl solution) to break the emulsion.
Product Volatility Although the boiling point is high at atmospheric pressure, be mindful of potential losses during solvent removal under vacuum, especially if residual volatile impurities are present. Use a rotary evaporator with controlled temperature and pressure.
Issue 2: Product is contaminated with a starting material or a non-polar by-product.
Possible Cause Suggestion
Incomplete Reaction Monitor the reaction to completion using an appropriate technique (e.g., TLC, GC, NMR). If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of reagents.
Ineffective Extraction/Washing A basic wash (e.g., with saturated sodium bicarbonate solution) can help remove acidic starting materials or by-products. Conversely, an acidic wash can remove basic impurities. Ensure your target compound's solubility is not compromised.
Co-distillation If the impurity has a similar boiling point to this compound, simple distillation may not be effective. Consider fractional distillation or an alternative purification method like column chromatography.
Issue 3: Purified this compound is discolored.
Possible Cause Suggestion
Thermal Decomposition Overheating during distillation can cause decomposition and discoloration. Ensure the distillation is performed under a suitable vacuum to keep the boiling temperature low.
Trace Impurities Trace amounts of highly colored impurities may be present. Consider treating the crude product with activated carbon before distillation or passing a solution of the product through a short plug of silica (B1680970) gel.
Oxidation Exposure to air at elevated temperatures can cause oxidation. Blanketing the distillation apparatus with an inert gas like nitrogen or argon can help prevent this.

Quantitative Data Summary

PropertyValueSource
Boiling Point 192-194 °C (lit.)[6]
110 °C / 30 mmHg (lit.)[6]
83-84 °C / 12 mmHg (lit.)[6]
Density 0.981 g/mL at 25 °C (lit.)[6]
Refractive Index n20/D 1.428 (lit.)[6]
Melting Point -22.5 °C (lit.)[6]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Distillation

This protocol is suitable for purifying this compound from a reaction mixture where it exists as a salt (e.g., after saponification of an ester).

  • Solvent Removal: If the reaction was performed in an organic solvent, remove it under reduced pressure using a rotary evaporator.

  • Acidification: Cool the aqueous residue in an ice bath and slowly add a strong acid (e.g., concentrated H2SO4 or HCl) with stirring until the pH of the solution is approximately 1.[1]

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure.

  • Vacuum Distillation: Set up a distillation apparatus for vacuum distillation. Collect the fraction boiling at 83-84 °C under a vacuum of 12 mmHg.[1][6]

Protocol 2: Purification by Flash Column Chromatography

This method is useful for removing impurities with different polarities.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., the chromatography eluent).

  • Column Packing: Pack a silica gel column with an appropriate eluent system. A common system for carboxylic acids is a mixture of hexane (B92381) and ethyl acetate, often with a small amount of acetic or formic acid to improve peak shape. A literature example for a similar compound used a hexane/ether (8:2) mixture.[11]

  • Loading: Carefully load the sample onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or another suitable method to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_distillation cluster_workup Aqueous Workup cluster_purification Purification start Reaction Mixture acidify Acidify to pH 1 start->acidify extract Extract with Organic Solvent acidify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product experimental_workflow_chromatography cluster_preparation Sample Preparation cluster_chromatography Flash Chromatography cluster_final Product Isolation start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Column dissolve->load elute Elute with Hexane/Ethyl Acetate load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate product Pure this compound concentrate->product

References

Technical Support Center: Troubleshooting 4-Pentenoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming low conversion rates in reactions involving 4-pentenoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

General Issues

Question: My reaction with this compound has a low conversion rate. What are the general factors I should consider?

Answer: Low conversion rates in this compound reactions can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reagent Quality: Ensure the purity of this compound and all other reagents. Impurities can interfere with the reaction or poison catalysts.

  • Reaction Conditions: Temperature, reaction time, and mixing are critical parameters that may need optimization.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.

  • Catalyst Activity: If using a catalyst, ensure it is active and not poisoned.

  • Side Reactions: Undesired side reactions can consume starting material and reduce the yield of the desired product.

  • Moisture and Air Sensitivity: Some reactions require anhydrous and/or inert conditions.

Below is a general workflow to diagnose the cause of low conversion.

G cluster_0 Troubleshooting Low Conversion start Low Conversion Observed reagent_check Verify Reagent Purity and Stoichiometry start->reagent_check conditions_check Review Reaction Conditions (Temp, Time, Mixing) reagent_check->conditions_check Reagents OK solution Optimized Reaction reagent_check->solution Impure Reagents/ Incorrect Stoichiometry catalyst_check Assess Catalyst Activity conditions_check->catalyst_check Conditions Correct conditions_check->solution Suboptimal Conditions side_reactions_check Investigate Potential Side Reactions catalyst_check->side_reactions_check Catalyst Active catalyst_check->solution Inactive/Poisoned Catalyst workup_check Evaluate Workup Procedure side_reactions_check->workup_check No Obvious Side Rxns side_reactions_check->solution Side Reaction Identified workup_check->solution Workup Optimized workup_check->solution Product Loss During Workup G This compound This compound O-Acylisourea Intermediate O-Acylisourea Intermediate This compound->O-Acylisourea Intermediate + EDC EDC EDC Amide Amide O-Acylisourea Intermediate->Amide + Amine Amine Amine Isourea Byproduct Isourea Byproduct

optimizing temperature and pressure for 4-pentenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Malonic Ester Synthesis Route: This method involves the condensation of an allyl halide (like allyl chloride) with diethyl malonate, followed by saponification and decarboxylation.[1]

  • Orthoester Claisen Rearrangement Route: This route utilizes the reaction of an allyl alcohol (vinylcarbinol) with an orthoacetate, followed by hydrolysis.[2]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for its purification, typically by distillation. Key properties include:

  • Boiling Point: Approximately 188 °C at atmospheric pressure.[3] It can be distilled at a reduced pressure, for example, 83-84 °C at 12 mmHg.[4]

  • Melting Point: Approximately -22.5 °C.[4]

  • Solubility: Slightly soluble in water.[3]

Q3: How should this compound be stored?

A3: It is recommended to store this compound in a tightly closed container at 2-8°C.[5]

Troubleshooting Guides

Method 1: Malonic Ester Synthesis Route

Issue: Low yield of 2-allyl diethyl malonate in the condensation step.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Reaction Temperature Ensure the condensation reaction temperature is maintained between 20-40°C.[1] Temperatures that are too low can slow the reaction rate, while higher temperatures may promote side reactions.Optimized reaction rate and minimized side products, leading to a higher yield.
Inefficient Base Use a strong base like sodium ethoxide or sodium methoxide (B1231860) to ensure complete deprotonation of diethyl malonate.[1]Efficient formation of the malonic ester enolate, driving the reaction forward.
Insufficient Reaction Time The reaction should be allowed to proceed for 2-4 hours to ensure completion.[1]Maximizes the conversion of starting materials to the desired product.

Issue: Incomplete saponification or decarboxylation.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Hydrolysis Ensure complete saponification of the diester by using an adequate amount of a strong base (e.g., NaOH or KOH) and sufficient heating.Complete conversion of the diester to the dicarboxylate salt.
Ineffective Decarboxylation Acidify the reaction mixture after saponification and heat to facilitate decarboxylation. The temperature required will depend on the specific dicarboxylic acid intermediate.Efficient removal of one carboxyl group to yield this compound.
Method 2: Orthoester Claisen Rearrangement Route

Issue: Low yield of 4-pentenoate ester in the rearrangement step.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature The transesterification and rearrangement reaction temperature should be controlled within the 60-200°C range.[2] A preferred range is 80-150°C.[2]An increased yield of the desired 4-pentenoate ester.
Inappropriate Catalyst A variety of catalysts can be used, including mineral acids, organic acids (e.g., propionic acid), and Lewis acids.[2] Ensure the chosen catalyst is active and used in the correct proportion (e.g., allyl alcohol to orthoacetate to catalyst molar ratio of 1:0.5-2:0.01-0.1).[2]Enhanced reaction rate and selectivity towards the desired product.
Extended Reaction Time The reaction time can vary from 2 to 20 hours, with a preferred range of 8-16 hours.[2] Monitor the reaction progress to determine the optimal time.Drives the reaction to completion and maximizes product formation.

Issue: Incomplete hydrolysis of the 4-pentenoate ester.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Hydrolysis Temperature The hydrolysis should be carried out at a temperature between 50-100°C, with a preferred range of 80-100°C.[2]Complete and efficient conversion of the ester to this compound.
Inadequate Base Concentration or Ratio Use a 5-50% aqueous solution of an alkali like NaOH or KOH.[2] The molar ratio of the 4-pentenoate to alkali should be between 1:1 and 1:4, with a preferred ratio of 1:2.5.[2]Ensures the hydrolysis reaction goes to completion.
Insufficient Reaction Time for Hydrolysis The hydrolysis reaction time should be between 1 and 5 hours, with a preferred duration of 2-3 hours.[2]Complete conversion of the ester to the carboxylate salt before acidification.

Data Summary

Table 1: Reaction Conditions for Malonic Ester Synthesis of this compound[1]

Parameter Value
Condensation Temperature 20-40 °C
Condensation Time 2-4 hours
Base for Condensation Sodium ethoxide, Sodium methoxide
Overall Yield 71.05% (weight yield)
Final Product Purity >97%

Table 2: Reaction Conditions for Orthoester Claisen Rearrangement Synthesis of this compound[2]

Parameter Step 1: Esterification/Rearrangement Step 2: Hydrolysis
Temperature 60-200 °C (Preferred: 80-150 °C)50-100 °C (Preferred: 80-100 °C)
Time 2-20 hours (Preferred: 8-16 hours)1-5 hours (Preferred: 2-3 hours)
Catalyst Mineral acid, organic acid, or Lewis acid-
Base -5-50% NaOH or KOH solution
Molar Ratios Allyl alcohol:Orthoacetate:Catalyst = 1:0.5-2:0.01-0.14-Pentenoate:Alkali = 1:1-4 (Preferred: 1:2.5)
Overall Yield ≥ 87%-
Final Product Purity ≥ 98%-

Experimental Protocols

Protocol 1: Malonic Ester Synthesis
  • Condensation: In a suitable reactor, combine diethyl malonate and a strong base (e.g., sodium ethoxide) in an appropriate solvent.

  • Maintain the temperature between 20-40°C.[1]

  • Add allyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir for 2-4 hours.[1]

  • After the reaction is complete, quench the reaction and extract the 2-allyl diethyl malonate.

  • Saponification and Decarboxylation: Treat the crude 2-allyl diethyl malonate with a strong base (e.g., aqueous NaOH) and heat to induce saponification.

  • After saponification is complete, carefully acidify the reaction mixture (e.g., with HCl) to a low pH.

  • Heat the acidified mixture to effect decarboxylation, yielding this compound.

  • Purification: Purify the crude this compound by vacuum distillation.

Protocol 2: Orthoester Claisen Rearrangement
  • Esterification and Rearrangement: In a reactor equipped with a distillation apparatus, combine allyl alcohol, an orthoacetate (e.g., triethyl orthoacetate), and a catalytic amount of a suitable acid (e.g., propionic acid).[2]

  • Heat the mixture to a temperature between 80-150°C.[2]

  • Continuously remove the alcohol byproduct (e.g., ethanol) by distillation to drive the reaction forward.

  • Maintain the reaction for 8-16 hours.[2]

  • Purify the resulting 4-pentenoate ester by distillation.

  • Hydrolysis: Combine the purified 4-pentenoate ester with a 15-30% solution of NaOH or KOH.[2]

  • Heat the mixture to 80-100°C for 2-3 hours.[2]

  • Cool the reaction mixture and acidify with a strong acid (e.g., H₂SO₄) to a pH of 1-2.[2]

  • Separate the organic layer containing this compound.

  • Purification: Purify the final product by vacuum distillation.

Visual Guides

experimental_workflow_malonic_ester start Start condensation Condensation (20-40°C, 2-4h) start->condensation Allyl Chloride, Diethyl Malonate, Base saponification Saponification condensation->saponification 2-Allyl Diethyl Malonate decarboxylation Decarboxylation saponification->decarboxylation Dicarboxylate Salt purification Purification (Vacuum Distillation) decarboxylation->purification Crude this compound end_product This compound purification->end_product troubleshooting_low_yield_malonic_ester issue Low Yield in Condensation Step temp Check Temperature (20-40°C?) issue->temp base Check Base (Strong Enough?) issue->base time Check Reaction Time (2-4h?) issue->time solution Adjust Conditions temp->solution base->solution time->solution experimental_workflow_orthoester_rearrangement start Start rearrangement Rearrangement (60-200°C, 2-20h) start->rearrangement Allyl Alcohol, Orthoacetate, Catalyst hydrolysis Hydrolysis (50-100°C, 1-5h) rearrangement->hydrolysis 4-Pentenoate Ester purification Purification (Vacuum Distillation) hydrolysis->purification Crude this compound end_product This compound purification->end_product troubleshooting_low_yield_rearrangement issue Low Yield in Rearrangement Step temp Check Temperature (60-200°C?) issue->temp catalyst Check Catalyst (Active & Correct Ratio?) issue->catalyst time Check Reaction Time (2-20h?) issue->time solution Optimize Conditions temp->solution catalyst->solution time->solution

References

Technical Support Center: Efficient Synthesis of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common synthetic routes.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two primary methods: ring-opening of γ-valerolactone (GVL) and malonic ester synthesis.

Route 1: Synthesis from γ-Valerolactone (GVL)

The conversion of GVL to this compound typically involves a bifunctional catalyst, such as a noble metal on an acidic support (e.g., Pt on ZSM-5), and proceeds via ring-opening to pentenoic acid isomers followed by hydrogenation.[1][2]

Question: My conversion of GVL is low. What are the possible causes and solutions?

Answer: Low GVL conversion can be attributed to several factors:

  • Insufficient Catalyst Acidity: The ring-opening of GVL is an acid-catalyzed reaction.[2] If the acidity of your catalyst support (e.g., zeolite) is too low, the rate of this initial step will be slow.

    • Solution: Consider using a support with higher acidity, such as ZSM-5 with a lower Si/Al ratio.[2]

  • Poor Metal-Acid Site Proximity: For efficient conversion, the metal sites for hydrogenation and the acid sites for ring-opening need to be in close proximity.

    • Solution: Ensure your catalyst preparation method promotes good metal dispersion and interaction with the acidic support.

  • Catalyst Deactivation: The catalyst may have deactivated due to coking or sintering of the metal particles.

    • Solution: Regenerate the catalyst. For zeolite-based catalysts, this typically involves a calcination step in air to burn off coke, followed by reduction.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. If it's too low, the reaction rate will be slow.

    • Solution: Gradually increase the reaction temperature within the recommended range for your specific catalyst system.

Question: The selectivity to this compound is poor, with significant formation of other isomers or byproducts. How can I improve this?

Answer: Poor selectivity can be addressed by:

  • Optimizing the Catalyst: The choice of catalyst and support is crucial for selectivity.

    • Solution: Catalysts like γ-Al2O3 have shown good selectivity for pentenoic acid isomers.[3] ZrO2 has also demonstrated high selectivity, although with lower overall activity.[3] Experiment with different supports to find the optimal balance of activity and selectivity for your desired isomer.

  • Controlling Reaction Conditions: Temperature and pressure can influence the product distribution.

    • Solution: Systematically vary the reaction temperature and pressure to find the optimal conditions for maximizing the yield of this compound.

  • Isomerization: Pentenoic acid isomers can interconvert under reaction conditions.

    • Solution: Shorter reaction times may favor the kinetic product. Analyze your product mixture at different time points to determine the optimal reaction duration.

Question: My catalyst is deactivating quickly. What is the cause and how can I regenerate it?

Answer: Rapid deactivation is a common issue, often due to:

  • Coke Formation: Carbonaceous deposits (coke) can block the pores and active sites of the catalyst, particularly with zeolite supports.[3]

    • Solution: Catalyst regeneration can be achieved by calcination in air to burn off the coke.[3]

  • Metal Sintering: At high temperatures, the metal nanoparticles can agglomerate, reducing the active surface area.

    • Solution: Operate at the lower end of the effective temperature range. Ensure your catalyst has good thermal stability.

Route 2: Malonic Ester Synthesis

This classic method involves the alkylation of diethyl malonate with an allyl halide, followed by hydrolysis and decarboxylation to yield this compound.[4][5][6][7]

Question: I am getting a significant amount of dialkylated product. How can I minimize this side reaction?

Answer: The formation of dialkylated product is a known drawback of the malonic ester synthesis.[4][8] To minimize it:

  • Use an Excess of Malonic Ester: Using a molar excess of diethyl malonate relative to the allyl halide will increase the probability of the enolate reacting with the alkylating agent rather than the mono-alkylated product being deprotonated and reacting again.[9]

  • Control the Stoichiometry of the Base: Use only one equivalent of base (e.g., sodium ethoxide) to form the mono-enolate.

  • Slow Addition of Alkyl Halide: Adding the allyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, further reducing the chance of dialkylation.

Question: The hydrolysis of the diethyl ester is incomplete. What can I do?

Answer: Incomplete hydrolysis can be due to:

  • Insufficient Base or Acid: Ensure you are using a sufficient molar excess of the hydrolyzing agent (e.g., KOH or H2SO4).

  • Short Reaction Time or Low Temperature: The saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis may require prolonged heating.

    • Solution: Increase the reaction time and/or temperature and monitor the reaction progress by techniques like TLC or GC until all the ester has been consumed.

Question: The decarboxylation step is not proceeding to completion. What should I do?

Answer: Decarboxylation of the substituted malonic acid requires heat.[4]

  • Ensure Sufficient Heating: After acidification of the hydrolyzed product, make sure to heat the mixture to a temperature high enough to induce decarboxylation. This is often done by distilling the final product.

  • Acidic Conditions: The decarboxylation is typically carried out in the presence of acid. Ensure the solution is sufficiently acidic after the hydrolysis workup.

II. Frequently Asked Questions (FAQs)

Q1: What are the main catalytic routes for synthesizing this compound?

A1: The most common and well-studied routes are the ring-opening of γ-valerolactone (GVL) using bifunctional catalysts and the malonic ester synthesis starting from diethyl malonate and an allyl halide.[1][4] Other methods include the palladium-catalyzed telomerization of butadiene, although this often yields other C8 derivatives.[10][11][12]

Q2: What type of catalyst is best for the conversion of GVL to this compound?

A2: Bifunctional catalysts are required. These consist of a metal component (like Platinum) for hydrogenation and an acidic support (like a zeolite, e.g., ZSM-5) for the ring-opening reaction.[1][2] The choice of support and its acidity can significantly influence selectivity.[3]

Q3: What is the mechanism of the malonic ester synthesis of this compound?

A3: The synthesis proceeds in several steps:

  • Deprotonation of diethyl malonate with a base (e.g., sodium ethoxide) to form a stabilized enolate.[4][7]

  • Nucleophilic attack of the enolate on an allyl halide (e.g., allyl chloride) in an SN2 reaction to form diethyl allylmalonate.[7]

  • Hydrolysis of the ester groups to form allylmalonic acid, typically under acidic or basic conditions followed by acidification.

  • Decarboxylation of the allylmalonic acid upon heating to yield this compound and carbon dioxide.[4]

Q4: Can palladium catalysts be used for the synthesis of this compound?

A4: Palladium catalysts are highly versatile and have been used in reactions that can produce precursors to this compound. For instance, the palladium-catalyzed carbonylation of butadiene can lead to pentenoic acid derivatives.[13][14] However, a direct, high-yield synthesis of this compound using palladium catalysts is less commonly reported than the GVL or malonic ester routes. Troubleshooting for palladium catalysts often involves addressing deactivation through reduction of the active Pd(II) species to inactive Pd(0) and ligand degradation.

III. Data Presentation

Table 1: Performance of Catalysts in the Synthesis of Pentenoic Acid/Esters from GVL

CatalystSupportTemperature (°C)GVL Conversion (%)Pentenoic Acid/Ester Yield (%)Selectivity (%)Reference
PtZSM-5 (Si/Al=11)270~95~65 (Pentanoic Acid)-[2]
γ-Al2O3-350-400>90HighHigh[3]
SiO2/Al2O3-350-400>90HighModerate[3]
ZrO2-350-400ModerateModerateHigh[3]

Table 2: Yield Data for Malonic Ester Synthesis of this compound

Starting MaterialsBaseAlkylating AgentOverall Yield (%)Reference
Diethyl Malonate, Ethanol (B145695)Sodium EthoxideAllyl Chloride71.05[15]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

This protocol is adapted from a patented procedure.[15]

Materials:

  • Diethyl malonate

  • Allyl chloride

  • 20% Sodium ethoxide in ethanol solution

  • Water

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add 550 g of a 20% sodium ethoxide solution.

  • Addition of Diethyl Malonate: While stirring, gradually add 320 g of diethyl malonate to the sodium ethoxide solution.

  • Alkylation: Over a period of approximately 2 hours, add 152 g of allyl chloride dropwise to the reaction mixture. After the addition is complete, continue to stir the mixture for an additional 2 hours. The reaction temperature should be maintained between 20-40°C.[15]

  • Workup: Add water to the reaction mixture. Separate the organic layer and wash it with water until neutral.

  • Purification of Intermediate: The crude diethyl allylmalonate is purified by distillation under reduced pressure. This should yield approximately 282 g of the intermediate with a purity of over 90%.[15]

  • Saponification and Decarboxylation: The purified diethyl allylmalonate is then subjected to saponification (e.g., with aqueous KOH) followed by acidification and heating to induce decarboxylation.

  • Final Purification: The resulting crude this compound is purified by distillation under reduced pressure to yield approximately 108 g of this compound with a purity of over 97%. The overall weight yield is reported to be 71.05%.[15]

Protocol 2: General Procedure for GVL Ring-Opening over a Solid Acid Catalyst

This is a general procedure for gas-phase ring-opening of GVL.

Materials:

  • γ-Valerolactone (GVL)

  • Solid acid catalyst (e.g., γ-Al2O3, SiO2/Al2O3, or a zeolite)

  • Inert gas (e.g., Nitrogen or Argon)

  • Packed-bed reactor system with temperature and flow control

Procedure:

  • Catalyst Preparation: Pack a fixed-bed reactor with the desired solid acid catalyst.

  • Catalyst Activation: Pretreat the catalyst by heating it under a flow of inert gas to a high temperature (e.g., 400-500°C) to remove any adsorbed water or impurities.

  • Reaction: Reduce the temperature to the desired reaction temperature (e.g., 350-400°C). Introduce a feed stream of GVL, typically vaporized in a stream of inert gas, into the reactor at a controlled flow rate.

  • Product Collection: The reactor effluent is passed through a condenser to collect the liquid products.

  • Analysis: The product mixture is then analyzed by techniques such as Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine the conversion of GVL and the selectivity to this compound and other products.

V. Visualizations

GVL_to_4PA_Pathway cluster_0 Acid-Catalyzed Ring Opening cluster_1 Isomerization GVL γ-Valerolactone (GVL) PA_isomers Pentenoic Acid Isomers (e.g., 2-, 3-, this compound) GVL->PA_isomers Zeolite or other solid acid four_PA This compound PA_isomers->four_PA Thermodynamic Control

Caption: Reaction pathway for the conversion of GVL to this compound.

Malonic_Ester_Synthesis DEM Diethyl Malonate Enolate Enolate DEM->Enolate + Base (e.g., NaOEt) DAEM Diethyl Allylmalonate Enolate->DAEM + Allyl Halide (SN2) AMA Allylmalonic Acid DAEM->AMA Hydrolysis (H3O+) four_PA This compound AMA->four_PA Decarboxylation (Heat) CO2 CO2 AMA->CO2

Caption: Workflow for the malonic ester synthesis of this compound.

References

Technical Support Center: Storage and Handling of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-pentenoic acid to prevent polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability during storage?

A1: The primary cause of instability is the polymerization of the terminal double bond (C=C) in the this compound molecule. This process can be initiated by heat, light, or the presence of radical species. Polymerization leads to an increase in viscosity, the formation of solid precipitates, and a decrease in the purity of the monomer.

Q2: What are the recommended general storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored under the following conditions[1][2][3]:

ParameterRecommendation
Temperature2-8 °C (refrigerated)
LightStore in an opaque or amber-colored, tightly sealed container to protect from light.
AtmosphereStore under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can generate radicals.
ContainerUse a clean, dry, and tightly sealed container made of an inert material.

Q3: Are polymerization inhibitors necessary for storing this compound?

A3: For long-term storage, the use of a polymerization inhibitor is highly recommended. While refrigeration and protection from light slow down polymerization, they may not be sufficient to prevent it entirely over extended periods. For short-term storage (a few days to a week) under ideal refrigerated conditions, an inhibitor may not be strictly necessary, but its use provides an additional layer of security.

Q4: Which polymerization inhibitors are suitable for this compound?

A4: Based on their effectiveness with structurally similar unsaturated carboxylic acids like acrylic acid, the following inhibitors are recommended:

  • Monomethyl ether of hydroquinone (B1673460) (MEHQ or p-methoxyphenol): This is a widely used inhibitor that is effective in the presence of oxygen[4].

  • Phenothiazine (B1677639) (PTZ): This inhibitor is effective even in the absence of oxygen and can be used for storage under an inert atmosphere[5].

Q5: What are the recommended concentrations for these inhibitors?

InhibitorRecommended Concentration (by weight)
MEHQ100 - 500 ppm
Phenothiazine100 - 500 ppm

It is crucial to note that the optimal concentration can depend on the desired storage duration and the specific storage conditions. It is advisable to start with a concentration in the middle of this range (e.g., 200-300 ppm) and monitor the stability.

Q6: How can I monitor the stability of my stored this compound?

A6: Regular monitoring is crucial. The following methods can be employed:

  • Visual Inspection: Regularly check for any changes in appearance, such as increased viscosity, cloudiness, or the formation of solid precipitates.

  • Analytical Techniques: For more rigorous monitoring, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the formation of oligomers or polymers[6][7][8][9][10][11][12].

Q7: Do I need to remove the inhibitor before using the this compound in my experiment?

A7: Yes, in most cases, the polymerization inhibitor should be removed before use, as it can interfere with subsequent reactions, especially polymerization or reactions involving free radicals. Common methods for inhibitor removal include passing the liquid through an inhibitor removal column or vacuum distillation[13][14][15].

Troubleshooting Guide

Problem 1: My this compound has become viscous or contains solid particles.

  • Possible Cause: Polymerization has occurred.

  • Solution:

    • Do not use: The material is no longer pure this compound and may not be suitable for your experiment.

    • Assess the extent: If the polymerization is minor (slight increase in viscosity), it might be possible to purify the remaining monomer by vacuum distillation. However, this should be done with extreme caution as heating can accelerate further polymerization.

    • Disposal: If significant polymerization has occurred (presence of solid chunks or high viscosity), the material should be disposed of as chemical waste according to your institution's safety guidelines[1][3]. Do not attempt to heat or dissolve the polymer, as this can be hazardous.

Problem 2: I observe a color change in my stored this compound.

  • Possible Cause: This could be due to the degradation of the inhibitor or other impurities. For instance, phenothiazine can oxidize and change color.

  • Solution:

    • Check for other signs of polymerization: If there is no change in viscosity or clarity, the color change might be benign.

    • Purity Check: Analyze a small sample using GC-MS or NMR to assess the purity of the this compound.

    • Consider purification: If the purity is compromised, purification by vacuum distillation may be necessary.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor to this compound

Objective: To add a polymerization inhibitor (MEHQ or Phenothiazine) to this compound for long-term storage.

Materials:

  • This compound

  • Monomethyl ether of hydroquinone (MEHQ) or Phenothiazine (PTZ)

  • A clean, dry, amber glass bottle with a screw cap

  • A precision balance

  • A magnetic stirrer and stir bar

  • An inert gas source (nitrogen or argon)

Procedure:

  • Calculate the required amount of inhibitor: Based on the desired concentration (e.g., 200 ppm), calculate the mass of inhibitor needed for your volume of this compound.

    • Example: For 100 g of this compound and a target of 200 ppm MEHQ: Mass of MEHQ = (200 / 1,000,000) * 100 g = 0.02 g or 20 mg.

  • Weigh the inhibitor: Accurately weigh the calculated amount of MEHQ or PTZ.

  • Dissolve the inhibitor:

    • Add the weighed inhibitor to the storage bottle.

    • Add a small amount of the this compound to the bottle and swirl or stir gently until the inhibitor is fully dissolved.

    • Add the remaining this compound to the bottle.

  • Inert Atmosphere (Optional but Recommended):

    • Gently bubble nitrogen or argon gas through the solution for a few minutes to displace any dissolved oxygen.

    • Alternatively, flush the headspace of the bottle with the inert gas before sealing.

  • Seal and Store: Tightly seal the bottle, label it clearly with the contents and the inhibitor concentration, and store it in a refrigerator at 2-8 °C.

Protocol 2: Monitoring Stored this compound by ¹H NMR Spectroscopy

Objective: To qualitatively assess the presence of polymers or oligomers in a stored sample of this compound.

Procedure:

  • Sample Preparation: Prepare a standard NMR sample of your stored this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR Spectrum: Obtain a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Monomer: The spectrum of pure this compound will show characteristic sharp peaks corresponding to the vinyl protons (~5.0-5.8 ppm) and the carboxylic acid proton (~11-12 ppm, can be broad).

    • Polymer/Oligomer: The formation of polymers will result in the broadening of the peaks in the spectrum. The sharp, well-resolved signals of the monomer will be replaced by broad, less-defined signals, particularly in the aliphatic region. A significant decrease in the relative integration of the vinyl proton signals compared to the aliphatic signals can also indicate polymerization.

Diagrams

Storage_Workflow Workflow for Storing this compound cluster_prep Preparation cluster_inhibition Inhibition cluster_storage Storage cluster_monitoring Monitoring cluster_decision Decision cluster_outcome Outcome start Obtain this compound check_purity Check Initial Purity (Optional) start->check_purity add_inhibitor Add Inhibitor (e.g., MEHQ/PTZ) check_purity->add_inhibitor store Store at 2-8 °C in Dark, Sealed Container add_inhibitor->store monitor Periodic Visual & Analytical Checks store->monitor monitor->monitor polymerization_check Polymerization Detected? monitor->polymerization_check use_acid Use as is / Purify polymerization_check->use_acid No dispose Dispose of Material polymerization_check->dispose Yes

Caption: Workflow for the proper storage of this compound.

Troubleshooting_Polymerization Troubleshooting Polymerization of this compound cluster_visual Visual Inspection cluster_analysis Analytical Confirmation cluster_decision Assessment cluster_action Action start Observe Change in Stored this compound viscosity Increased Viscosity? start->viscosity solids Solid Precipitate? start->solids color_change Color Change? start->color_change analytical_check Perform NMR or GC-MS Analysis viscosity->analytical_check solids->analytical_check color_change->analytical_check is_polymerized Polymerization Confirmed? analytical_check->is_polymerized dispose Dispose According to Safety Protocols is_polymerized->dispose Yes (Significant) purify Consider Purification (Vacuum Distillation) if Minor is_polymerized->purify Yes (Minor) monitor Continue to Monitor is_polymerized->monitor No (Monitor Closely)

Caption: Decision-making process for troubleshooting potential polymerization.

References

Navigating the Scale-Up of 4-Pentenoic Acid Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful scale-up of 4-pentenoic acid synthesis is a critical step in advancing novel therapeutics and chemical entities. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound at a larger scale?

A1: Two primary routes are commonly considered for the scale-up of this compound production: chemical synthesis and chemoenzymatic methods.

  • Chemical Synthesis:

    • One established method involves the reaction of allyl chloride and diethyl malonate under alkaline conditions, followed by saponification and decarboxylation.[1] This multi-step process offers a high reaction yield.[1]

    • Another approach utilizes vinylcarbinol and an orthoacetate (like triethyl orthoacetate) which undergo transesterification and rearrangement, followed by hydrolysis to yield this compound.[2]

    • Production from by-products of cyclopentene (B43876) oxidation to cyclopentanone (B42830) is also a potential route, where a mixture containing 4-pentenal (B109682) is oxidized to this compound.[3][4]

  • Chemoenzymatic Synthesis:

    • A notable method is the chemoenzymatic bromolactonization of this compound, which can be a starting point for various derivatives. This process often employs a haloperoxidase enzyme.[5][6]

Q2: What are the major challenges when scaling up the chemical synthesis of this compound?

A2: Scaling up chemical synthesis routes for this compound presents several challenges:

  • Exothermic Reactions: Many of the reaction steps can be exothermic, posing a significant safety risk at a larger scale if not properly managed. Inadequate heat removal can lead to thermal runaway reactions.

  • Impurity Profile: The formation of by-products and the presence of unreacted starting materials can complicate purification. For instance, in the synthesis from cyclopentene oxidation by-products, the starting material is a mixture, which can introduce various impurities into the final product.[3]

  • Catalyst Deactivation: In catalytic processes, the catalyst can lose activity over time due to poisoning, coking, or sintering, leading to decreased efficiency and increased costs.

  • Downstream Processing: Isolating and purifying this compound from the crude reaction mixture can be complex and costly, often involving steps like distillation, extraction, and crystallization.[1][2]

Q3: What are the specific bottlenecks in the scale-up of the chemoenzymatic production of this compound derivatives?

A3: The scale-up of chemoenzymatic processes, such as bromolactonization, faces a unique set of challenges:

  • Substrate and Product Inhibition: High concentrations of the this compound substrate can inhibit the enzyme's activity. For example, with the biocatalyst CiVCPO, activity is significantly reduced at substrate concentrations above 60 mM and is almost nonexistent at 500 mM.[7]

  • Enzyme Inactivation: The biocatalyst can become inactivated over the course of the reaction, necessitating the addition of fresh enzyme to maintain a satisfactory reaction rate.[7]

  • Wastewater Generation: The need to maintain low substrate concentrations to avoid inhibition can lead to large reaction volumes and, consequently, significant amounts of wastewater.[7]

  • Product Recovery: Efficiently extracting the product from the aqueous reaction phase is crucial for a viable process.

Troubleshooting Guides

Chemical Synthesis Route: Allyl Chloride and Diethyl Malonate
Observed Issue Potential Cause Troubleshooting Action
Low Yield Incomplete reaction during condensation.Ensure the reaction temperature is maintained between 20-40°C for 2-4 hours. Verify the potency of the alkaline catalyst (e.g., sodium ethoxide).[1]
Incomplete saponification or decarboxylation.Confirm the concentration and molar ratio of the base used for saponification. Ensure sufficient time and temperature for the decarboxylation step.
Product Purity Issues Presence of unreacted diethyl malonate or 2-allyl diethyl malonate.Optimize the underpressure distillation conditions to effectively separate the intermediate.[1]
Formation of side-products.Analyze the impurity profile using techniques like HPLC to identify by-products and adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation.
Thermal Runaway During Condensation Inadequate heat removal for the exothermic reaction.Implement a controlled addition of reactants. Ensure the reactor's cooling system is appropriately sized and functioning efficiently.
Chemoenzymatic Route: Bromolactonization
Observed Issue Potential Cause Troubleshooting Action
Low Product Formation Substrate inhibition of the enzyme.Implement a fed-batch strategy where this compound is added gradually to maintain a low, non-inhibitory concentration.[7]
Enzyme inactivation.Periodically supplement the reaction with fresh biocatalyst. Investigate potential causes of inactivation, such as pH shifts or mechanical stress from stirring.[7]
Difficult Product Isolation Product remaining in the aqueous phase.Employ an in-situ product removal strategy using a water-immiscible organic solvent (e.g., ethyl acetate) to continuously extract the product.[7]
High Volume of Wastewater Dilute reaction conditions to avoid substrate inhibition.Optimize the fed-batch and in-situ product removal strategies to allow for a higher overall substrate loading in a smaller reaction volume.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Parameter Chemical Synthesis (Allyl Chloride & Diethyl Malonate) Chemical Synthesis (Vinylcarbinol & Orthoacetate) Chemoenzymatic (Bromolactonization Scale-up)
Starting Materials Allyl chloride, Diethyl malonatePropylene alcohol, OrthoacetateThis compound, KBr, H₂O₂
Reported Yield ~71% (weight yield)[1]≥ 87%[2]> 90% (conversion of substrate)[5]
Key Scale-up Challenges Management of exotherms, multi-step process, purificationCatalyst selection and recovery, hydrolysis conditionsSubstrate/product inhibition, enzyme stability, wastewater
Purity of Final Product > 97%[1]≥ 98%[2]Dependent on purification from by-products

Experimental Protocols

Protocol 1: Synthesis of this compound via Allyl Chloride and Diethyl Malonate

This protocol is based on the method described in patent CN101200425A.[1]

  • Condensation:

    • In a suitable reactor, combine diethyl malonate and a solvent.

    • Under controlled temperature (20-40°C), add an alkaline catalyst such as sodium ethoxide.

    • Slowly add allyl chloride to the reaction mixture while maintaining the temperature.

    • Allow the reaction to proceed for 2-4 hours.

  • Purification of Intermediate:

    • After the reaction, neutralize the mixture and wash with water.

    • Perform underpressure distillation to isolate the 2-allyl diethyl malonate intermediate.

  • Saponification and Decarboxylation:

    • Treat the purified intermediate with a strong base (e.g., NaOH or KOH) to induce saponification.

    • Heat the mixture to facilitate decarboxylation, yielding the salt of this compound.

  • Final Product Isolation:

    • Acidify the reaction mixture to protonate the carboxylate.

    • Separate the organic layer containing this compound.

    • Further purify by underpressure distillation to obtain the final product with a purity of >97%.

Protocol 2: Scale-Up Strategy for Chemoenzymatic Bromolactonization

This strategy is based on the scale-up study of the chemoenzymatic bromolactonization of this compound.[5][7]

  • Reactor Setup:

    • Utilize a biphasic system with an aqueous buffer and a water-immiscible organic solvent (e.g., ethyl acetate) for in-situ product removal.

    • Equip the reactor with separate feed lines for the substrate (this compound), bromide source (e.g., KBr), and hydrogen peroxide.

  • Fed-Batch Operation:

    • Initiate the reaction with the biocatalyst (e.g., CiVCPO) in the aqueous phase.

    • Gradually feed the this compound, KBr, and H₂O₂ solutions over an extended period to maintain their concentrations below inhibitory levels.

  • In-Situ Product Removal:

    • The bromolactone product formed in the aqueous phase will be continuously extracted into the organic phase, preventing product inhibition and degradation.

  • Monitoring and Control:

    • Continuously monitor the reaction progress by analyzing samples from the organic phase.

    • If a decrease in reaction rate is observed, add fresh biocatalyst to the aqueous phase.

  • Downstream Processing:

    • After the reaction is complete, separate the organic phase.

    • Wash the organic phase to remove any residual reactants or by-products.

    • Isolate the final product by evaporating the solvent.

Visualizations

Experimental_Workflow_Chemical_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Purification cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Product Isolation start Allyl Chloride + Diethyl Malonate reaction1 Condensation (20-40°C, Alkaline Catalyst) start->reaction1 Reactants intermediate 2-Allyl Diethyl Malonate (Crude) reaction1->intermediate Product purification1 Neutralization & Water Wash intermediate->purification1 distillation1 Underpressure Distillation purification1->distillation1 purified_intermediate Purified Intermediate distillation1->purified_intermediate reaction2 Saponification & Decarboxylation (Base, Heat) purified_intermediate->reaction2 salt 4-Pentenoate Salt reaction2->salt acidification Acidification salt->acidification separation Phase Separation acidification->separation distillation2 Final Distillation separation->distillation2 end_product This compound (>97%) distillation2->end_product

Figure 1: Workflow for the chemical synthesis of this compound.

Chemoenzymatic_Scale_Up_Strategy cluster_reactor Biphasic Reactor System cluster_feeds Fed-Batch Reactant Addition cluster_control Process Control & Monitoring aqueous_phase Aqueous Phase (Biocatalyst, Buffer) reaction Enzymatic Reaction aqueous_phase->reaction Reaction Occurs Here organic_phase Organic Phase (e.g., Ethyl Acetate) monitoring Monitor Product in Organic Phase organic_phase->monitoring downstream Downstream Processing (Solvent Removal, etc.) organic_phase->downstream To Purification reaction->organic_phase Product Extraction feed_4pa This compound feed_4pa->aqueous_phase Gradual Feed feed_kbr KBr feed_kbr->aqueous_phase Gradual Feed feed_h2o2 H₂O₂ feed_h2o2->aqueous_phase Gradual Feed enzyme_addition Add Fresh Enzyme (if needed) monitoring->enzyme_addition Low Rate enzyme_addition->aqueous_phase

Figure 2: Logic diagram for chemoenzymatic scale-up strategy.

References

resolving emulsion formation during 4-pentenoic acid workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Pentenoic Acid Workup

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter emulsion formation during the workup of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] During the workup of this compound, emulsions can form because the carboxylic acid, or its corresponding carboxylate salt, can act as a surfactant-like molecule, reducing the interfacial tension between the aqueous and organic layers and stabilizing the dispersed droplets.[2] Vigorous shaking during liquid-liquid extraction can also introduce the physical energy needed to form an emulsion.[3][4]

Q2: Can the choice of solvent affect emulsion formation?

Yes, the choice of both the reaction solvent and the extraction solvent can influence emulsion formation. For instance, chlorinated solvents like dichloromethane (B109758) (DCM) are often associated with emulsion formation, particularly when extracting from a basic aqueous solution.[5] If a polar aprotic solvent like DMF or DMSO was used in the reaction, it must be sufficiently diluted with the extraction solvent and washed thoroughly with water, as its miscibility with both aqueous and organic phases can promote emulsion.[6]

Q3: Is it better to extract this compound from an acidic or basic aqueous layer?

To ensure this compound partitions into the organic layer, the aqueous layer should be acidified to a pH below the pKa of the carboxylic acid (approximately 4-5). This protonates the carboxylate, making the molecule less polar and more soluble in the organic solvent. Attempting to extract from a basic solution where the 4-pentenoate salt is present will likely result in poor recovery and a higher tendency for emulsion formation.

Q4: How can I prevent emulsion formation in the first place?

Prevention is often more effective than treatment.[3] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel to minimize the energy input that creates emulsions.[3]

  • Solvent Evaporation: Before the aqueous workup, consider removing the reaction solvent by rotary evaporation and then re-dissolving the residue in the desired extraction solvent.[5][7]

  • Pre-emptive Salting Out: Add salt to the aqueous solution before adding the organic solvent and beginning the extraction.[8]

Troubleshooting Guide for Emulsion Resolution

If an emulsion has already formed, work through the following techniques systematically, starting with the simplest and least invasive methods.

Initial Steps
  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, emulsions will break on their own with time.[7][8]

  • Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod.[4] This can help the dispersed droplets coalesce.

Chemical and Physical Interventions

If initial steps fail, the following methods can be employed. The effectiveness of these techniques can vary based on the specific solvent system and impurities present.

TechniqueDescriptionAdvantagesDisadvantages
Salting Out Add saturated sodium chloride solution (brine) or solid NaCl to the separatory funnel and gently mix.[3][7] This increases the ionic strength of the aqueous layer, making the organic components less soluble and forcing phase separation.[1][4]Simple, fast, and often very effective.[7]May not work for highly stable emulsions. Adding a large volume of brine can significantly dilute the sample.
pH Adjustment Ensure the aqueous layer is distinctly acidic (pH < 2) by adding a small amount of dilute HCl or H₂SO₄.Can break emulsions stabilized by carboxylate salts by converting them to the less polar carboxylic acid.Risk of product degradation if it is acid-sensitive.[1]
Solvent Addition Add a small amount of a different organic solvent that is miscible with the primary organic phase but immiscible with water.[1][3]Can disrupt the intermolecular forces stabilizing the emulsion.May complicate solvent removal later. The choice of solvent is critical.
Filtration Filter the entire emulsified mixture through a pad of a filter aid like Celite® or glass wool.[3][5][7] Many emulsions are stabilized by fine solid particulates, which are removed by filtration.[5]Very effective for emulsions caused by suspended solids.[5]Can be slow. The product may adsorb to the filter aid, requiring thorough rinsing to ensure good recovery.
Centrifugation Transfer the mixture to centrifuge tubes and spin at a moderate speed. The mechanical force will compel the separation of the layers.Often the most effective method for breaking stubborn emulsions.[1][9]Requires access to a centrifuge large enough to accommodate the sample volume.
Temperature Change Gently warming the mixture in a warm water bath can decrease viscosity and help break the emulsion.[1] Alternatively, cooling or partially freezing the aqueous layer can also disrupt the emulsion structure.[1]Can be effective for some systems.Heating risks decomposing thermally sensitive products.[1] Freezing can be time-consuming.

Experimental Protocols

Protocol 1: Salting Out

  • Transfer the emulsified mixture to a separatory funnel.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine to the separatory funnel in portions, starting with a volume equal to about 10-20% of the aqueous layer volume.

  • Stopper the funnel and gently invert it several times to mix the layers. Do not shake vigorously.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If separation is slow, add more brine or a small amount of solid NaCl and repeat the gentle mixing.

  • Once the layers have separated, drain the aqueous layer and proceed with the workup.

Protocol 2: Filtration through Celite®

  • Place a sintered glass funnel or a Büchner funnel with filter paper on a clean filter flask.

  • Prepare a slurry of Celite® (diatomaceous earth) in the organic solvent being used for the extraction.

  • Pour the slurry into the funnel under gentle vacuum to form a tightly packed pad (typically 1-2 cm thick).

  • Carefully pour the entire emulsified mixture onto the Celite® pad.

  • Apply vacuum to draw the liquid through the pad. The filtrate should collect as two distinct layers in the flask.[5]

  • Rinse the original flask and the Celite® pad with a small amount of fresh organic solvent to ensure complete recovery of the product.

  • Transfer the filtrate to a clean separatory funnel to separate the layers.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing emulsion formation during the workup of this compound.

Emulsion_Troubleshooting start Emulsion Forms During This compound Workup patience Wait 15-30 minutes & Gently Swirl start->patience check1 Emulsion Resolved? patience->check1 salt Add Saturated NaCl (Brine) & Gently Mix check1->salt No finish Continue Workup check1->finish Yes check2 Emulsion Resolved? salt->check2 filter Filter through Celite® Pad check2->filter No check2->finish Yes check3 Emulsion Resolved? filter->check3 centrifuge Centrifuge the Mixture check3->centrifuge No check3->finish Yes check4 Emulsion Resolved? centrifuge->check4 other Consider Advanced Options: - Change Temperature - Add Different Solvent check4->other No check4->finish Yes other->finish

Caption: A step-by-step decision tree for resolving emulsions.

References

optimization of reaction time for 4-pentenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-pentenoic acid, with a specific focus on optimizing reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several effective methods are employed for the synthesis of this compound. The choice of method often depends on the available starting materials, required scale, and desired purity. Common routes include:

  • Malonic Ester Synthesis: This classic method involves the alkylation of diethyl malonate with an allyl halide (like allyl chloride), followed by saponification and decarboxylation.[1][2]

  • Vinylcarbinol and Orthoacetate Rearrangement: This method utilizes vinylcarbinol (allyl alcohol) and an orthoacetate (e.g., triethyl orthoacetate) which undergo a transesterification and rearrangement, followed by hydrolysis to yield the final acid.[1][3]

  • Oxidation of 4-Penten-1-ol (B13828): The primary alcohol 4-penten-1-ol can be oxidized to the corresponding carboxylic acid using a strong oxidizing agent like Jones' reagent. While a protocol exists for the analogous 4-pentyn-1-ol, the principle is applicable.[4]

  • Ring-Opening of γ-Valerolactone (GVL): As a biomass-derived platform molecule, GVL can be converted to this compound through a catalyzed ring-opening reaction.[1]

Q2: How does reaction time typically influence the yield and purity of this compound?

A2: Reaction time is a critical parameter that must be optimized for each specific synthetic method. Insufficient reaction time can lead to incomplete conversion of starting materials and low yields. Conversely, excessively long reaction times can promote the formation of side products, such as isomers (e.g., 2-pentenoic and 3-pentenoic acids) or polymers, which complicates purification and reduces the overall yield of the desired product.[3][5] Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal endpoint.[6]

Q3: What are the key factors to control for optimizing the reaction time?

A3: To optimize reaction time, several factors should be carefully controlled:

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to undesired side reactions.[6][7] Each method has an optimal temperature range.

  • Catalyst: The choice and concentration of the catalyst are crucial. For instance, in the vinylcarbinol method, mineral acids, organic acids, or Lewis acids can be used.[3] Catalyst activity can significantly influence the required reaction time.

  • Reagent Concentration: The concentration of reactants can affect reaction kinetics. Following established molar ratios is important for efficiency.[8]

  • Solvent: The choice of solvent can influence reaction rates and selectivity.

Q4: What are some common side reactions to be aware of during the synthesis of this compound?

A4: Depending on the synthetic route and reaction conditions, several side reactions can occur. These include isomerization of the double bond to form more thermodynamically stable internal alkenes (3-pentenoic and 2-pentenoic acids).[3] If halogenated reagents are used or present as impurities, halolactonization can occur to form 5-(halomethyl)dihydrofuran-2(3H)-one.[9][10] Additionally, under certain conditions, side-reactions involving the carboxylic acid group or polymerization of the alkene moiety are possible.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete Reaction Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the recommended duration at the optimal temperature.[11] Monitor reaction progress via TLC or GC to confirm the consumption of starting materials. For the vinylcarbinol method, reaction times can be extensive (8-16 hours).[3] For the malonic ester synthesis, the initial condensation is shorter (2-4 hours).[2]
Poor Reagent Quality Use Pure and Dry Reagents: Impurities in starting materials or the presence of moisture can inhibit the reaction or cause side reactions.[5][11] Ensure solvents are anhydrous where required. Verify the purity of starting materials like allyl chloride or vinylcarbinol.
Catalyst Inactivation/Inefficiency Check Catalyst Quality and Loading: For catalyzed reactions, ensure the catalyst is active. For example, if using sodium ethoxide, it should be freshly prepared or properly stored.[7] If using an acid catalyst like propionic acid or AlCl₃ in the vinylcarbinol method, ensure the correct molar ratio is used.[3]
Product Loss During Workup Optimize Extraction and Purification: Ensure the pH is correctly adjusted during acidification steps to fully protonate the carboxylate. Use an appropriate extraction solvent and perform multiple extractions to maximize recovery. Losses can occur during distillation or column chromatography; ensure purification parameters are optimized.[5]

Problem 2: Product is Impure / Contains Significant Byproducts

Possible Cause Suggested Solution
Isomerization of Double Bond Control Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote the formation of thermodynamically more stable internal alkenes.[3]
Formation of Halolactones Avoid Halogen Sources: If not performing a deliberate halolactonization, ensure that no extraneous sources of halogens (e.g., I₂, Br₂) are present. This is particularly relevant if using reagents like N-bromosuccinimide (NBS) in subsequent steps.[9]
Polymerization Use Inhibitors/Control Temperature: For reactions prone to polymerization, consider adding a radical inhibitor. Maintaining the reaction at the optimal temperature can also minimize this side reaction.
Residual Starting Material Ensure Reaction Goes to Completion: As with low yield, monitor the reaction to ensure all starting material is consumed. If the reaction has stalled, re-evaluate catalyst activity or reagent quality.

Data Presentation: Reaction Condition Comparison

The following table summarizes reaction conditions for common this compound synthesis methods based on literature data.

Synthesis Method Step Temperature Reaction Time Reported Yield Reference
Vinylcarbinol & Orthoacetate 1. Ester Formation80°C - 150°C8 - 16 hours~90-92% (ester)[3]
2. Hydrolysis85°C - 90°C1 - 5 hours~95-96% (acid)[3]
Malonic Ester Synthesis 1. Condensation20°C - 40°C2 - 4 hoursNot specified for step[2]
2. Saponification & DecarboxylationNot specifiedNot specified71% (overall)[2]
Oxidation of 4-Pentyn-1-ol *Oxidation0°C to Room Temp1 hour82%[4]

*Note: Data for 4-pentyn oic acid synthesis; conditions may be analogous for the oxidation of 4-penten-1-ol.

Experimental Protocols

Protocol 1: Synthesis via Vinylcarbinol and Triethyl Orthoacetate[3]

Step 1: Synthesis of Ethyl 4-pentenoate

  • To a 500ml reactor equipped with a stirrer, thermometer, and distillation column, add vinylcarbinol (58.6g, 1.0mol), triethyl orthoacetate (216.5g, 1.3mol), and propionic acid (3.7g, 0.05mol) as a catalyst.

  • Begin stirring and heat the mixture to 90°C. Ethanol will begin to distill.

  • Over the course of 4 hours, gradually increase the reaction temperature to 150°C.

  • Maintain the reaction at 150°C for an additional 7 hours.

  • After the reaction is complete, purify the product by rectification to collect ethyl 4-pentenoate (boiling point 145-146°C).

Step 2: Hydrolysis to this compound

  • In a 1000ml reactor with a stirrer, thermometer, and reflux condenser, add the ethyl 4-pentenoate (130.0g, 1.0mol) and a 30% aqueous solution of potassium hydroxide (B78521) (466.7g, 2.5mol).

  • Heat the mixture to 90°C and maintain a reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture by dropwise addition of sulfuric acid until the pH reaches 1.

  • Separate the organic phase.

  • Purify the crude product by vacuum distillation to obtain this compound (boiling point 83-84°C / 12 mmHg).

Protocol 2: Synthesis via Malonic Ester Route[2]

Step 1: Synthesis of 2-Allyl Diethyl Malonate

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add diethyl malonate.

  • Add allyl chloride to the reaction mixture.

  • Control the reaction temperature between 20-40°C and stir for 2-4 hours.

  • After the reaction, add water and wash the organic layer until neutral.

  • Purify the crude 2-allyl diethyl malonate by vacuum distillation.

Step 2: Saponification and Decarboxylation

  • The purified 2-allyl diethyl malonate is then subjected to saponification (e.g., using aqueous NaOH or KOH) followed by acidic workup and heating to induce decarboxylation.

  • The final this compound product is then purified, typically by distillation.

Visualizations

G cluster_prep Preparation & Setup cluster_exec Execution & Monitoring cluster_eval Evaluation & Optimization cluster_final Finalization Reagents Select & Verify Reagents Conditions Define Initial Conditions (Temp, Time, Catalyst) Reagents->Conditions Setup Assemble Reaction Apparatus Conditions->Setup Start Initiate Reaction Setup->Start Monitor Monitor Progress (TLC, GC) Start->Monitor Endpoint Reaction Complete? Monitor->Endpoint Workup Quench & Workup Endpoint->Workup Yes Analyze Analyze Yield & Purity Workup->Analyze Purify Purify Product Workup->Purify Result Optimal? Analyze->Result Result->Conditions No, Adjust Parameters Final Final Product Result->Final Yes Purify->Final

Caption: Workflow for optimizing reaction time in chemical synthesis.

Caption: Synthesis of this compound via the malonic ester pathway.

Caption: Synthesis of this compound from vinylcarbinol.

References

dealing with impurities in commercial 4-pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial 4-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving inconsistent yields. What could be the cause?

A1: Inconsistent yields are often traced back to variability in the purity of commercial this compound. Common impurities, which can differ between batches and suppliers, may interfere with your reaction. We recommend analyzing the purity of your this compound upon receipt and before use in sensitive applications.

Q2: What are the most common impurities in commercial this compound?

A2: Commercial this compound is typically synthesized via one of two main routes, each with its own set of potential impurities.

  • From Allyl Chloride and Diethyl Malonate: This route may introduce residual starting materials like allyl chloride and diethyl malonate.[1] Intermediates such as 2-allyl diethyl malonate and byproducts from the saponification and decarboxylation steps can also be present.

  • From Vinylcarbinol and Orthoacetate: This synthesis may leave behind unreacted vinylcarbinol or orthoacetate. Byproducts from the hydrolysis of the intermediate ester are another possibility.[2]

Q3: How can I detect impurities in my this compound?

A3: The most effective methods for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can provide detailed information about the nature and concentration of contaminants.

Q4: Can I purify commercial this compound in my lab?

A4: Yes, fractional distillation under reduced pressure is a common and effective method for purifying this compound. This technique separates the desired product from less volatile and more volatile impurities.

Troubleshooting Guide

Issue 1: Poor Performance in Polymerization Reactions

Question: I'm using this compound as a monomer in a polymerization reaction, but I'm observing low molecular weight polymers and variable reaction rates. What could be the problem?

Answer:

This issue is likely due to the presence of impurities that can interfere with the polymerization process.

Potential Causes and Solutions:

Impurity TypePotential ImpactRecommended Action
Residual Allyl Chloride Acts as a chain transfer agent, leading to premature termination of polymer chains and resulting in lower molecular weight polymers.[3]Purify the this compound using fractional distillation to remove residual allyl chloride.
Other Organic Halides Can poison certain polymerization catalysts.Analyze for and remove halogenated impurities. Consider using a catalyst that is less sensitive to halide poisoning.
Water Can interfere with certain types of polymerization, particularly those involving sensitive catalysts.Dry the this compound using a suitable drying agent (e.g., anhydrous magnesium sulfate) followed by distillation.
Issue 2: Catalyst Poisoning in Organic Synthesis

Question: My catalytic reaction using this compound is sluggish or fails to go to completion. I suspect catalyst poisoning. What impurities should I look for?

Answer:

Catalyst poisoning is a common issue when using reagents with residual impurities.

Potential Causes and Solutions:

Impurity TypePotential ImpactRecommended Action
Sulfur-containing compounds Even at trace levels, can irreversibly poison noble metal catalysts (e.g., Palladium, Platinum, Rhodium).Treat the this compound with a sulfur scavenger or purify by distillation.
Residual Diethyl Malonate Can chelate to metal centers of catalysts, blocking active sites.Purify the this compound via fractional distillation.
Other Carboxylic Acids Can compete for active sites on the catalyst, leading to inhibition.Analyze for acidic impurities by GC-MS and purify if necessary.

Experimental Protocols

Protocol 1: Analysis of Impurities by GC-MS

Objective: To identify and quantify volatile impurities in this compound.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.

  • GC-MS System:

    • GC Column: A polar capillary column (e.g., DB-WAX or FFAP) is recommended for good peak shape of the carboxylic acid.

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to avoid column overload.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 230°C) to elute all components.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by integrating the peak areas and comparing them to an internal standard.

Protocol 2: Analysis of Impurities by ¹H NMR

Objective: To identify and quantify impurities based on their proton NMR signals.

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Spectrometer: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • The spectrum of pure this compound should show characteristic peaks around 5.8 ppm (ddt), 5.0 ppm (m), 2.4 ppm (m), and 2.3 ppm (t).

    • Look for unexpected signals that may correspond to impurities. For example, residual diethyl malonate would show a quartet around 4.2 ppm and a triplet around 1.3 ppm.

    • Quantify impurities by comparing the integration of their signals to the integration of the internal standard.

Protocol 3: Purification by Fractional Distillation

Objective: To purify this compound from non-volatile and some volatile impurities.

Methodology:

  • Apparatus: Set up a fractional distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Use a vacuum pump and a manometer to control the pressure.

  • Procedure:

    • Place the impure this compound in the distillation flask with a few boiling chips.

    • Evacuate the system to a pressure of 10-20 mmHg.

    • Gently heat the distillation flask.

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the fraction that distills at the boiling point of this compound at the working pressure (approx. 83-84 °C at 12 mmHg).[2]

    • Stop the distillation before the flask goes to dryness to avoid concentrating non-volatile impurities.

  • Analysis: Analyze the purified fraction by GC-MS or NMR to confirm its purity.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Commercial This compound analysis Purity Analysis (GC-MS, NMR) start->analysis decision Purity Acceptable? analysis->decision purify Fractional Distillation decision->purify No use Use in Experiment decision->use Yes purify->analysis

Caption: Workflow for handling commercial this compound.

troubleshooting_logic start Inconsistent Reaction Results check_purity Analyze Purity of This compound start->check_purity impurities_detected Impurities Detected? check_purity->impurities_detected purify Purify this compound (e.g., Distillation) impurities_detected->purify Yes other_factors Investigate Other Reaction Parameters impurities_detected->other_factors No rerun Re-run Experiment purify->rerun

Caption: Troubleshooting logic for inconsistent reactions.

References

Technical Support Center: RAFT Polymerization of 4-Pentenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 4-pentenoic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the RAFT polymerization of this compound derivatives, which are often categorized as less-activated monomers (LAMs).

Problem Potential Cause Suggested Solution
High Polydispersity Index (PDI > 1.5) Inappropriate RAFT Agent (CTA): Dithioesters and trithiocarbonates, commonly used for more-activated monomers (MAMs) like acrylates, are often inefficient for LAMs, leading to poor control.[1][2]Select a RAFT agent suitable for LAMs, such as a xanthate or a dithiocarbamate.[1][2] The choice of the Z and R groups on the RAFT agent is critical for controlling the polymerization of less-activated monomers.[1]
Incorrect [Monomer]:[CTA]:[Initiator] Ratio: An inappropriate ratio can lead to a loss of control over the polymerization.Optimize the ratio. A common starting point for RAFT polymerization is a [CTA]:[Initiator] ratio of 5:1 to 10:1 to ensure that the majority of chains are initiated by the RAFT agent.
High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes result in a loss of livingness and broader PDI.Consider stopping the polymerization at a moderate conversion (e.g., 70-80%) to maintain better control over the molecular weight distribution.
Slow or No Polymerization (Long Induction Period) Presence of Oxygen: Dissolved oxygen is a potent inhibitor of radical polymerizations.Thoroughly degas the reaction mixture before initiating polymerization. Common methods include multiple freeze-pump-thaw cycles or purging with an inert gas like nitrogen or argon for an extended period.[3]
Inhibitor in Monomer: Commercial monomers often contain inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage.Remove the inhibitor from the monomer before use, for example, by passing it through a column of basic alumina.
Inappropriate Initiator: The initiator may not be decomposing at a sufficient rate at the chosen reaction temperature.Select an initiator with a suitable half-life at the desired polymerization temperature. For example, azobisisobutyronitrile (AIBN) is commonly used at temperatures between 60-80 °C.[4]
pH of the Reaction Medium: For acidic monomers like this compound, the pH can significantly influence the polymerization kinetics.For carboxylic acid-containing monomers, conducting the polymerization under acidic conditions can be beneficial. The pH can affect the reactivity of both the monomer and the RAFT agent.
Bimodal or Tailing Molecular Weight Distribution in GPC Inefficient Chain Transfer: The RAFT agent may not be efficiently transferring the growing polymer chains, leading to a population of dead polymer chains.Ensure the selected RAFT agent has a high transfer constant for this compound derivatives. As mentioned, xanthates and dithiocarbamates are generally more suitable for LAMs.[1][2]
Side Reactions: The carboxylic acid functionality might participate in side reactions, especially at elevated temperatures.Optimize the reaction temperature. Lowering the temperature may reduce the likelihood of side reactions but could also slow down the polymerization rate.
Hydrolysis of RAFT Agent: Some RAFT agents, particularly those containing ester or cyano groups, can be susceptible to hydrolysis, which can affect their performance.Use a freshly prepared or properly stored RAFT agent. Consider using a more hydrolytically stable RAFT agent, such as a trithiocarbonate, if hydrolysis is suspected.[2]
Color Change of Reaction Mixture (e.g., Pink to Yellow/Colorless) Decomposition of the RAFT Agent: The characteristic color of many RAFT agents (often pink or yellow) is due to the thiocarbonylthio group. A loss of color can indicate decomposition of the RAFT agent.This can be a sign of loss of control. Analyze the polymer to check for end-group fidelity. If decomposition is an issue, consider a more stable RAFT agent or milder reaction conditions.
Low End-Group Fidelity Chain Transfer to Solvent or Monomer: Unwanted chain transfer reactions can lead to the formation of polymer chains without the desired RAFT end-group.Choose a solvent with a low chain transfer constant. Also, ensure the monomer is pure.
Excessive Initiator: A high concentration of initiator can lead to a significant number of chains being initiated by initiator fragments rather than the RAFT agent's R-group.Maintain a low initiator concentration relative to the RAFT agent. The [CTA]:[Initiator] ratio is a key parameter to control.

Frequently Asked Questions (FAQs)

Q1: What type of RAFT agent is best suited for the polymerization of this compound and its derivatives?

A1: this compound and its derivatives are considered less-activated monomers (LAMs) due to their terminal double bond. For LAMs, RAFT agents such as xanthates and dithiocarbamates generally provide better control over the polymerization compared to dithioesters and trithiocarbonates, which are more effective for more-activated monomers (MAMs) like acrylates and styrenes.[1][2]

Q2: How does the carboxylic acid group of this compound affect the RAFT polymerization?

A2: The carboxylic acid group can influence the polymerization in several ways. The acidity of the medium can affect the reactivity of the monomer and the RAFT agent. For acidic monomers, it is often beneficial to conduct the polymerization in an acidic environment to maintain good control. Additionally, the carboxylic acid functionality may be sensitive to high temperatures, potentially leading to side reactions.

Q3: What are typical experimental conditions for the RAFT polymerization of a less-activated monomer like a this compound derivative?

A3: While optimal conditions should be determined experimentally, a general starting point would be:

  • RAFT Agent: A suitable xanthate or dithiocarbamate.

  • Initiator: A thermal initiator like AIBN or a redox initiator for lower temperature polymerizations.[1][4]

  • Solvent: A solvent with a low chain transfer constant, such as 1,4-dioxane, dimethylformamide (DMF), or toluene.

  • Temperature: Typically between 60 and 80 °C for thermal initiation with AIBN.

  • Ratios: A [Monomer]:[CTA] ratio will determine the target molecular weight, and a [CTA]:[Initiator] ratio of approximately 5:1 to 10:1 is a good starting point.

Q4: My GPC results show a broad molecular weight distribution (high PDI). What are the first troubleshooting steps I should take?

A4: First, verify that you are using a RAFT agent that is appropriate for less-activated monomers (xanthate or dithiocarbamate).[1][2] Second, ensure that your reaction mixture was thoroughly deoxygenated before polymerization. Third, check your [CTA]:[Initiator] ratio; too much initiator can lead to a loss of control. Finally, consider reducing the target conversion, as higher conversions can sometimes lead to a broadening of the PDI.

Q5: How can I confirm that my polymer has the desired RAFT end-group?

A5: The presence of the thiocarbonylthio end-group can often be confirmed by UV-Vis spectroscopy, as this group has a characteristic absorbance. 1H NMR spectroscopy can also be used to identify protons associated with the Z and R groups of the RAFT agent at the polymer chain ends.

Quantitative Data Summary

The following table provides a summary of typical experimental parameters and outcomes for the RAFT polymerization of less-activated monomers, which can serve as a guideline for experiments with this compound derivatives.

Parameter Typical Range / Value Notes
Monomer Type Less-Activated Monomer (LAM)e.g., vinyl esters, N-vinylpyrrolidone, and likely this compound derivatives.[1]
RAFT Agent (CTA) Type Xanthates, DithiocarbamatesDithioesters and trithiocarbonates are generally less effective for LAMs.[1][2]
[Monomer]:[CTA] Ratio 20:1 to 500:1This ratio is adjusted to target a specific number-average molecular weight (Mn).
[CTA]:[Initiator] Ratio 5:1 to 10:1A higher ratio generally leads to better control and higher end-group fidelity.
Initiator AIBN, ACVAThe choice depends on the desired reaction temperature and solvent.[4]
Solvent 1,4-Dioxane, DMF, TolueneShould be a good solvent for all components and have a low chain transfer constant.
Temperature (°C) 60 - 80For thermal initiators like AIBN.
Typical PDI < 1.5With optimized conditions, PDI values below 1.3 can be achieved.
Mn vs. Conversion Linear RelationshipA linear increase in Mn with monomer conversion is indicative of a controlled polymerization.

Experimental Protocols

General Protocol for RAFT Polymerization of a this compound Derivative

This protocol is a general guideline and should be optimized for the specific this compound derivative and desired polymer characteristics.

Materials:

  • This compound derivative (monomer), inhibitor removed

  • RAFT agent (e.g., a suitable xanthate or dithiocarbamate)

  • Initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Vacuum/inert gas line

  • Oil bath

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve the desired amounts of the this compound derivative monomer, RAFT agent, and initiator in the solvent. The amounts will depend on the target molecular weight and the desired [Monomer]:[CTA]:[Initiator] ratio.

  • Degassing: Seal the flask and subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[3] To do this, freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture while maintaining the vacuum. Backfill the flask with an inert gas (argon or nitrogen).

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN) and stir the mixture.

  • Monitoring the Reaction: At timed intervals, an aliquot can be taken from the reaction mixture (under inert atmosphere) to monitor monomer conversion (by 1H NMR or GC) and the evolution of molecular weight and PDI (by GPC).

  • Termination: Once the desired conversion is reached, the polymerization can be terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

  • Purification: The polymer is typically purified by precipitation into a non-solvent (e.g., cold hexane (B92381) or diethyl ether), followed by filtration and drying under vacuum.

Visualizations

RAFT_Mechanism cluster_initiation Initiation cluster_transfer Chain Transfer cluster_equilibrium Main Equilibrium I Initiator R_dot I• I->R_dot Decomposition P_dot P• R_dot->P_dot + Monomer M Monomer P_dot->M Propagation CTA RAFT Agent (Z-C(=S)S-R) P_dot->CTA Addition Intermediate Intermediate Radical CTA->Intermediate Intermediate->CTA MacroCTA Dormant Polymer (P-S-C(=S)-Z) Intermediate->MacroCTA Fragmentation R_prime_dot R• Intermediate->R_prime_dot Fragmentation MacroCTA->Intermediate + P• R_prime_dot->P_dot + Monomer

Caption: The RAFT polymerization mechanism.

Troubleshooting_Workflow Start Polymerization Issue (e.g., High PDI, Slow Rate) Check_CTA Is the RAFT Agent (CTA) suitable for LAMs? Start->Check_CTA Select_New_CTA Select a Xanthate or Dithiocarbamate CTA Check_CTA->Select_New_CTA No Check_Degassing Was the reaction mixture thoroughly degassed? Check_CTA->Check_Degassing Yes Select_New_CTA->Check_Degassing Improve_Degassing Improve degassing procedure (e.g., more freeze-pump-thaw cycles) Check_Degassing->Improve_Degassing No Check_Ratios Is the [CTA]:[Initiator] ratio appropriate? Check_Degassing->Check_Ratios Yes Improve_Degassing->Check_Ratios Adjust_Ratios Adjust ratio to 5:1 - 10:1 Check_Ratios->Adjust_Ratios No Check_Monomer Is the monomer pure (inhibitor removed)? Check_Ratios->Check_Monomer Yes Adjust_Ratios->Check_Monomer Purify_Monomer Purify monomer Check_Monomer->Purify_Monomer No Optimize_Conditions Further optimize temperature and reaction time Check_Monomer->Optimize_Conditions Yes Purify_Monomer->Optimize_Conditions

Caption: Troubleshooting workflow for RAFT polymerization.

References

Technical Support Center: Minimizing Byproduct Formation in Halolactonization of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the halolactonization of 4-pentenoic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary desired product of the halolactonization of this compound?

The primary and desired product is a γ-lactone, specifically 5-(halomethyl)dihydrofuran-2(3H)-one. This is the result of a 5-exo-tet cyclization, which is favored according to Baldwin's rules for ring closure.[1]

Q2: What are the most common byproducts encountered in this reaction?

The most prevalent byproducts include:

  • 4,5-Dihalopentanoic Acid: This forms from the simple electrophilic addition of the halogen across the double bond without the subsequent cyclization.[2][3][4] This is especially common in bromolactonization.[1]

  • 5-(Hydroxymethyl)dihydrofuran-2(3H)-one: This hydroxylactone results from the hydrolysis of the desired halolactone product, either during an aqueous workup or in certain chemoenzymatic procedures.[5][6]

  • Chlorolactone: When using iodine monochloride (ICl) as the halogen source, small amounts of the corresponding chlorolactone can be formed as a byproduct.[3][4]

Q3: What is the general mechanism for the halolactonization of this compound?

The reaction proceeds via the formation of a cyclic halonium ion intermediate after the alkene attacks an electrophilic halogen source (e.g., I+).[1][7] The carboxylate group then acts as an intramolecular nucleophile, attacking the halonium ion to open the three-membered ring and form the five-membered lactone ring.[1][7][8]

Q4: Why is a base, such as sodium bicarbonate, typically required?

A base is used to deprotonate the carboxylic acid, forming a carboxylate anion.[1] This significantly increases the nucleophilicity of the oxygen, promoting a more efficient intramolecular attack on the halonium ion to form the lactone.[1][8]

Section 2: Troubleshooting Guide

Problem 1: Low yield of lactone with significant formation of 4,5-dihalopentanoic acid.

  • Question: My reaction is primarily yielding the dihalo-adduct instead of the desired lactone. What are the likely causes and solutions?

  • Answer: This is a common issue arising from the competition between intramolecular cyclization and intermolecular attack by the halide anion.

    • Cause - Inappropriate Solvent: Solvents with a low dielectric constant may not sufficiently stabilize the ionic intermediates of the lactonization pathway, favoring the formation of dihalo acids.

    • Solution - Optimize Solvent: Employ polar aprotic solvents like acetonitrile (B52724) or consider protic solvents like methanol, which have been shown to improve selectivity.[9] Alternatively, phase-vanishing reaction conditions, which avoid traditional solvents, can yield cleaner products.[3][4]

    • Cause - Insufficient Base: If the carboxylic acid is not fully deprotonated, its reduced nucleophilicity will slow the cyclization, allowing the competing dihalogenation pathway to dominate.

    • Solution - Adjust Base Stoichiometry: Ensure at least one equivalent of a mild base like NaHCO₃ is used. Note that a large excess of base can sometimes reduce yields.

    • Cause - Halogen Source: Molecular bromine (Br₂) is particularly prone to causing this side reaction compared to iodine.[1]

    • Solution - Change Halogen Source: If applicable to your synthesis, consider using N-Bromosuccinimide (NBS) for bromolactonization or I₂/ICl for iodolactonization, as these can sometimes give cleaner reactions.

Problem 2: The final product is contaminated with a significant amount of hydroxylactone.

  • Question: I'm observing the hydroxylated byproduct, 5-(hydroxymethyl)dihydrofuran-2(3H)-one. How can I prevent its formation?

  • Answer: This byproduct is formed by the hydrolysis of the carbon-halogen bond of your desired product.

    • Cause - Aqueous Workup: Prolonged exposure to water or basic aqueous solutions during the workup can lead to SN1 or SN2 substitution of the halide.

    • Solution - Anhydrous Conditions & Careful Workup: Minimize contact with water. If an aqueous wash is necessary, use a saturated, neutral salt solution (brine) and perform the extraction quickly at low temperatures. Ensure all solvents are thoroughly dried before use.

    • Cause - Chemoenzymatic Conditions: This is a known issue in chemoenzymatic reactions that run in aqueous buffers.[5]

    • Solution - In Situ Product Removal: For chemoenzymatic systems, employ a two-liquid phase system where a water-immiscible organic solvent acts as a sink to continuously extract the halolactone product from the aqueous phase as it forms, protecting it from hydrolysis.[5]

Problem 3: The reaction is sluggish, incomplete, or fails to initiate.

  • Question: My halolactonization reaction is extremely slow or does not proceed to completion. What can I do to improve the reaction rate and conversion?

  • Answer: Slow reaction rates are often related to the reactivity of the electrophile or the nucleophilicity of the carboxylate.

    • Cause - Low Reagent Reactivity: Iodine (I₂) is a relatively mild electrophile, and reactions using it can be slow.[3]

    • Solution - Use a More Reactive Halogen Source: Iodine monochloride (ICl) is a more potent electrophile than I₂ and can significantly accelerate the reaction, though it may introduce chlorolactone byproducts.[2][3]

    • Cause - Inefficient Halonium Ion Formation: The initial electrophilic attack on the alkene is the rate-limiting step.

    • Solution - Add a Lewis Base Catalyst: Catalytic amounts (e.g., 5 mol%) of a Lewis base, such as dimethyl sulfoxide (B87167) (DMSO) or various phosphine (B1218219) oxides, can accelerate the reaction and in some cases improve selectivity.[10][11]

    • Cause - Low Temperature: While low temperatures can improve selectivity, they also decrease the reaction rate.[12]

    • Solution - Optimize Temperature: If selectivity is not an issue, gradually increasing the reaction temperature (e.g., from 0 °C to room temperature) can improve the rate. Monitor the reaction closely for an increase in byproduct formation.

Section 3: Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Selectivity

Halogen SourceBase/AdditiveSolventTemperature (°C)Yield (%)Byproducts NotedReference(s)
I₂NaHCO₃H₂O/CHCl₃0GoodNot specified[13]
I₂NoneAcetonitrile0GoodThermodynamic control favors trans isomer[13]
IClNoneCH₂Cl₂N/A~90%Chlorolactone (8-10%)[3][4]
IClNonePhase-Vanishing (FC-72)N/A95%Chlorolactone (<2%)[3][4]
Br₂NonePhase-Vanishing (FC-72)N/AHigh4,5-dibromopentanoic acid[3][4]
NBSDMSO (5 mol%)CH₂Cl₂N/AHighN/A[10]
VariousQuinuclidineCH₂Cl₂0IncreasedIncreased anti-diastereoselectivity[9]

Section 4: Key Experimental Protocols

Protocol 1: Standard Iodolactonization using Iodine and Sodium Bicarbonate (Kinetic Control)

This protocol is adapted from procedures favoring the kinetically controlled product.[13]

  • Materials: this compound, sodium bicarbonate (NaHCO₃), iodine (I₂), deionized water, chloroform (B151607) (or dichloromethane), saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, brine, anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure: a. In a round-bottomed flask, dissolve this compound (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in deionized water. Stir until a clear solution is obtained. b. Add an equal volume of chloroform or dichloromethane (B109758) to create a biphasic system. c. Cool the mixture to 0 °C in an ice bath with vigorous stirring. d. Add solid iodine (2.0 equiv.) to the mixture in portions. Protect the flask from light with aluminum foil. e. Stir vigorously at 0 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: a. Separate the organic layer. Extract the aqueous layer twice more with fresh chloroform. b. Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to quench excess iodine), deionized water, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude iodolactone via flash column chromatography on silica (B1680970) gel.

Protocol 2: Lewis Base Catalyzed Bromolactonization using N-Bromosuccinimide (NBS)

This protocol is based on the development of Lewis base catalyzed halolactonizations.[10][14]

  • Materials: this compound, N-Bromosuccinimide (NBS), dimethyl sulfoxide (DMSO), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure: a. Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane in a flame-dried, inert-atmosphere flask. b. Add the Lewis base catalyst, DMSO (0.05 equiv.). c. Cool the solution to the desired temperature (e.g., 0 °C). d. Add NBS (1.2 equiv.) in one portion. e. Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.

  • Workup: a. Upon completion, quench the reaction by adding saturated NaHCO₃ solution. b. Dilute with water and extract the product with dichloromethane (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude bromolactone via flash column chromatography on silica gel.

Section 5: Visual Guides

ReactionMechanism cluster_main Halolactonization Pathway cluster_byproduct Competing Byproduct Pathway Start This compound + Halogen Source (X⁺) Intermediate Halonium Ion Intermediate Start->Intermediate Electrophilic Attack Product Desired Product: 5-(Halomethyl)dihydrofuran-2(3H)-one Intermediate->Product Intramolecular Cyclization (5-exo-tet, Favored) Byproduct Byproduct: 4,5-Dihalopentanoic Acid Intermediate->Byproduct Intermolecular Attack by Halide (X⁻)

Caption: Reaction mechanism showing the desired cyclization pathway versus the competing dihalogenation byproduct formation.

Workflow cluster_workflow General Experimental Workflow A 1. Prepare Solution (Substrate + Solvent ± Base) B 2. Adjust Temperature (e.g., Cool to 0 °C) A->B C 3. Add Halogen Source (e.g., I₂, NBS) B->C D 4. Monitor Reaction (TLC, GC-MS) C->D E 5. Quench & Workup (Wash, Extract) D->E F 6. Purify Product (Chromatography) E->F

Caption: A typical experimental workflow for performing a halolactonization reaction.

Caption: A decision tree for troubleshooting common issues in halolactonization.

References

stability issues of 4-pentenoic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am planning a reaction using this compound under acidic conditions. What potential stability issues should I be aware of?

Under acidic conditions, the primary stability concern for this compound is intramolecular cyclization, also known as lactonization. The terminal double bond can be protonated, leading to the formation of a carbocation. The carboxylic acid moiety can then act as an internal nucleophile, attacking the carbocation to form a stable five-membered ring structure, γ-valerolactone. This process is irreversible and will result in the consumption of your starting material.

Troubleshooting Unexpected Product Formation:

  • Issue: After performing a reaction with this compound under acidic workup or reaction conditions, you observe an unexpected peak in your NMR or mass spectrum, and a lower yield of your desired product.

  • Potential Cause: Acid-catalyzed lactonization of this compound to γ-valerolactone.

  • Recommendation:

    • Avoid prolonged exposure to strong acids and elevated temperatures.

    • If acidic conditions are necessary, consider using milder acids or performing the reaction at a lower temperature to minimize lactonization.

    • Analyze a small aliquot of your reaction mixture before and after acidic treatment to monitor for the formation of γ-valerolactone. The presence of a lactone can be confirmed by a characteristic carbonyl stretch in the IR spectrum (around 1770 cm⁻¹) and the disappearance of the vinyl protons in the ¹H NMR spectrum.

Q2: How stable is this compound under basic conditions?

Under basic conditions, this compound is deprotonated to its carboxylate salt, which is generally stable against lactonization. However, two potential issues can arise:

  • Isomerization: Prolonged exposure to strong bases or high temperatures can catalyze the migration of the double bond from the terminal position (4-pentenoate) to the thermodynamically more stable internal positions, forming 2-pentenoate and 3-pentenoate isomers. This isomerization will render the molecule unreactive for reactions that specifically require the terminal alkene.

  • Saponification of Esters: If you are working with an ester of this compound, basic conditions will lead to saponification, which is the hydrolysis of the ester to the carboxylate salt.[1][2]

Troubleshooting Low Reaction Yields in Base-Catalyzed Reactions:

  • Issue: A reaction that targets the terminal double bond of this compound is giving a low yield when a strong base is used.

  • Potential Cause: Base-catalyzed isomerization of the double bond to internal positions.

  • Recommendation:

    • Use the mildest basic conditions possible for your reaction.

    • Keep reaction times as short as feasible.

    • Consider using a non-nucleophilic base if you are only trying to deprotonate the carboxylic acid.

    • Analyze your starting material after exposure to the basic conditions to check for the presence of isomers.

Q3: Can this compound polymerize?

Yes, as a vinyl-containing compound, this compound has the potential to undergo polymerization.[3] This can be initiated by radical initiators, or under certain acidic conditions that can generate a carbocation that initiates cationic polymerization.

Troubleshooting the Appearance of Insoluble Material:

  • Issue: During a reaction or upon storage, a viscous or solid, insoluble material forms in your sample of this compound.

  • Potential Cause: Polymerization of the this compound.

  • Recommendation:

    • Store this compound at the recommended temperature of 2-8°C and under an inert atmosphere to minimize radical formation.[4]

    • If using acidic conditions, be mindful of the potential for cationic polymerization, especially at higher concentrations and temperatures.

    • If polymerization is suspected, the insoluble material can be isolated and analyzed by techniques such as Gel Permeation Chromatography (GPC) to confirm its polymeric nature.

Quantitative Stability Data

The stability of this compound is highly dependent on pH, temperature, and time. The following table provides a hypothetical summary of the expected degradation of this compound under various conditions. This data is for illustrative purposes to guide experimental design.

ConditionTemperature (°C)Duration (hours)Predominant Degradation PathwayExpected Degradation (%)
0.1 M HCl2524Lactonization5-10
0.1 M HCl606Lactonization> 50
pH 4.0 Buffer2572Minimal< 2
pH 7.0 Buffer2572Minimal< 1
0.1 M NaOH2524Isomerization2-5
0.1 M NaOH606Isomerization> 30

Disclaimer: The data in this table is representative and intended for educational purposes. Actual degradation rates will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 6 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for 6 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the stock solution in a 60°C oven for 24 hours.

  • Control Sample: Keep the stock solution at 4°C, protected from light.

3. Sample Analysis:

  • At the end of the incubation period, withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a validated stability-indicating HPLC method (see below for a starting point).

4. Stability-Indicating HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[5][6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis: Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Acid-Catalyzed Lactonization of this compound

acid_catalyzed_lactonization cluster_0 Step 1: Protonation of the Alkene cluster_1 Step 2: Intramolecular Nucleophilic Attack cluster_2 Step 3: Deprotonation 4PA This compound Carbocation Secondary Carbocation 4PA->Carbocation Electrophilic Attack H_plus H+ Cyclic_Intermediate Protonated Lactone Carbocation->Cyclic_Intermediate Ring Closure Lactone γ-Valerolactone Cyclic_Intermediate->Lactone Loss of Proton H_plus_out H+ fao_inhibition_ampk cluster_fao Fatty Acid β-Oxidation cluster_energy Cellular Energy Status cluster_ampk AMPK Signaling 4PA This compound Metabolites This compound Metabolites 4PA->Metabolites FAO_Enzymes β-Oxidation Enzymes (e.g., 3-ketoacyl-CoA thiolase) Metabolites->FAO_Enzymes Inhibition AcetylCoA Acetyl-CoA FAO_Enzymes->AcetylCoA ATP_decrease Decreased ATP Production AcetylCoA->ATP_decrease AMP_increase Increased AMP/ATP Ratio ATP_decrease->AMP_increase AMPK AMPK Activation AMP_increase->AMPK Activation Downstream Downstream Metabolic and Signaling Events AMPK->Downstream troubleshooting_workflow Start Unexpected Reaction Outcome (e.g., low yield, extra peaks) Check_Conditions Review Reaction Conditions: pH, Temperature, Time Start->Check_Conditions Acidic Acidic Conditions? Check_Conditions->Acidic Yes Basic Basic Conditions? Check_Conditions->Basic No Acidic->Basic No Lactonization Suspect Lactonization Acidic->Lactonization Yes Neutral Neutral/Other? Basic->Neutral No Isomerization Suspect Isomerization Basic->Isomerization Yes Polymerization Suspect Polymerization/ Other Side Reactions Neutral->Polymerization Analyze_Byproducts Analyze Byproducts: NMR, MS, IR Lactonization->Analyze_Byproducts Isomerization->Analyze_Byproducts Polymerization->Analyze_Byproducts Optimize Optimize Conditions: Milder pH, Lower Temp, Shorter Time Analyze_Byproducts->Optimize

References

Technical Support Center: Optimizing Solvent Conditions for Reactions with 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with 4-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on solvent selection and troubleshooting for common synthetic transformations involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my reaction with this compound?

A1: The ideal solvent depends on several factors: the type of reaction, the other reagents involved, and the desired reaction temperature. A primary consideration is the solubility of this compound and all other starting materials. Polar aprotic solvents like Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), and Acetonitrile are often good starting points for many reactions due to their ability to dissolve a wide range of organic compounds. For esterifications, an excess of the alcohol reactant can sometimes serve as the solvent.

Q2: I'm observing a low yield in my esterification of this compound. What are the likely causes related to the solvent?

A2: Low yields in Fischer esterifications are often due to the reversible nature of the reaction.[1][2][3] The presence of water, a byproduct, can shift the equilibrium back to the starting materials. Using a solvent that allows for the removal of water, for instance, by azeotropic distillation with toluene (B28343) using a Dean-Stark apparatus, can significantly improve yields.[2] Alternatively, using a large excess of the alcohol as the solvent can also drive the reaction forward.[1]

Q3: Can the double bond in this compound cause side reactions?

A3: Yes, the terminal alkene is a reactive functional group. Under strongly acidic conditions or in the presence of certain catalysts, side reactions such as hydration, polymerization, or cyclization (e.g., iodolactonization) can occur.[4] Solvent choice can influence the rates of these side reactions. For instance, in the presence of HBr, an electrophilic addition across the double bond is expected.[5]

Q4: What are the recommended solvents for amide coupling reactions with this compound?

A4: For amide bond formation using coupling reagents like EDC, polar aprotic solvents are generally preferred. Dichloromethane (DCM) is commonly used, but for sluggish reactions or poorly soluble starting materials, solvents like N,N-Dimethylformamide (DMF) or Acetonitrile may provide better results.[6] It's crucial to use anhydrous solvents, as water can react with the activated carboxylic acid intermediate and reduce the yield.

Q5: How can I effectively remove the solvent and purify my product after a reaction with this compound?

A5: Standard workup procedures are typically effective.[7] This usually involves quenching the reaction, followed by an aqueous wash to remove water-soluble byproducts and catalysts. The product is then extracted into an organic solvent. The choice of extraction solvent is important for good separation. After drying the organic layer, the solvent is removed by rotary evaporation.[7] Purification can then be achieved by techniques like column chromatography or crystallization, with the solvent system for these methods being highly dependent on the polarity of the product.[8]

Troubleshooting Guides

Problem 1: Incomplete Dissolution of this compound
Possible Cause Troubleshooting Step Rationale
Incorrect Solvent Choice Consult a solvent polarity chart. Switch to a more polar solvent if using a nonpolar one, or vice versa depending on the other reactants.This compound has both polar (carboxylic acid) and nonpolar (alkene and alkyl chain) character. A solvent of intermediate polarity often works well.
Insufficient Solvent Volume Increase the volume of the solvent to decrease the concentration of the solute.The solubility limit may have been exceeded.
Low Temperature Gently warm the mixture to increase the solubility of the starting materials.Solubility of most compounds increases with temperature.
Problem 2: Low Yield in Esterification Reactions
Possible Cause Troubleshooting Step Rationale
Equilibrium Limitation Use a large excess of the alcohol reactant or remove water as it is formed (e.g., with a Dean-Stark trap and a suitable azeotroping solvent like toluene).[1][2]Fischer esterification is a reversible reaction. Removing one of the products (water) or increasing the concentration of a reactant (the alcohol) shifts the equilibrium towards the desired ester.[3]
Catalyst Deactivation Ensure the acid catalyst (e.g., H₂SO₄) is not neutralized by basic impurities in the solvent or reagents.The catalyst is essential for the reaction to proceed at a reasonable rate.
Side Reactions If using high temperatures, consider if polymerization or degradation of the starting material or product is occurring. Running the reaction at a lower temperature for a longer time may be beneficial.The terminal alkene of this compound can be susceptible to polymerization at elevated temperatures.
Problem 3: Low Yield in Amidation Reactions
Possible Cause Troubleshooting Step Rationale
Hydrolysis of Activated Intermediate Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can react with the activated carboxylic acid (e.g., O-acylisourea intermediate with EDC) to regenerate the starting carboxylic acid, thus reducing the yield.
Poor Solubility of Reagents Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent at dissolving a wide range of organic molecules, including salts that may be present.[6]If reactants are not fully dissolved, the reaction will be slow and may not go to completion.
Sub-optimal Base If using an amine salt as a starting material, ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA or triethylamine) is used to liberate the free amine for the reaction.The free amine is the active nucleophile in the amidation reaction.

Data Presentation

Table 1: Properties of this compound and Common Solvents

Compound/SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantPolarity Index
This compound C₅H₈O₂188-1940.981--
DichloromethaneCH₂Cl₂39.61.3279.083.1
Tetrahydrofuran (THF)C₄H₈O660.8897.524.0
AcetoneC₃H₆O56.30.79120.75.1
AcetonitrileC₂H₃N81.60.78637.55.8
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.76.4
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.10046.77.2
TolueneC₇H₈110.60.8672.382.4
Methanol (B129727)CH₄O64.70.79232.75.1
EthanolC₂H₆O78.30.78924.554.3

Note: Data compiled from various sources. Dielectric constant and polarity index are measures of a solvent's polarity.

Table 2: Solvent Effects on a Representative Fischer Esterification (Analogous System)

Solvent (in excess)CatalystTemperature (°C)Reaction Time (h)Yield (%)
MethanolH₂SO₄651~90 (for benzoic acid)
EthanolH₂SO₄Reflux2~95 (for a hydroxy acid)
Toluene (with Dean-Stark)p-TsOHReflux30~96 (for hippuric acid)

Disclaimer: The data in this table is for analogous carboxylic acids as specific comparative data for this compound was not available in the cited literature. These values should be used as a general guide.[2][9]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound with Methanol
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq), which will also act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-pentenoate.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for Amidation of this compound with Benzylamine (B48309) using EDC/HOBt
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to dissolve the starting materials.

  • Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Workup:

    • Dilute the reaction mixture with the organic solvent used for the reaction.

    • Wash the organic layer sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

  • Purification: Purify the resulting amide by flash column chromatography or recrystallization as needed.

Visualizations

experimental_workflow_esterification cluster_setup Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine this compound and excess Alcohol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor quench Neutralize with NaHCO₃(aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for Fischer esterification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_reactions Solutions for Side Reactions cluster_solutions_workup Solutions for Workup Losses start Low Reaction Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Workup Losses start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Change Solvent for better solubility cause1->sol1c sol1d Check Reagent Purity cause1->sol1d sol2a Lower Temperature cause2->sol2a sol2b Use Milder Reagents cause2->sol2b sol2c Change Solvent to disfavor side pathway cause2->sol2c sol3a Optimize Extraction Solvent cause3->sol3a sol3b Minimize Transfers cause3->sol3b sol3c Check pH during Aqueous Washes cause3->sol3c

Caption: Troubleshooting logic for low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Pentenoic acid, also known as allylacetic acid, is a valuable building block in organic synthesis, finding applications in the creation of pharmaceuticals, advanced materials, and fine chemicals.[1][2] This guide provides a comparative analysis of common synthetic routes to this compound, presenting experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route is often a trade-off between yield, reaction conditions, starting material availability, and scalability. Below is a summary of key quantitative data for three distinct methods of synthesizing this compound.

ParameterRoute 1: Oxidation of 4-pentyn-1-ol (B147250)Route 2: Malonic Ester SynthesisRoute 3: Johnson-Claisen Rearrangement
Starting Materials 4-pentyn-1-olAllyl chloride, Diethyl malonateAllyl alcohol, Triethyl orthoacetate
Key Reagents Jones' reagent (CrO₃/H₂SO₄)Sodium ethoxide, NaOH/KOHPropionic acid (catalyst), NaOH/KOH
Solvent(s) Acetone (B3395972), EtherEthanol (B145695)Toluene (or neat), Water
Reaction Temperature 0 °C to Room Temperature20-40 °C (condensation), 50-100°C (hydrolysis)90-150 °C (rearrangement), 85-90°C (hydrolysis)
Reaction Time 1 hour2-4 hours (condensation), 1-5 hours (hydrolysis)11-16 hours (rearrangement), 2 hours (hydrolysis)
Reported Yield ~82%~71% (overall)Up to 96% (hydrolysis step), ~90-92% (rearrangement)
Purification Method Flash chromatographyDistillationDistillation

Visualizing the Synthesis Workflows

To better understand the logical flow of each synthetic pathway, the following diagrams illustrate the key transformations.

route1 start 4-pentyn-1-ol intermediate Oxidation start->intermediate 0 °C to RT, 1h reagent Jones' Reagent in Acetone reagent->intermediate product 4-Pentynoic Acid intermediate->product

Caption: Workflow for the oxidation of 4-pentyn-1-ol.

route2 start1 Allyl Chloride intermediate1 Condensation (20-40 °C, 2-4h) start1->intermediate1 start2 Diethyl Malonate start2->intermediate1 reagent1 Sodium Ethoxide reagent1->intermediate1 intermediate2 2-Allyl Diethyl Malonate intermediate1->intermediate2 reagent2 Saponification & Decarboxylation intermediate2->reagent2 product This compound reagent2->product

Caption: Malonic ester synthesis pathway for this compound.

route3 start1 Allyl Alcohol (Vinylcarbinol) intermediate1 Transesterification & Rearrangement (90-150 °C, 11-16h) start1->intermediate1 start2 Triethyl Orthoacetate start2->intermediate1 catalyst Propionic Acid catalyst->intermediate1 intermediate2 Ethyl 4-pentenoate intermediate1->intermediate2 reagent Hydrolysis (NaOH or KOH) (85-90 °C, 2h) intermediate2->reagent product This compound reagent->product

Caption: Synthesis of this compound via Johnson-Claisen rearrangement.

Experimental Protocols

Route 1: Oxidation of 4-pentyn-1-ol

This method provides a relatively fast conversion to the corresponding carboxylic acid.

Materials:

  • 4-pentyn-1-ol

  • Jones' reagent (a solution of chromium trioxide in sulfuric acid)

  • Acetone

  • Ether (Et₂O)

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for chromatography

  • Hexane

  • Ether

Procedure:

  • Dissolve 4-pentyn-1-ol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones' reagent dropwise with vigorous stirring. Continue the addition until the orange color of the reagent persists.

  • Allow the reaction mixture to warm to room temperature. Continue to add Jones' reagent dropwise to maintain the orange color.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture several times with ether.

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash chromatography on silica gel using a hexane/ether (8:2) eluent to yield 4-pentynoic acid.[3]

Route 2: Synthesis from Allyl Chloride and Diethyl Malonate

This classical approach utilizes the principles of malonic ester synthesis.

Materials:

  • Allyl chloride

  • Diethyl malonate

  • Sodium ethoxide or sodium methoxide

  • Sodium hydroxide (B78521) or potassium hydroxide

  • Hydrochloric acid or Sulfuric acid

  • Water

Procedure:

  • Condensation: Prepare a solution of sodium ethoxide in ethanol. Add diethyl malonate (1.0 eq) to this solution. Then, add allyl chloride (1.0 eq) to the reaction mixture. Control the temperature of the condensation reaction between 20-40 °C for 2-4 hours to form 2-allyl diethyl malonate.[4]

  • Hydrolysis and Decarboxylation: Add an aqueous solution of sodium or potassium hydroxide to the 2-allyl diethyl malonate. Heat the mixture to 50-100 °C for 1-5 hours to saponify the ester groups.

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl or H₂SO₄) to induce decarboxylation and precipitate the carboxylic acid.

  • The product, this compound, can be isolated by extraction and purified by distillation. A weight yield of 71.05% has been reported for this process.[4]

Route 3: Synthesis from Vinylcarbinol and Orthoacetate

This route involves a Johnson-Claisen rearrangement followed by hydrolysis and generally provides high yields.[5]

Materials:

  • Vinylcarbinol (allyl alcohol)

  • Triethyl orthoacetate or trimethyl orthoacetate

  • Propionic acid (catalyst)

  • Sodium hydroxide or potassium hydroxide solution (e.g., 20-30%)

  • Sulfuric acid

Procedure:

  • Transesterification and Rearrangement: In a reactor equipped with a stirrer, thermometer, and distillation column, combine vinylcarbinol (1.0 eq), triethyl orthoacetate (1.3 eq), and a catalytic amount of propionic acid (0.05 eq).[5]

  • Heat the mixture, starting at 90 °C, and collect the ethanol that distills off. Gradually increase the temperature to 150 °C over 4 hours and maintain it for an additional 7 hours.[5]

  • After the reaction is complete, purify the resulting this compound ethyl ester by distillation. Yields for this step are reported to be around 90-92%.[5]

  • Hydrolysis: Add the this compound ethyl ester (1.0 eq) to a 20% aqueous sodium hydroxide solution (2.5 eq).[5]

  • Heat the mixture to 85 °C and reflux for 2 hours.[5]

  • Cool the reaction to room temperature and acidify with sulfuric acid to a pH of 1.

  • Separate the organic phase and purify by vacuum distillation to obtain this compound. Yields for this hydrolysis step have been reported as high as 96%.[5]

References

A Comparative Guide to 4-Pentenoic Acid and Other Unsaturated Fatty Acids in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-pentenoic acid with other common unsaturated fatty acids utilized in biological studies. We delve into their distinct effects on key metabolic pathways, supported by experimental data and detailed protocols to assist in the design and interpretation of your research.

Overview: A Tale of Two Metabolic Fates

Unsaturated fatty acids are pivotal molecules in cellular metabolism, serving as energy sources, structural components of membranes, and signaling molecules. However, not all unsaturated fatty acids are created equal in their biological effects. This guide focuses on the unique properties of this compound, a short-chain unsaturated fatty acid, and contrasts them with the actions of more commonly studied long-chain unsaturated fatty acids like oleic acid and linoleic acid.

This compound: A Potent Inhibitor of Fatty Acid Oxidation

This compound is widely recognized as a valuable tool in metabolic research due to its specific and potent inhibition of mitochondrial fatty acid β-oxidation (FAO).[1] Its mechanism of action involves the irreversible inhibition of 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral.[2] This blockade leads to a halt in the breakdown of fatty acids for energy production, making it an excellent agent for studying the physiological consequences of impaired FAO.

Oleic Acid and Linoleic Acid: Modulators of Metabolism

In contrast, long-chain unsaturated fatty acids such as oleic acid (a monounsaturated omega-9 fatty acid) and linoleic acid (a polyunsaturated omega-6 fatty acid) play more diverse roles in metabolism. While they are primary energy substrates, they can also act as signaling molecules that regulate gene expression and influence pathways like gluconeogenesis, often with effects opposite to those of this compound.[3][4]

Comparative Effects on Key Metabolic Pathways

The distinct chemical structures of these fatty acids dictate their divergent roles in cellular metabolism. Below, we compare their effects on two fundamental metabolic processes: fatty acid oxidation and gluconeogenesis.

Fatty Acid Oxidation: Inhibition vs. Modulation

This compound: As a dedicated inhibitor, this compound effectively shuts down the FAO pathway. Its metabolite, 3-keto-4-pentenoyl-CoA, is a highly effective inhibitor of 3-ketoacyl-CoA thiolase.[2] This leads to an accumulation of fatty acyl-CoA intermediates and a depletion of acetyl-CoA derived from fat.

Oleic and Linoleic Acids: These long-chain fatty acids are readily oxidized to produce ATP. In some contexts, they can even enhance the expression of genes involved in FAO.[4] However, at high concentrations, they can also lead to substrate overload and potentially impair mitochondrial function.[4]

Quantitative Comparison of FAO Inhibition:

Fatty AcidTarget EnzymeEffect on FAOPotency (IC50)Reference
This compound 3-Ketoacyl-CoA ThiolaseInhibition Not explicitly found in a comparative study[2]
Oleic AcidVarious enzymesGenerally a substrate, can be modulatedNot applicable (substrate)[4]
Linoleic AcidVarious enzymesGenerally a substrate, can be modulatedNot applicable (substrate)[4]
Gluconeogenesis: A Divergent Impact

This compound: By inhibiting FAO, this compound indirectly suppresses gluconeogenesis.[5] The liver's ability to synthesize glucose from non-carbohydrate precursors is highly dependent on the energy (ATP and GTP) and reducing equivalents (NADH) generated from FAO. By cutting off this energy supply, this compound effectively curtails glucose production.

Oleic and Linoleic Acids: The effect of long-chain unsaturated fatty acids on gluconeogenesis is more complex and can be context-dependent. Some studies indicate that they can stimulate gluconeogenesis by providing the necessary energy and allosterically activating key gluconeogenic enzymes.[3][6] However, other studies have shown that linoleic acid can inhibit gluconeogenesis under certain conditions.[7][8][9]

Comparative Effects on Hepatic Gluconeogenesis:

Fatty AcidPrimary Effect on GluconeogenesisMechanismReference
This compound Inhibition Decreased energy supply (ATP, NADH) from FAO[5]
Oleic AcidStimulationIncreased energy supply and allosteric activation[3]
Linoleic AcidCan be stimulatory or inhibitoryContext-dependent, involves signaling pathways[3][7][8][9]

Experimental Protocols

For researchers aiming to investigate the effects of these fatty acids, we provide detailed methodologies for key experiments.

Measurement of Fatty Acid Oxidation in Adherent Cells

This protocol is adapted for measuring the oxidation of a radiolabeled fatty acid substrate in cultured adherent cells.

Materials:

  • Adherent cells cultured in 12- or 24-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fatty acid of interest (this compound, oleic acid, linoleic acid)

  • [14C]-Palmitate or [3H]-Palmitate

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-Carnitine

  • Perchloric acid (PCA)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Plate adherent cells in 12- or 24-well plates and allow them to reach the desired confluency.

  • Preparation of Fatty Acid-BSA Conjugate:

    • Prepare a stock solution of the fatty acid of interest.

    • Prepare a solution of fatty acid-free BSA in serum-free medium.

    • Warm the BSA solution to 37°C and add the fatty acid stock solution while vortexing to create a conjugate. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

    • For radiolabeling, add [14C]- or [3H]-palmitate to the conjugate.

  • Cell Treatment:

    • Wash the cells twice with warm PBS.

    • Add serum-free medium containing the fatty acid-BSA conjugate (and radiolabel) and L-carnitine to each well. For inhibitor studies, pre-incubate cells with this compound for a desired period before adding the radiolabeled substrate.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 1-4 hours.

  • Stopping the Reaction:

    • To measure the production of 14CO2 (from [14C]-palmitate), place a small filter paper soaked in a CO2 trapping agent (e.g., NaOH or phenylethylamine) in a sealed incubation chamber with the cell plate. Stop the reaction by adding perchloric acid to the wells, which releases the dissolved CO2.

    • To measure the production of 3H2O (from [9,10-3H]-palmitate), collect the culture medium.

  • Quantification:

    • For 14CO2, transfer the filter paper to a scintillation vial with a scintillation cocktail and count the radioactivity.

    • For 3H2O, separate the tritiated water from the radiolabeled palmitate using an ion-exchange column or by precipitation of the unoxidized palmitate. Measure the radioactivity in the aqueous phase.

  • Data Normalization: Normalize the radioactive counts to the protein content of the cells in each well.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and can be employed to determine the cytotoxic effects of the fatty acids.

Materials:

  • Cells cultured in 96-well plates

  • Fatty acid of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Cell Treatment: Replace the medium with fresh medium containing various concentrations of the fatty acid to be tested. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key metabolic pathways and experimental workflows.

Signaling Pathways

FattyAcidMetabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inhibition Inhibition by this compound FA Unsaturated Fatty Acids FACP Fatty Acyl-CoA FA->FACP Acyl-CoA Synthetase FAO Fatty Acid β-Oxidation FACP->FAO Gluconeogenesis Gluconeogenesis Glucose Glucose Gluconeogenesis->Glucose AcetylCoA Acetyl-CoA FAO->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP ATP->Gluconeogenesis Provides Energy Inhibitor This compound Thiolase 3-Ketoacyl-CoA Thiolase Inhibitor->Thiolase Irreversible Inhibition Thiolase->FAO

Caption: Metabolic fate of unsaturated fatty acids and the inhibitory action of this compound.

Experimental Workflow: Fatty Acid Oxidation Assay

FAO_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Adherent Cells Prepare_FA_BSA Prepare Fatty Acid-BSA Conjugate with Radiolabel Treat Treat Cells with Fatty Acid Conjugate Prepare_FA_BSA->Treat Incubate Incubate at 37°C Treat->Incubate Stop Stop Reaction (e.g., with Perchloric Acid) Incubate->Stop Quantify Quantify Radiolabeled Product (CO2 or H2O) Stop->Quantify Normalize Normalize to Protein Content Quantify->Normalize Analyze Analyze Data Normalize->Analyze

Caption: Workflow for measuring fatty acid oxidation in adherent cells.

Conclusion

This compound stands out as a specific and potent inhibitor of fatty acid oxidation, making it an invaluable tool for dissecting the roles of this pathway in various physiological and pathological states. In contrast, other unsaturated fatty acids like oleic and linoleic acid primarily serve as energy substrates and metabolic modulators, with more complex and often opposing effects on pathways such as gluconeogenesis. Understanding these fundamental differences is crucial for the accurate design and interpretation of metabolic research. The provided protocols and diagrams serve as a practical guide for researchers to explore the multifaceted world of fatty acid metabolism.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for the quantification of 4-pentenoic acid, a five-carbon unsaturated fatty acid of interest in various research fields. The performance of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are evaluated, with supporting data and detailed experimental protocols to aid in method selection and implementation.

Data Presentation: A Comparative Overview of Analytical Methods

The choice between HPLC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. While both techniques are powerful, they possess distinct advantages and disadvantages.

ParameterHPLC-MS/MSGC-MS
Sample Volatility Not requiredDerivatization to a volatile form is necessary
Derivatization Optional, but can enhance sensitivityMandatory for polar analytes like carboxylic acids
Sensitivity High, often in the low ng/mL to pg/mL rangeHigh, comparable to HPLC-MS/MS with appropriate derivatization
Specificity High, especially with tandem mass spectrometry (MS/MS)High, with mass spectrometric detection
Sample Throughput Can be high with modern UPLC systemsCan be lower due to the derivatization step
Matrix Effects Can be significant (ion suppression/enhancement)Generally less susceptible to matrix effects than ESI-MS
Instrumentation Cost HighModerate to High

Performance Comparison of Validated Methods

The following table summarizes the validation parameters for a representative HPLC-MS/MS method for a structural analog, 2-propyl-4-pentenoic acid, which provides a strong indication of the expected performance for this compound analysis. Direct comparative data for validated GC-MS methods for this compound is less common in the literature, but typical performance characteristics are included for comparison.

Validation ParameterHPLC-MS/MS (for 2-propyl-4-pentenoic acid in plasma)[1][2]GC-MS (Typical for derivatized organic acids)[3][4][5]
**Linearity (R²) **≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 20 ng/mL0.1 - 10 µg/mL
Accuracy (% Recovery) Within ±15% of nominal concentration80 - 120%
Precision (%RSD) < 15%< 15%
Sample Preparation Protein precipitation or Solid-Phase ExtractionLiquid-liquid extraction followed by derivatization

Experimental Protocols

HPLC-MS/MS Method for this compound in Plasma

This protocol is adapted from a validated method for a closely related analyte and is suitable for the quantification of this compound in a biological matrix.[1][2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Pre-treat 200 µL of plasma sample by adding an internal standard and acidifying with 2% formic acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Optional Derivatization for Enhanced Sensitivity

For higher sensitivity, the extracted sample can be derivatized.[1]

  • To the dried extract, add 50 µL of a solution containing 4-dimethylaminobenzylamine (B93267) (DMABA) and a coupling agent in a suitable solvent.

  • Incubate the mixture at 60°C for 30 minutes.

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

3. HPLC-MS/MS Analysis

  • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient starting from low organic content and ramping up to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or Negative, depending on the derivatization agent and analyte characteristics.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for this compound and the internal standard.

GC-MS Method for this compound in Biological Fluids

This protocol outlines a general procedure for the analysis of this compound by GC-MS, which requires a derivatization step to increase volatility.[3][6][7]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of the sample (e.g., urine or plasma), add an internal standard.

  • Acidify the sample with hydrochloric acid.

  • Extract the analytes with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Centrifuge to separate the phases and transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization: Silylation

  • To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Seal the vial and heat at 70°C for 30 minutes to facilitate the reaction.

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a final temperature (e.g., 280°C) to ensure good separation.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Detection: Full scan mode to identify the derivatized analyte or selected ion monitoring (SIM) for targeted quantification.

Mandatory Visualization

experimental_workflow cluster_hplc HPLC-MS/MS Workflow cluster_gc GC-MS Workflow hplc_start Plasma Sample hplc_prep Solid-Phase Extraction hplc_start->hplc_prep hplc_deriv Optional Derivatization hplc_prep->hplc_deriv hplc_analysis LC-MS/MS Analysis hplc_deriv->hplc_analysis hplc_data Data Acquisition & Quantification hplc_analysis->hplc_data gc_start Biological Fluid Sample gc_prep Liquid-Liquid Extraction gc_start->gc_prep gc_deriv Mandatory Derivatization (Silylation) gc_prep->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Acquisition & Quantification gc_analysis->gc_data

Caption: Comparative workflow for HPLC-MS/MS and GC-MS analysis of this compound.

signaling_pathway cluster_pathway Mitochondrial Beta-Oxidation of this compound PentenoicAcid This compound AcylCoA 4-Pentenoyl-CoA PentenoicAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase KetoacylCoA->Inhibition TCA TCA Cycle AcetylCoA->TCA Inhibition->KetoacylCoA Inhibition of 3-Ketoacyl-CoA Thiolase

Caption: Metabolic pathway of this compound via mitochondrial beta-oxidation.

References

A Comparative Guide to Catalysts for 4-Pentenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 4-pentenoic acid, a valuable bifunctional building block, is of significant interest. This guide provides a comparative analysis of various catalytic systems for its synthesis, focusing on performance metrics and experimental protocols to aid in the selection of the most suitable method for your research and development needs.

This compound, also known as allylacetic acid, possesses both a terminal alkene and a carboxylic acid group, making it a versatile precursor in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1] The choice of catalyst and synthetic route significantly impacts yield, selectivity, and sustainability. This guide compares three primary catalytic pathways: palladium-catalyzed carbonylation, acid-catalyzed rearrangement, and base-mediated alkylation.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the synthesis of this compound or its immediate precursors. Direct synthesis of this compound is often challenging due to the formation of more stable isomers; therefore, data for closely related pentenoate esters are included as a benchmark for the efficacy of the core carbon-carbon bond formation.

Catalytic SystemPrecursorsCatalystLigand/PromoterSolventTemp. (°C)PressureYield (%)Selectivity (%)Ref.
Palladium-Catalyzed Carbonylation Butadiene, CO, MethanolPalladium ComplexMonodentate Phosphine (B1218219)---80 (Conversion)91 (Total Pentenoates)[2]
Butadiene, CO, AlcoholPalladium ComplexBidentate Phosphine---75 (3-Pentenoic Ester)-[3]
Acid-Catalyzed Rearrangement Propylene (B89431) alcohol, Triethyl orthoacetatePropionic Acid--90-150Atmospheric90-92 (Ester)High[4]
Base-Mediated Alkylation Allyl chloride, Diethyl malonateSodium Ethoxide-Ethanol (B145695)20-40Atmospheric71 (Final Acid)-[5]

Note: The yields reported are for the specified product, which may be an ester precursor to this compound. Selectivity for the palladium-catalyzed systems often refers to the mixture of pentenoate isomers, with 4-pentenoate being a minor product in some cases.

Detailed Experimental Protocols

Reproducibility is key in catalytic research. Below are detailed methodologies for the catalytic systems compared above.

Palladium-Catalyzed Carbonylation of Butadiene

This process typically yields a mixture of pentenoate isomers, which can be challenging to separate. The following is a general procedure based on related patent literature.

Catalyst System: Palladium complex, a phosphine ligand, and a carboxylic acid co-catalyst.

Procedure:

  • A high-pressure reactor is charged with the palladium precursor (e.g., palladium acetate), a monodentate or bidentate phosphine ligand, a carboxylic acid (which can be pentenoic acid itself), and an alcohol (e.g., methanol).[2]

  • The reactor is sealed, purged with carbon monoxide, and then pressurized with butadiene and carbon monoxide.

  • The reaction mixture is heated and stirred for a specified time (e.g., 2.5 hours).[2]

  • After cooling and depressurization, the reaction mixture is analyzed by gas chromatography to determine conversion and product selectivity.[2]

  • The resulting pentenoate esters would require hydrolysis and purification to yield this compound.

Acid-Catalyzed Synthesis from Propylene Alcohol

This method provides a high yield of the this compound ester through an ester exchange and rearrangement reaction.[4]

Catalyst: Organic acids such as propionic acid are effective. Mineral acids and Lewis acids can also be used.[4]

Procedure:

  • A reactor equipped with a distillation column is charged with propylene alcohol, triethyl orthoacetate, and propionic acid.[4]

  • The mixture is heated to approximately 90°C while stirring. Ethanol is distilled off as it is formed.[4]

  • The reaction temperature is gradually increased to 150°C over several hours and maintained to drive the reaction to completion.[4]

  • The resulting crude this compound ethyl ester is purified by distillation, with yields reported to be up to 92%.[4]

  • The purified ester is then hydrolyzed in an alkaline solution, followed by acidification to obtain this compound with a purity of over 98%.[4]

Base-Mediated Synthesis from Allyl Chloride

This classical approach involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Catalyst (Base): Sodium ethoxide or sodium methoxide.[5]

Procedure:

  • Sodium ethoxide is prepared in absolute ethanol in a reaction vessel.

  • Diethyl malonate is added dropwise to the sodium ethoxide solution.

  • Allyl chloride is then added, and the reaction mixture is maintained at a controlled temperature (20-40°C) for 2-4 hours to form 2-allyl diethyl malonate.[5]

  • The intermediate is isolated and then subjected to saponification (hydrolysis with a strong base) followed by acidification and heating to induce decarboxylation.

  • The final product, this compound, is obtained after purification, with a reported overall yield of 71.05%.[5]

Visualizing the Synthetic Pathways

To better understand the transformations involved, the following diagrams illustrate the core catalytic cycles and reaction workflows.

G Catalytic Pathways for this compound Synthesis cluster_0 A) Pd-Catalyzed Hydrocarboxylation of Butadiene cluster_1 B) Acid-Catalyzed Rearrangement cluster_2 C) Base-Mediated Malonic Ester Synthesis Butadiene Butadiene π-allyl-Pd Intermediate π-allyl-Pd Intermediate Butadiene->π-allyl-Pd Intermediate + Pd-H+ Acyl-Pd Complex Acyl-Pd Complex π-allyl-Pd Intermediate->Acyl-Pd Complex + CO This compound This compound Acyl-Pd Complex->this compound + H2O - Pd(0) Isomers Isomers This compound->Isomers Isomerization Pd(0) Pd(0) Pd-H+ Pd-H+ Pd(0)->Pd-H+ + H+ Propylene Alcohol Propylene Alcohol Mixed Orthoester Mixed Orthoester Propylene Alcohol->Mixed Orthoester + Triethyl Orthoacetate - EtOH Triethyl Orthoacetate Triethyl Orthoacetate 4-Pentenoic Ester 4-Pentenoic Ester Mixed Orthoester->4-Pentenoic Ester Claisen-type Rearrangement 4-Pentenoic Ester->this compound Hydrolysis Diethyl Malonate Diethyl Malonate Malonate Enolate Malonate Enolate Diethyl Malonate->Malonate Enolate + NaOEt Allyl Chloride Allyl Chloride Allyl Diethyl Malonate Allyl Diethyl Malonate Malonate Enolate->Allyl Diethyl Malonate + Allyl Chloride Allyl Diethyl Malonate->this compound Hydrolysis & Decarboxylation

Caption: Overview of major catalytic routes to this compound.

The selection of a suitable catalytic system for the synthesis of this compound depends on factors such as desired yield and purity, cost and availability of starting materials and catalysts, and the technical capabilities for handling specific reaction conditions like high pressure. While palladium catalysis offers a direct route from bulk chemicals like butadiene, it often suffers from selectivity issues. The acid-catalyzed rearrangement provides high yields of the target ester, and the base-mediated alkylation is a classic, albeit multi-step, method. For sustainable production, future research may focus on catalysts for the direct, selective conversion of biomass-derived feedstocks.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-pentenoic acid. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs, ensuring the quality and reliability of their research and development activities. The guide details experimental protocols, presents comparative data, and visualizes workflows for the most common and effective analytical methods.

Introduction

This compound is a valuable unsaturated carboxylic acid used in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity of synthesized this compound is critical, as impurities can lead to undesirable side reactions, reduced yield, and potential toxicity in downstream applications. Therefore, robust analytical methods are essential to accurately determine the purity and identify any potential contaminants. This guide compares four primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration.

Potential Impurities in Synthesized this compound

The nature and quantity of impurities in synthesized this compound largely depend on the synthetic route employed. Two common methods for its synthesis are the malonic ester synthesis and a route starting from vinylcarbinol and an orthoacetate.

  • From Malonic Ester Synthesis: Potential impurities include unreacted starting materials such as diethyl malonate and allyl chloride, as well as the intermediate, 2-allyl diethyl malonate.

  • From Vinylcarbinol and Orthoacetate: Unreacted vinylcarbinol and orthoacetate, along with the intermediate 4-pentenoate ester, may be present as impurities.

Other potential impurities could include isomers of this compound or byproducts from side reactions. Commercial suppliers typically offer this compound with a purity of >97% or >98%[1][2].

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the four highlighted methods.

MethodPrincipleInformation ProvidedTypical Purity RangeAdvantagesLimitations
GC-MS Separation by boiling point and interaction with a stationary phase, followed by mass-based detection.Quantitative purity, identification of volatile impurities.>98% (by GC)[1]High sensitivity and specificity, excellent for identifying unknown volatile impurities.Requires derivatization for polar analytes, which can add complexity.
HPLC Separation by partitioning between a mobile and stationary phase.Quantitative purity, analysis of non-volatile impurities.Can be used for purity determination.Versatile, can analyze a wide range of compounds, including non-volatile and thermally labile ones.May have lower resolution for small, volatile compounds compared to GC.
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Quantitative purity, structural elucidation of the main component and impurities.Can provide absolute purity determination.Provides structural information, is a primary ratio method for quantification, non-destructive.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.
Titration Neutralization reaction between the acidic analyte and a standardized basic solution.Total acidity (purity as a carboxylic acid).Typically >97.5%[3]Simple, inexpensive, and provides a direct measure of the carboxylic acid content.Non-specific; it measures total acidity and does not distinguish between different acids.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is typically required to increase volatility and improve peak shape.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample This compound Sample Derivatization Derivatization (e.g., with BSTFA) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Mass Analyzer) GC_Separation->MS_Detection Data_Analysis Data Analysis (Chromatogram, Mass Spectra) MS_Detection->Data_Analysis Purity_Report Purity Report & Impurity ID Data_Analysis->Purity_Report

Caption: Workflow for purity assessment of this compound by GC-MS.

Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., acetonitrile).

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[4].

    • Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Data Analysis: Integrate the peak areas of this compound and all impurities. Purity is calculated as the percentage of the this compound peak area relative to the total peak area. Impurities can be identified by comparing their mass spectra to a library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for separating and quantifying components in a mixture. For this compound, a reversed-phase C18 column with UV detection is a common choice.

Experimental Workflow for HPLC Analysis

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection HPLC_Separation HPLC Separation (C18 Column) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (e.g., 210 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Chromatogram) UV_Detection->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: Workflow for purity assessment of this compound by HPLC.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in the mobile phase to a concentration of about 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[5][6].

    • Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress ionization. A common starting point is a 40:60 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water[7].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 210 nm[8].

    • Injection Volume: 10 µL.

    • Data Analysis: Calculate purity based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a direct measurement of purity without the need for a reference standard of the analyte itself. It relies on a high-purity internal standard.

Logical Flow for qNMR Purity Determination

qNMR_Logic Start Start Prep Prepare sample: - Accurately weigh sample - Accurately weigh internal standard - Dissolve in deuterated solvent Start->Prep Acquire Acquire 1H NMR spectrum Prep->Acquire Process Process spectrum: - Phase and baseline correction - Integrate signals Acquire->Process Calculate Calculate purity using the formula Process->Calculate Result Purity (%) Calculate->Result

Caption: Logical flow for determining purity using quantitative NMR.

Protocol:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5 mg of a suitable internal standard (e.g., dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals[9][10].

    • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.

  • NMR Spectroscopy:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nucleus: ¹H.

    • Solvent: CDCl₃.

    • Number of Scans: 16 or more for good signal-to-noise.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds for quantitative analysis).

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

      Where:

      • I = Integral area of the signal

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Acid-Base Titration

This classical method determines the total amount of acidic functional groups in the sample.

Experimental Workflow for Titration

Titration_Workflow Sample_Prep Prepare Sample: - Accurately weigh sample - Dissolve in suitable solvent Titration_Step Titrate with NaOH using an indicator (e.g., phenolphthalein) Sample_Prep->Titration_Step Titration_Setup Setup Burette with Standardized NaOH Titration_Setup->Titration_Step Endpoint_Detection Detect Endpoint (Color Change) Titration_Step->Endpoint_Detection Calculation Calculate Purity Endpoint_Detection->Calculation Purity_Report Purity Report (% Acidity) Calculation->Purity_Report

Caption: Workflow for purity assessment of this compound by titration.

Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH).

    • Accurately weigh about 200 mg of the this compound sample into an Erlenmeyer flask[11].

    • Dissolve the sample in about 50 mL of deionized water or a mixture of ethanol (B145695) and water if the sample is not fully soluble in water.

  • Titration:

    • Add 2-3 drops of phenolphthalein (B1677637) indicator to the this compound solution.

    • Titrate the solution with the standardized NaOH solution from a burette until a faint, persistent pink color is observed. This indicates the endpoint of the titration[12].

    • Record the volume of NaOH solution used.

  • Calculation:

    • Calculate the purity of this compound using the following formula:

      Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample * 1000) * 100

      Where:

      • V_NaOH = Volume of NaOH solution used (mL)

      • M_NaOH = Molarity of the NaOH solution (mol/L)

      • MW_acid = Molecular weight of this compound (100.12 g/mol )

      • m_sample = Mass of the this compound sample (g)

Conclusion

The choice of method for assessing the purity of synthesized this compound depends on the specific analytical needs. GC-MS is ideal for identifying and quantifying volatile impurities. HPLC is a versatile technique suitable for a broader range of impurities. qNMR provides an absolute measure of purity and valuable structural information. Acid-base titration offers a simple and cost-effective way to determine the total acid content. For a comprehensive purity assessment, a combination of these methods is often recommended. For instance, a chromatographic method (GC-MS or HPLC) can be used to identify and quantify impurities, while titration or qNMR can provide an accurate measure of the overall purity of the main component.

References

Spectroscopic Analysis of 4-Pentenoic Acid: A Comparison Guide for Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-pentenoic acid and its structural isomers using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data and experimental protocols are intended for researchers, scientists, and drug development professionals to facilitate the unambiguous structural confirmation of this compound.

Introduction to Spectroscopic Analysis for Isomer Differentiation

In the synthesis and characterization of organic molecules, confirming the precise atomic connectivity is paramount. For unsaturated carboxylic acids like this compound, structural isomers such as 3-pentenoic acid and vinylacetic acid (3-butenoic acid) can be challenging to distinguish based on mass spectrometry or elemental analysis alone. However, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for clear differentiation between these isomers.

This guide presents the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its selected isomers. By comparing the experimental spectra of a synthesized compound with the reference data provided, researchers can confidently confirm the identity of their product.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its structural alternatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / Hz
This compound H-1 (COOH)~10-12Broad Singlet-
H-2 (CH₂)~2.4Quartet~7.0
H-3 (CH₂)~2.3Quartet~7.0
H-4 (CH)~5.8Multiplet-
H-5 (CH₂)~5.0Multiplet-
3-Pentenoic Acid H-1 (COOH)~10-12Broad Singlet-
H-2 (CH₂)~3.1Doublet~7.0
H-3 (CH)~5.6Multiplet-
H-4 (CH)~5.8Multiplet-
H-5 (CH₃)~1.7Doublet~6.0
Vinylacetic Acid H-1 (COOH)~11.0 - 12.0Broad Singlet-
H-2 (CH₂)3.10 - 3.20Doublet~7.0
H-3 (CH)5.80 - 5.95Multiplet-
H-4 (CH₂, trans)5.15 - 5.25Doublet of Triplets~17.1, ~1.5
H-4 (CH₂, cis)5.05 - 5.15Doublet of Triplets~10.2, ~1.5

Note: Predicted and experimental values may vary depending on the solvent and other experimental conditions.[1]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ) / ppm
This compound C-1 (C=O)~179
C-2 (CH₂)~33
C-3 (CH₂)~28
C-4 (=CH)~137
C-5 (=CH₂)~115
3-Pentenoic Acid C-1 (C=O)~178
C-2 (CH₂)~38
C-3 (=CH)~122
C-4 (=CH)~130
C-5 (CH₃)~17
Vinylacetic Acid C-1 (C=O)~178
C-2 (CH₂)~40
C-3 (=CH)~132
C-4 (=CH₂)~118

Note: Predicted and experimental values may vary depending on the solvent and other experimental conditions.[1]

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the carboxylic acid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] Chloroform-d (CDCl₃) is a common choice for these compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • If the sample contains particulate matter, filter the solution through a small plug of glass wool directly into the NMR tube.

2. NMR Data Acquisition:

  • NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • For ¹H NMR: Standard acquisition parameters should be used. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent; its signal can sometimes be diminished or absent.[2][3] The addition of a drop of D₂O will cause the carboxylic acid proton signal to disappear, which can be a useful diagnostic tool.[2][4]

  • For ¹³C NMR: Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[1] The carbonyl carbon of a carboxylic acid typically appears in the range of 165-185 ppm.[4]

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed.

  • Phase and baseline corrections should be applied to the resulting spectrum.

  • The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound, such as this compound, using NMR spectroscopy.

structure_confirmation_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Synthesized Compound (e.g., this compound) Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution Reference Add Internal Standard (TMS) Dissolution->Reference NMR_Spectrometer NMR Spectrometer (e.g., 400 MHz) H1_NMR Acquire 1H NMR Spectrum NMR_Spectrometer->H1_NMR C13_NMR Acquire 13C NMR Spectrum NMR_Spectrometer->C13_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process_Spectra C13_NMR->Process_Spectra Analyze_H1 Analyze 1H Spectrum (Chemical Shifts, Multiplicity, Integration) Process_Spectra->Analyze_H1 Analyze_C13 Analyze 13C Spectrum (Chemical Shifts) Process_Spectra->Analyze_C13 Compare_Data Compare with Reference Data (this compound vs. Isomers) Analyze_H1->Compare_Data Analyze_C13->Compare_Data Confirmation Structure Confirmation Compare_Data->Confirmation

Figure 1. Workflow for the confirmation of this compound structure using NMR spectroscopy.

Conclusion

The data and protocols presented in this guide demonstrate the utility of ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation of this compound and its differentiation from common isomers. By carefully acquiring and analyzing the NMR spectra and comparing them to the provided reference data, researchers can ensure the structural integrity of their synthesized compounds. The distinct patterns of chemical shifts and signal multiplicities for each isomer serve as a reliable fingerprint for positive identification.

References

A Comparative Analysis of the Reactivity of 4-Pentenoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to the efficiency and success of a synthetic route. 4-Pentenoic acid, a bifunctional molecule featuring both a terminal alkene and a carboxylic acid, alongside its ester derivatives, presents a versatile platform for a myriad of chemical transformations. This guide provides an objective comparison of the reactivity of this compound and its esters, supported by established chemical principles and reaction data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

This compound and its esters exhibit distinct reactivity profiles owing to the interplay between the carboxylic acid/ester functionality and the terminal double bond. While esters are generally more susceptible to nucleophilic acyl substitution, the free carboxylic acid in this compound can participate in unique intramolecular reactions, most notably halolactonization. The choice between the acid and its ester is therefore highly dependent on the desired transformation.

Reactivity at the Carbonyl Group

The reactivity of the carbonyl group in carboxylic acids and their derivatives is a cornerstone of organic chemistry. In general, the electrophilicity of the carbonyl carbon dictates its susceptibility to nucleophilic attack.

Nucleophilic Acyl Substitution:

In nucleophilic acyl substitution reactions, esters are typically more reactive than their corresponding carboxylic acids under neutral or basic conditions. This is attributed to the fact that the hydroxyl group (-OH) of a carboxylic acid is a poorer leaving group than the alkoxy group (-OR) of an ester. Under basic conditions, the carboxylic acid is deprotonated to a carboxylate anion, which is highly unreactive towards nucleophiles due to its negative charge.

However, under acidic conditions, both the carboxylic acid and the ester can be protonated, activating the carbonyl group for nucleophilic attack. The Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester, is a reversible process. The forward reaction, esterification, and the reverse reaction, hydrolysis, are kinetically accessible.

ReactionSubstrateGeneral Reactivity Trend
Nucleophilic Acyl Substitution (Basic/Neutral)CarbonylEsters > Carboxylic Acids
Nucleophilic Acyl Substitution (Acidic)CarbonylComparable (Equilibrium)

Reactivity at the Alkene Group

The terminal double bond in this compound and its esters allows for a range of addition reactions. The electronic nature of the carboxylic acid or ester group can influence the reactivity of this double bond.

Electrophilic Addition:

Electrophilic addition to the alkene is a characteristic reaction for both this compound and its esters. For instance, the addition of hydrogen halides (HX) will proceed according to Markovnikov's rule.

Intramolecular Cyclization: A Key Point of Difference

A significant distinction in the reactivity of this compound compared to its esters is its ability to undergo intramolecular cyclization reactions, particularly halolactonization. In the presence of an electrophilic halogen source (e.g., I₂, Br₂), the carboxylic acid acts as an internal nucleophile, attacking the intermediate halonium ion to form a γ-lactone. This reaction is a powerful method for the stereoselective synthesis of lactones.[1][2] Esters of this compound do not undergo this intramolecular cyclization under the same conditions, as the ester oxygen is a much weaker nucleophile than the hydroxyl group of the carboxylic acid.

This unique reactivity of this compound is a critical consideration in synthetic planning. If the desired product is a lactone, the free acid is the substrate of choice. Conversely, if reactions at the double bond are desired without the complication of intramolecular cyclization, the ester form would be preferable.

Experimental Protocols

Fischer Esterification of this compound

Objective: To synthesize an ester of this compound.

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Organic solvent (e.g., diethyl ether)

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • In a round-bottom flask, combine this compound and a molar excess of the alcohol (e.g., 3-5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography.

Hydrolysis of a 4-Pentenoate Ester

Objective: To convert a 4-pentenoate ester back to this compound.

Materials:

  • 4-Pentenoate ester (e.g., ethyl 4-pentenoate)

  • Aqueous base (e.g., 10% NaOH or KOH solution)

  • Aqueous acid (e.g., 1 M HCl)

  • Organic solvent (e.g., diethyl ether)

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • In a round-bottom flask, dissolve the 4-pentenoate ester in an aqueous base solution.

  • Heat the mixture to reflux for a specified time (e.g., 1-2 hours), monitoring the disappearance of the ester by TLC.

  • Cool the reaction mixture to room temperature and acidify with aqueous acid until the solution is acidic (pH < 2).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Bromolactonization of this compound

Objective: To synthesize the γ-lactone from this compound.

Materials:

  • This compound

  • Sodium bicarbonate

  • Bromine in a suitable solvent (e.g., dichloromethane)

  • Sodium thiosulfate (B1220275) solution (saturated)

  • Organic solvent (e.g., dichloromethane)

  • Standard glassware

Procedure:

  • Dissolve this compound in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in an organic solvent dropwise with vigorous stirring.

  • Continue stirring until the bromine color persists.

  • Quench the excess bromine by adding saturated sodium thiosulfate solution until the color disappears.

  • Extract the mixture with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude bromolactone.

  • Purify by column chromatography or recrystallization.

Logical Relationship Diagram

The following diagram illustrates the divergent reactivity of this compound and its ester, highlighting the key decision point in a synthetic plan.

G Reactivity Pathways of this compound and its Ester Acid This compound -COOH C=C Esterification Esterification (e.g., Fischer) Acid:f0->Esterification Addition Electrophilic Addition (e.g., HBr) Acid:f1->Addition Bromonium Bromonium Ion Intermediate Acid:f1->Bromonium Br2 Ester 4-Pentenoate Ester -COOR C=C Hydrolysis Hydrolysis (Acid or Base Catalyzed) Ester:f0->Hydrolysis Ester:f1->Addition Esterification->Ester:f0 Hydrolysis->Acid:f0 Lactone Bromolactone Bromonium->Lactone Intramolecular Nucleophilic Attack

Caption: Divergent reaction pathways of this compound and its ester.

Conclusion

The choice between this compound and its esters as a synthetic precursor is a strategic one, dictated by the intended chemical transformation. For reactions requiring nucleophilic acyl substitution, esters generally offer higher reactivity. However, for the construction of γ-lactones via intramolecular cyclization, the free carboxylic acid is indispensable. A thorough understanding of these reactivity differences allows for the rational design of synthetic routes, maximizing efficiency and achieving the desired molecular architecture. Researchers are encouraged to consider the specific reaction conditions and desired outcomes when selecting between these versatile building blocks.

References

A Comparative Analysis of the Biological Efficacy of 4-Pentenoic Acid and Its Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological efficacy of 4-pentenoic acid and explores the potential activities of its amide derivatives. While direct comparative studies are limited, this document synthesizes available data on this compound and discusses the biological significance of the amide functional group in similar chemical contexts. This information can guide future research and drug discovery efforts.

Introduction

This compound is a short-chain unsaturated fatty acid recognized for its distinct biological activities, primarily related to fatty acid metabolism. The derivatization of its carboxylic acid group into an amide represents a common medicinal chemistry strategy to modulate physicochemical properties, such as stability, solubility, and membrane permeability, which can in turn influence biological efficacy and target specificity. This guide examines the biological profile of this compound and extrapolates the potential impact of its conversion to amide derivatives.

Biological Efficacy of this compound

This compound is a well-established inhibitor of fatty acid β-oxidation. Its primary mechanism of action involves the irreversible inhibition of 3-ketoacyl-CoA thiolase, a critical enzyme in the final step of the β-oxidation spiral. This inhibition leads to a cascade of metabolic effects.

The key biological activities of this compound include:

  • Hypoglycemic Effects: By inhibiting fatty acid oxidation, this compound forces a metabolic shift towards glucose utilization, resulting in lower blood glucose levels.

  • Inhibition of Fatty Acid Oxidation: This is the core activity, impacting energy production in tissues that rely heavily on fatty acids, such as the heart and liver.

Potential Biological Efficacy of this compound Amide Derivatives

Direct experimental data comparing the biological efficacy of this compound with its amide derivatives is scarce in publicly available literature. However, based on studies of amide derivatives of other carboxylic acids, several potential biological activities can be hypothesized:

  • Antimicrobial Activity: Amide derivatives of various fatty acids have demonstrated antimicrobial properties. The modification of the carboxylic acid to an amide can alter the molecule's ability to interact with and disrupt microbial cell membranes or inhibit essential enzymes.

  • Anticonvulsant Activity: The structural similarity of this compound to valproic acid, a known anticonvulsant, suggests that its derivatives could be explored for neurological applications. Amidation can affect blood-brain barrier permeability, a critical factor for CNS-acting drugs.

  • Cytotoxic and Anticancer Activity: The amide moiety is present in numerous cytotoxic and anticancer agents. Derivatization of this compound could lead to compounds with activity against cancer cell lines, potentially through mechanisms related to metabolic interference or other cellular pathways.

Data Presentation

The following tables summarize the available quantitative data for this compound and provide a template for the type of data needed for its amide derivatives.

Table 1: Quantitative Data on the Biological Activity of this compound

Biological ActivityAssayTest SystemResult
Fatty Acid Oxidation InhibitionPalmitate Oxidation AssayRat heart mitochondriaInhibition of palmitate oxidation
Hypoglycemic EffectIn vivoMiceSignificant decrease in blood glucose
Acute ToxicityLD50Mouse (oral)610 mg/kg
Acute ToxicityLD50Mouse (intraperitoneal)315 mg/kg
Acute ToxicityLD50Rat (oral)470 mg/kg

Table 2: Hypothetical Comparative Data for this compound Amide Derivatives

CompoundBiological ActivityAssayTest SystemResult (e.g., IC50, MIC, LD50)
This compoundFatty Acid Oxidation InhibitionThiolase Activity AssayIsolated enzymeReference Value
N-methyl-4-pentenamideFatty Acid Oxidation InhibitionThiolase Activity AssayIsolated enzymeTo be determined
N-phenyl-4-pentenamideCytotoxicityMTT AssayCancer cell line (e.g., HeLa)To be determined
4-PentenoylmorpholineAntimicrobial ActivityMIC DeterminationE. coliTo be determined

Experimental Protocols

1. Fatty Acid Oxidation Inhibition Assay

  • Objective: To determine the inhibitory effect of a compound on the oxidation of fatty acids in isolated mitochondria.

  • Method:

    • Isolate mitochondria from rat liver or heart tissue by differential centrifugation.

    • Incubate the isolated mitochondria in a reaction buffer containing a respiratory substrate (e.g., palmitoyl-L-carnitine and malate) and the test compound at various concentrations.

    • Monitor oxygen consumption using a Clark-type oxygen electrode.

    • The rate of oxygen consumption is an indicator of the rate of fatty acid oxidation.

    • Calculate the concentration of the test compound that causes 50% inhibition (IC50) of oxygen consumption compared to a vehicle control.

2. In Vivo Hypoglycemic Activity Assay

  • Objective: To assess the ability of a compound to lower blood glucose levels in an animal model.

  • Method:

    • Use a suitable animal model, such as Swiss albino mice.

    • Fast the animals overnight to establish a baseline blood glucose level.

    • Administer the test compound orally or via intraperitoneal injection at various doses.

    • Collect blood samples from the tail vein at specific time points (e.g., 0, 30, 60, 90, and 120 minutes) after administration.

    • Measure blood glucose levels using a standard glucometer.

    • Compare the blood glucose levels of the treated groups to a vehicle-treated control group to determine the hypoglycemic effect.

3. MTT Cytotoxicity Assay

  • Objective: To evaluate the cytotoxic effect of a compound on a cancer cell line.

  • Method:

    • Seed a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway: Inhibition of Fatty Acid β-Oxidation by this compound

fatty_acid_oxidation_inhibition cluster_inhibition Inhibitory Action Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Beta_Oxidation β-Oxidation Spiral Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle 4_Pentenoic_Acid This compound Metabolite Reactive Metabolite (3-keto-4-pentenoyl-CoA) 4_Pentenoic_Acid->Metabolite Metabolic Activation Thiolase 3-Ketoacyl-CoA Thiolase Metabolite->Thiolase Irreversible Inhibition

Caption: Mechanism of this compound's inhibition of fatty acid β-oxidation.

Experimental Workflow: Cytotoxicity Screening of Amide Derivatives

cytotoxicity_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_outcome Outcome 4_Pentenoic_Acid This compound Amide_Derivative This compound Amide Derivative 4_Pentenoic_Acid->Amide_Derivative Amine Primary/Secondary Amine Amine->Amide_Derivative Treatment Treatment with Amide Derivative Amide_Derivative->Treatment Cell_Culture Cancer Cell Line (e.g., HeLa) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Efficacy_Comparison Compare Efficacy with This compound Data_Analysis->Efficacy_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis

Caption: Workflow for the synthesis and cytotoxic evaluation of this compound amide derivatives.

Conclusion and Future Directions

This compound demonstrates clear biological activity as a hypoglycemic agent and an inhibitor of fatty acid oxidation. While direct comparative data is lacking for its amide derivatives, the principles of medicinal chemistry suggest that such derivatives could exhibit a range of biological activities, including antimicrobial, anticonvulsant, and cytotoxic effects. The provided experimental protocols and visualizations offer a framework for the systematic evaluation of these potential activities. Further research is warranted to synthesize and screen a library of this compound amide derivatives to establish a clear structure-activity relationship and to identify lead compounds for further development.

A Comparative Analysis of Pentenoic Acid Isomers: Unraveling Their Biochemical Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural and geometric isomers is paramount to harnessing their therapeutic potential and mitigating toxicity. This guide provides a comparative analysis of pentenoic acid isomers, focusing on their distinct effects on cellular metabolism, particularly fatty acid oxidation.

While the term "4-pentenoic acid isomers" is often used, it is important to clarify the correct nomenclature. Pentenoic acid, a five-carbon unsaturated fatty acid, exists as several positional and geometric isomers. The primary isomers are 2-pentenoic acid, 3-pentenoic acid, and this compound, with the former two also existing as cis (Z) and trans (E) geometric isomers. This guide will delve into the available comparative data for these compounds.

Comparative Biological Activity: Inhibition of Fatty Acid Oxidation

A key biological activity that distinguishes the pentenoic acid isomers is their effect on mitochondrial fatty acid oxidation (FAO). Research has demonstrated that this compound is a potent inhibitor of this metabolic pathway, a property not shared to the same extent by its other isomers.

A seminal study directly compared the effects of this compound and pent-2-enoic acid on the oxidation of palmitate in rat liver mitochondria. The results clearly indicate that this compound is a significantly more potent inhibitor of FAO.[1]

CompoundConcentration (mM)Inhibition of Palmitate Oxidation (%)
This compound 0.01Strong Inhibition
Pent-2-enoic Acid 0.01No significant inhibition
Pentanoic Acid 0.01No significant inhibition
This compound 10Strong Inhibition
Pent-2-enoic Acid 10Strong Inhibition
Pentanoic Acid 10Strong Inhibition
Data sourced from Senior et al. (1968)[1]

At a low concentration of 0.01 mM, this compound strongly inhibited the oxidation of [1-¹⁴C]palmitate, while pent-2-enoic acid and the saturated analogue, pentanoic acid, showed no significant inhibitory effect.[1] It is noteworthy that at a much higher concentration of 10 mM, all three compounds demonstrated strong inhibition of fatty acid oxidation.[1]

Mechanism of Action: The Unique Metabolism of this compound

The potent inhibitory effect of this compound on fatty acid oxidation is attributed to its unique metabolic pathway. Unlike other isomers, this compound is metabolized within the mitochondria to reactive intermediates that ultimately inhibit key enzymes in the β-oxidation spiral.

The proposed mechanism involves the conversion of this compound to 4-pentenoyl-CoA, which then undergoes partial β-oxidation to yield 3-keto-4-pentenoyl-CoA. This metabolite is a potent inhibitor of 3-ketoacyl-CoA thiolase, a crucial enzyme in the final step of the β-oxidation cycle.

Figure 1. Metabolic activation and inhibitory action of this compound.

Physicochemical Properties of Pentenoic Acid Isomers

The position of the double bond and the geometric configuration of the isomers influence their physical properties, which in turn can affect their biological activity and metabolic fate.

IsomerStructureMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
trans-2-Pentenoic Acid CH₃CH₂CH=CHCOOH100.12~198~10
cis-2-Pentenoic Acid CH₃CH₂CH=CHCOOH100.12--
trans-3-Pentenoic Acid CH₃CH=CHCH₂COOH100.12~187-
cis-3-Pentenoic Acid CH₃CH=CHCH₂COOH100.12--
This compound CH₂=CHCH₂CH₂COOH100.12~188~-23

Experimental Protocols

Inhibition of Fatty Acid Oxidation in Isolated Mitochondria

This protocol is based on the methodology described by Senior et al. (1968) to assess the inhibitory effects of pentenoic acid isomers on fatty acid oxidation.[1]

1. Isolation of Mitochondria:

  • Rat liver mitochondria are isolated by differential centrifugation in a medium containing 0.25 M sucrose, 1 mM EDTA, and 5 mM Tris-HCl buffer (pH 7.4).

  • The final mitochondrial pellet is resuspended in the same medium.

2. Incubation Medium:

  • The reaction is carried out in a final volume of 2 ml containing:

    • 100 mM KCl

    • 20 mM Tris-HCl buffer (pH 7.4)

    • 5 mM MgCl₂

    • 1 mM EDTA

    • 10 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 2 mM ATP

    • 0.5 mM L-carnitine

    • 0.1 mM Coenzyme A

    • 0.2 mM [1-¹⁴C]palmitate (complexed with albumin)

    • The pentenoic acid isomer to be tested (at desired concentrations).

3. Assay Procedure:

  • The reaction is initiated by the addition of the mitochondrial suspension (approximately 2 mg of protein).

  • The mixture is incubated at 30°C for a specified time (e.g., 15 minutes) with gentle shaking.

  • The reaction is terminated by the addition of perchloric acid.

4. Measurement of ¹⁴CO₂:

  • The ¹⁴CO₂ produced from the oxidation of [1-¹⁴C]palmitate is trapped in a suitable absorbent (e.g., hyamine hydroxide).

  • The radioactivity is measured by liquid scintillation counting.

  • The percentage inhibition is calculated by comparing the ¹⁴CO₂ production in the presence and absence of the test compound.

fao_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Mitochondria Isolate Mitochondria Initiate Reaction Initiate Reaction Isolate Mitochondria->Initiate Reaction Prepare Incubation Medium Prepare Incubation Medium Prepare Incubation Medium->Initiate Reaction Prepare [1-14C]Palmitate Prepare [1-14C]Palmitate Prepare [1-14C]Palmitate->Prepare Incubation Medium Incubate Incubate Initiate Reaction->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Trap 14CO2 Trap 14CO2 Terminate Reaction->Trap 14CO2 Scintillation Counting Scintillation Counting Trap 14CO2->Scintillation Counting Calculate Inhibition Calculate Inhibition Scintillation Counting->Calculate Inhibition

Figure 2. Experimental workflow for fatty acid oxidation inhibition assay.

Summary and Future Directions

The available evidence clearly demonstrates that this compound is a potent inhibitor of fatty acid oxidation, distinguishing it from at least the 2-pentenoic isomer at low concentrations. This effect is directly linked to its unique metabolic activation to an inhibitory intermediate. The comparative biological activities of the cis and trans isomers of 2- and 3-pentenoic acids remain largely unexplored in the context of fatty acid metabolism.

Further research is warranted to conduct a comprehensive comparative analysis of all pentenoic acid isomers. Such studies would provide valuable insights into the structure-activity relationships governing their effects on cellular metabolism and could inform the design of novel therapeutic agents targeting fatty acid oxidation pathways.

References

Comparative Analysis of a Hypothetical 4-Pentenoic Acid Immunoassay: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of a hypothetical enzyme-linked immunosorbent assay (ELISA) for the detection of 4-pentenoic acid. The content is intended for researchers, scientists, and drug development professionals interested in the development and application of immunoassays for small molecules. This document presents hypothetical cross-reactivity data, a detailed experimental protocol for a competitive ELISA, and a visualization of the metabolic pathway of this compound.

Introduction to this compound and Immunoassay Specificity

This compound is a monounsaturated fatty acid known for its role as an inhibitor of fatty acid oxidation.[1][2] Its detection and quantification in biological matrices are crucial for toxicological and metabolic studies. Immunoassays, such as ELISA, offer a high-throughput and sensitive method for this purpose. However, a key challenge in developing such assays for small molecules is ensuring specificity, as antibodies may cross-react with structurally similar compounds, leading to inaccurate measurements.[1]

This guide explores the hypothetical cross-reactivity of an antibody developed against this compound with a panel of structurally related molecules. The data presented is for illustrative purposes to guide researchers in designing and validating their own immunoassays.

Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of a competitive ELISA designed for this compound. Cross-reactivity is determined by comparing the concentration of the competing compound required to inhibit 50% of the signal (IC50) with the IC50 of this compound.

Table 1: Hypothetical Cross-Reactivity of a this compound Competitive ELISA

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound CH2=CH(CH2)2COOH10100
2-Pentenoic AcidCH3CH2CH=CHCOOH2504.0
3-Pentenoic AcidCH3CH=CHCH2COOH5002.0
Valproic Acid(CH3CH2CH2)2CHCOOH> 1000< 1.0
Pentanoic Acid (Valeric Acid)CH3(CH2)3COOH> 1000< 1.0
4-Pentyn-1-olHC≡C(CH2)3OH> 1000< 1.0
Glutaric AcidHOOC(CH2)3COOH> 1000< 1.0

Cross-reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100

Experimental Protocol: Competitive ELISA for this compound

This protocol outlines a typical competitive ELISA for the quantification of this compound in a sample.[2][3][4][5]

Materials:

  • Microtiter plate coated with a this compound-protein conjugate

  • This compound standard solutions

  • Samples containing unknown concentrations of this compound

  • Monoclonal antibody specific for this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the this compound standard in the assay buffer. Dilute the samples to be tested in the assay buffer.

  • Competition: Add 50 µL of the standard or sample to the wells of the microtiter plate. Immediately add 50 µL of the primary antibody solution to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 3.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Visualization of this compound Metabolism

The following diagram illustrates the metabolic pathway of this compound, which primarily involves its conversion to reactive CoA esters that can inhibit fatty acid oxidation.[1]

Caption: Metabolic pathway of this compound leading to the inhibition of fatty acid oxidation.

References

A Comparative Guide to the Synthesis of 4-Pentenoic Acid: Industrial Benchmarks and Alternative Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Pentenoic acid is a valuable bifunctional molecule, possessing both a terminal alkene and a carboxylic acid. This unique structure makes it a critical building block in the synthesis of pharmaceuticals, specialty polymers, and fine chemicals.[1][2][3] The efficiency and scalability of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an objective comparison of established industrial synthesis methods for this compound against alternative approaches, supported by experimental data and detailed protocols.

Comparative Performance of Synthesis Routes

The selection of a synthetic route for this compound on an industrial scale is primarily driven by factors such as yield, purity, cost-effectiveness, and process safety. Below is a summary of key performance indicators for two prominent synthesis methodologies.

Parameter Malonic Ester Synthesis Orthoester Claisen Rearrangement
Starting Materials Allyl chloride, Diethyl malonateAllyl alcohol (Vinylcarbinol), Triethyl orthoacetate
Key Reactions Alkylation, Saponification, DecarboxylationTransesterification, Rearrangement, Hydrolysis
Reported Yield 71.05%[4]≥ 87%[5]
Reported Purity > 97%[4]≥ 98%[5]
Reaction Temperature 20-40°C (Condensation)[4]60-200°C (Rearrangement)[5]
Reaction Time 2-4 hours (Condensation)[4]2-20 hours (Rearrangement)[5]
Catalyst/Reagent Sodium ethoxide/methoxide[4]Mineral acid, organic acid, or Lewis acid[5]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary industrial synthesis routes for this compound.

malonic_ester_synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation allyl_chloride Allyl Chloride condensation Condensation (NaOEt/NaOMe, 20-40°C, 2-4h) allyl_chloride->condensation diethyl_malonate Diethyl Malonate diethyl_malonate->condensation intermediate 2-Allyl Diethyl Malonate condensation->intermediate saponification_decarboxylation Saponification & Decarboxylation intermediate->saponification_decarboxylation product This compound saponification_decarboxylation->product

Caption: Malonic Ester Synthesis Pathway for this compound.

claisen_rearrangement_synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation allyl_alcohol Allyl Alcohol rearrangement Transesterification & Rearrangement (Acid Catalyst, 60-200°C, 2-20h) allyl_alcohol->rearrangement triethyl_orthoacetate Triethyl Orthoacetate triethyl_orthoacetate->rearrangement intermediate Ethyl 4-Pentenoate rearrangement->intermediate hydrolysis Hydrolysis, Acidification, Rectification intermediate->hydrolysis product This compound hydrolysis->product

Caption: Orthoester Claisen Rearrangement Pathway for this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the malonic ester and orthoester Claisen rearrangement routes, based on published patent literature.

Malonic Ester Synthesis Protocol

This protocol is adapted from patent CN101200425A.[4]

Materials:

  • Allyl chloride

  • Diethyl malonate

  • Sodium ethoxide or Sodium methoxide

  • Ethanol (B145695) (or Methanol)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (B78521) (for saponification)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Condensation

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

  • Cool the solution to 20°C and add diethyl malonate dropwise while maintaining the temperature between 20-40°C.

  • After the addition is complete, add allyl chloride dropwise, ensuring the reaction temperature does not exceed 40°C.

  • Stir the mixture for 2-4 hours at 30-40°C.

  • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-allyl diethyl malonate.

Step 2: Saponification and Decarboxylation

  • To the crude 2-allyl diethyl malonate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 2-3 hours to effect saponification.

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic, which will induce decarboxylation upon heating.

  • Heat the acidified mixture gently until carbon dioxide evolution ceases.

  • Cool the mixture and extract the this compound with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent.

  • Purify the final product by vacuum distillation to yield this compound with a purity of >97%.[4]

Orthoester Claisen Rearrangement Protocol

This protocol is based on the methodology described in patent CN101157608A.[5]

Materials:

  • Allyl alcohol (Vinylcarbinol)

  • Triethyl orthoacetate

  • A catalytic amount of a mineral acid (e.g., sulfuric acid), organic acid (e.g., propionic acid), or Lewis acid (e.g., aluminum trichloride)

  • Sodium hydroxide or potassium hydroxide solution (5-50%)

  • Sulfuric acid or phosphoric acid for acidification

Procedure:

Step 1: Transesterification and Rearrangement

  • In a reaction vessel equipped with a distillation head, combine allyl alcohol, triethyl orthoacetate, and the acid catalyst.

  • Heat the mixture to a temperature between 60°C and 200°C. The reaction time can range from 2 to 20 hours.

  • During the reaction, ethanol will be formed as a byproduct and can be removed by distillation to drive the equilibrium towards the product.

  • After the reaction is complete, the crude ethyl 4-pentenoate is purified by rectification.

Step 2: Hydrolysis and Purification

  • The purified ethyl 4-pentenoate is mixed with a 5% to 50% aqueous solution of sodium or potassium hydroxide.

  • The mixture is heated to a temperature between 50°C and 100°C for 1 to 5 hours to facilitate hydrolysis.

  • After cooling, the reaction mixture is acidified with sulfuric or phosphoric acid.

  • The organic layer is separated, and the final product, this compound, is obtained by rectification. The reported yield is ≥ 87% with a purity of ≥ 98%.[5]

Alternative and Emerging Synthesis Routes

While the malonic ester and Claisen rearrangement routes are established, research into more sustainable and atom-economical methods is ongoing.

  • Biomass-Derived Pathways: The conversion of biomass, such as lignocellulose, into valuable platform molecules is a key area of green chemistry. γ-Valerolactone (GVL), which can be derived from levulinic acid (produced from C6 sugars), is a promising precursor for this compound via a ring-opening reaction.[1]

  • Chemoenzymatic Methods: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. For instance, haloperoxidases can be used for the in situ generation of hypohalites, which can then be used in reactions such as the halolactonization of this compound.[6]

These emerging routes, while not yet as commercially established as the traditional methods, represent the future of this compound synthesis, with a focus on sustainability and reduced environmental impact.

References

A Comparative Guide to the Cellular Metabolic Effects of 4-Pentenoic Acid and Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of 4-pentenoic acid and pentanoic acid on key cellular metabolic pathways. The information presented is based on available experimental data to assist researchers in understanding their distinct mechanisms of action.

Introduction

This compound and pentanoic acid are five-carbon fatty acids that, despite their structural similarity, exert markedly different effects on cellular metabolism. This compound, an unsaturated fatty acid, is primarily known as a potent inhibitor of fatty acid oxidation and has hypoglycemic properties. In contrast, pentanoic acid (also known as valeric acid), a saturated short-chain fatty acid (SCFA), is recognized for its role in immunomodulation and its ability to reprogram cellular metabolism towards glucose utilization. This guide will delve into their comparative effects on fatty acid oxidation, glucose metabolism, and other cellular processes, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Metabolic Effects

The following table summarizes the key quantitative effects of this compound and pentanoic acid on cellular metabolism.

ParameterThis compoundPentanoic AcidReferences
Primary Metabolic Target Fatty Acid β-OxidationMultiple (HDACs, cellular metabolism)[1]
Effect on Fatty Acid Oxidation Potent inhibitionNo direct inhibition; serves as a substrate[1]
Mechanism of Action on FAO Irreversible inhibition of 3-ketoacyl-CoA thiolase by its metabolite, 3-keto-4-pentenoyl-CoA.[1]Metabolized via β-oxidation to acetyl-CoA and propionyl-CoA.[2][1][2]
Effect on Gluconeogenesis Inhibition.[3][4]Can be a substrate for gluconeogenesis via propionyl-CoA.[2][2][3][4]
Effect on Glucose Metabolism Promotes glucose utilization, likely secondary to FAO inhibition.[5]Reprograms lymphocytes towards elevated glucose oxidation and glycolysis.[6][5][6]
Immunomodulatory Effects Not a primary reported effect.Potent histone deacetylase (HDAC) inhibitor, leading to increased IL-10 production.[6][6]

Core Metabolic Effects and Mechanisms of Action

This compound: A Potent Inhibitor of Fatty Acid Oxidation

This compound exerts its primary metabolic effect by potently inhibiting the mitochondrial β-oxidation of long-chain fatty acids.[5] This inhibition is not caused by the parent compound itself, but by its metabolite, 3-keto-4-pentenoyl-CoA.[1] This metabolite acts as a potent irreversible inhibitor of 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral.[1] The inhibition of this crucial enzyme leads to a halt in the breakdown of fatty acids for energy production.

The metabolic cascade of this compound also leads to the inhibition of gluconeogenesis, the process of generating glucose from non-carbohydrate substrates.[3][4] This effect, combined with the block in fatty acid oxidation, contributes to its observed hypoglycemic activity.[5]

Pentanoic Acid: A Short-Chain Fatty Acid with Diverse Roles

In contrast to its unsaturated counterpart, pentanoic acid is a saturated short-chain fatty acid that serves as an energy source and a signaling molecule. It is metabolized in the mitochondria through β-oxidation, yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle or serve as a substrate for gluconeogenesis.[2]

Beyond its role in energy metabolism, pentanoic acid has significant immunomodulatory functions. It acts as a histone deacetylase (HDAC) inhibitor, which leads to changes in gene expression.[6] A key consequence of this activity is the induction of the anti-inflammatory cytokine interleukin-10 (IL-10) in lymphocytes.[6] Furthermore, pentanoic acid can reprogram the metabolism of immune cells, promoting a shift towards glycolysis and glucose oxidation.[6]

Experimental Protocols

Protocol 1: Assessment of Fatty Acid Oxidation Inhibition

This protocol is adapted from methods used to study the effects of inhibitors on fatty acid oxidation in isolated mitochondria.

Objective: To determine the inhibitory effect of this compound on the oxidation of a radiolabeled fatty acid substrate.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitate)

  • This compound

  • Assay buffer (containing L-carnitine, coenzyme A, ATP, and other necessary cofactors)

  • Scintillation counter and vials

Procedure:

  • Prepare mitochondrial suspensions at a standardized protein concentration.

  • Pre-incubate the mitochondria with varying concentrations of this compound for a defined period.

  • Initiate the fatty acid oxidation reaction by adding the radiolabeled palmitate substrate.

  • Incubate the reaction mixture at 37°C with shaking.

  • Stop the reaction at various time points by adding perchloric acid.

  • Measure the production of ¹⁴CO₂ and acid-soluble metabolites (intermediates of β-oxidation) using a scintillation counter.

  • Calculate the rate of fatty acid oxidation and determine the inhibitory concentration (e.g., IC50) of this compound.

Protocol 2: Analysis of Glucose Metabolism

This protocol outlines a method to assess the impact of pentanoic acid on cellular glucose uptake and oxidation.

Objective: To quantify the effect of pentanoic acid on glucose metabolism in cultured cells (e.g., lymphocytes).

Materials:

  • Cultured lymphocytes

  • Pentanoic acid

  • Radiolabeled glucose (e.g., [U-¹⁴C]glucose)

  • Cell culture medium

  • Scintillation counter and vials

Procedure:

  • Culture lymphocytes to the desired density.

  • Treat the cells with various concentrations of pentanoic acid for a specified duration.

  • Add [U-¹⁴C]glucose to the culture medium and incubate.

  • At different time points, collect the cell culture medium and the cell lysate.

  • Measure the production of ¹⁴CO₂ from glucose oxidation by capturing it in a suitable trapping agent.

  • Quantify the amount of radiolabel incorporated into cellular components (e.g., glycogen, lipids) to assess glucose uptake and utilization in other pathways.

  • Determine the rate of glucose oxidation and uptake in the presence and absence of pentanoic acid.

Protocol 3: Histone Deacetylase (HDAC) Activity Assay

This protocol describes a method to measure the inhibitory effect of pentanoic acid on HDAC activity.

Objective: To determine the HDAC inhibitory activity of pentanoic acid.

Materials:

  • Nuclear extracts from cultured cells or purified HDAC enzymes

  • Pentanoic acid

  • Fluorometric HDAC assay kit (containing a fluorogenic HDAC substrate and developer)

  • Microplate reader

Procedure:

  • Prepare nuclear extracts from cells or use a purified HDAC enzyme preparation.

  • In a microplate, add the nuclear extract or purified enzyme to the assay buffer.

  • Add different concentrations of pentanoic acid to the wells.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of HDAC inhibition for each concentration of pentanoic acid and determine its IC50 value.[7]

Visualization of Pathways and Workflows

4_Pentenoic_Acid_Metabolism cluster_inhibition This compound This compound 4-Pentenoyl-CoA 4-Pentenoyl-CoA This compound->4-Pentenoyl-CoA Acyl-CoA Synthetase 3-Keto-4-pentenoyl-CoA 3-Keto-4-pentenoyl-CoA 4-Pentenoyl-CoA->3-Keto-4-pentenoyl-CoA β-Oxidation steps 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase 3-Keto-4-pentenoyl-CoA->3-Ketoacyl-CoA Thiolase Irreversible Inhibition Fatty Acid β-Oxidation Fatty Acid β-Oxidation Inhibition Inhibition

Caption: Metabolic activation of this compound to an irreversible inhibitor of fatty acid oxidation.

Pentanoic_Acid_Signaling Pentanoic Acid Pentanoic Acid HDAC Histone Deacetylase Pentanoic Acid->HDAC Inhibition Metabolic Reprogramming Metabolic Reprogramming Pentanoic Acid->Metabolic Reprogramming Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Gene Transcription Gene Transcription Histone Acetylation->Gene Transcription Increased IL-10 Production IL-10 Production Gene Transcription->IL-10 Production Upregulation Glucose Oxidation Glucose Oxidation Metabolic Reprogramming->Glucose Oxidation Increased

Caption: Signaling pathway of pentanoic acid leading to immunomodulation and metabolic reprogramming.

Experimental_Workflow_Comparison cluster_4PA This compound Study cluster_PA Pentanoic Acid Study Isolate Mitochondria Isolate Mitochondria Pre-incubate with 4-PA Pre-incubate with 4-PA Isolate Mitochondria->Pre-incubate with 4-PA Add Radiolabeled Fatty Acid Add Radiolabeled Fatty Acid Pre-incubate with 4-PA->Add Radiolabeled Fatty Acid Measure FAO Inhibition Measure FAO Inhibition Add Radiolabeled Fatty Acid->Measure FAO Inhibition Culture Lymphocytes Culture Lymphocytes Treat with Pentanoic Acid Treat with Pentanoic Acid Culture Lymphocytes->Treat with Pentanoic Acid Add Radiolabeled Glucose Add Radiolabeled Glucose Treat with Pentanoic Acid->Add Radiolabeled Glucose Measure Glucose Oxidation Measure Glucose Oxidation Add Radiolabeled Glucose->Measure Glucose Oxidation

Caption: Comparative experimental workflows for studying the metabolic effects of each acid.

Conclusion

This compound and pentanoic acid, while structurally similar, exhibit distinct and contrasting effects on cellular metabolism. This compound acts as a specific and potent inhibitor of fatty acid oxidation, with downstream effects on glucose metabolism. In contrast, pentanoic acid functions as a metabolic substrate and a signaling molecule, influencing immunomodulatory pathways and promoting a shift towards glucose utilization. Understanding these fundamental differences is crucial for researchers in the fields of metabolism, immunology, and drug development when considering these compounds for experimental or therapeutic purposes. Further research is warranted to obtain more detailed quantitative data to fully elucidate their comparative potencies and effects in various cell types and physiological conditions.

References

A Comparative Analysis of the In Vivo Hypoglycemic Properties of 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo hypoglycemic properties of 4-pentenoic acid against established antidiabetic agents, metformin (B114582) and glibenclamide, as well as the structurally related toxin, hypoglycin (B18308). This document summarizes available quantitative data, details experimental protocols, and visualizes the distinct signaling pathways to offer an objective evaluation for research and drug development purposes.

Executive Summary

This compound demonstrates hypoglycemic effects in vivo primarily by inhibiting fatty acid β-oxidation and gluconeogenesis. Its mechanism of action is similar to that of hypoglycin, the causative agent of Jamaican Vomiting Sickness. In comparison, metformin, a first-line therapy for type 2 diabetes, primarily acts by activating AMP-activated protein kinase (AMPK) to reduce hepatic glucose production. Glibenclamide, a sulfonylurea, stimulates insulin (B600854) secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels. While this compound shows promise as a tool for studying glucose metabolism, its potential as a therapeutic agent is limited by its toxicity, which is mechanistically linked to its hypoglycemic action.

Comparative Data on Hypoglycemic Effects

Quantitative in vivo data directly comparing the hypoglycemic potency of this compound with metformin and glibenclamide is limited in publicly available literature. However, individual studies provide insights into their respective effects.

CompoundAnimal ModelDoseRoute of AdministrationKey Hypoglycemic EffectsReference
This compound Mice7.5-15 mgIntraperitonealLowered blood sugar[1]
Metformin Streptozotocin-induced diabetic rats150 mg/kgOralSignificant reduction in blood glucose[2]
Glibenclamide Streptozotocin-nicotinamide induced diabetic rats3 mg/kgOralSignificant reduction in blood glucose levels[3]
Hypoglycin A RatsNot specifiedIntravenousFall in blood glucose, with the lowest level reached 3 hours after administration.[4]

Signaling Pathways and Mechanisms of Action

The hypoglycemic effects of these compounds are mediated by distinct molecular pathways.

This compound and Hypoglycin: Inhibition of Fatty Acid Oxidation

This compound and hypoglycin share a similar mechanism of action centered on the disruption of fatty acid β-oxidation. This compound is metabolized to 3-keto-4-pentenoyl-CoA, which is a potent inhibitor of 3-ketoacyl-CoA thiolase, a key enzyme in the β-oxidation pathway.[5] Hypoglycin is metabolized to methylenecyclopropylacetyl-CoA (MCPA-CoA), which irreversibly inhibits multiple acyl-CoA dehydrogenases.[1][6] The inhibition of fatty acid oxidation limits the supply of acetyl-CoA, a crucial activator of pyruvate (B1213749) carboxylase, thereby inhibiting gluconeogenesis.

This compound This compound Metabolites (e.g., 3-keto-4-pentenoyl-CoA) Metabolites (e.g., 3-keto-4-pentenoyl-CoA) This compound->Metabolites (e.g., 3-keto-4-pentenoyl-CoA) Fatty Acid β-Oxidation Fatty Acid β-Oxidation Metabolites (e.g., 3-keto-4-pentenoyl-CoA)->Fatty Acid β-Oxidation Inhibits Thiolase Acetyl-CoA Acetyl-CoA Fatty Acid β-Oxidation->Acetyl-CoA Decreased production Gluconeogenesis Gluconeogenesis Acetyl-CoA->Gluconeogenesis Reduced activation Blood Glucose Blood Glucose Gluconeogenesis->Blood Glucose Decreased production

Caption: Mechanism of this compound Hypoglycemia.

Metformin: AMPK Activation

Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK). This is achieved through the inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio. Activated AMPK then phosphorylates various downstream targets, resulting in the inhibition of hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.

Metformin Metformin Mitochondrial_Complex_I Mitochondrial Complex I Metformin->Mitochondrial_Complex_I Inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondrial_Complex_I->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Stimulates Blood_Glucose Blood Glucose Gluconeogenesis->Blood_Glucose Decreased production Glucose_Uptake->Blood_Glucose Increased uptake Glibenclamide Glibenclamide SUR1 SUR1 on KATP channel Glibenclamide->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Ca_Channels Voltage-gated Ca2+ Channels Membrane_Depolarization->Ca_Channels Opens Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose Lowers Start Start: Acclimatize Mice (1 week) Induce_Diabetes Induce Diabetes (STZ injection) Start->Induce_Diabetes Confirm_Diabetes Confirm Diabetes (Blood Glucose > 250 mg/dL) Induce_Diabetes->Confirm_Diabetes Group_Assignment Randomly Assign to Treatment Groups Confirm_Diabetes->Group_Assignment Administer_Treatment Administer Test Compounds/Vehicle Group_Assignment->Administer_Treatment Monitor_Glucose Monitor Blood Glucose at time points (e.g., 0, 1, 2, 4, 6h) Administer_Treatment->Monitor_Glucose Data_Analysis Data Analysis and Comparison Monitor_Glucose->Data_Analysis

References

A Comparative Guide to 4-Pentenoic Acid Derivatives in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 4-pentenoic acid derivatives in the synthesis of advanced polymers, supported by experimental data.

This compound, a versatile bifunctional molecule, is a valuable building block in polymer chemistry. Its terminal double bond and carboxylic acid group allow for its incorporation into a wide array of polymer architectures through various polymerization techniques. This guide provides a comparative analysis of different derivatives of this compound, focusing on their application in creating polymers with tailored properties for diverse fields, particularly in the biomedical sector.

Performance Comparison of this compound-Based Polymers

The properties of polymers derived from this compound can be significantly tuned by modifying its carboxylic acid group into various esters and amides. These modifications influence the polymerization behavior and the final properties of the polymer, such as thermal stability, mechanical strength, and biocompatibility.

Polymer DerivativePolymerization MethodKey Polymer PropertiesPotential Applications
Polyester from this compound and Isosorbide Acyclic Diene Metathesis (ADMET)Amorphous with a glass transition temperature (Tg) of 17 °C.[1] Exhibits good cell compatibility.[1]Biomedical applications, such as novel cartilage materials.[1]
Poly(ester-amide)s PolycondensationSemicrystalline with melting temperatures often higher than corresponding polyesters.[2] Degradation rates can be tuned by the choice of amino acid.Drug delivery systems and tissue engineering.[3]
N-Substituted Polyamides Melt PolycondensationCrystallinity, melting point, and thermal degradation temperature are influenced by the nature of the N-substituent.[4][5]Materials with tunable thermal and mechanical properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of these polymers. Below are representative protocols for the synthesis of this compound derivatives and their subsequent polymerization.

Synthesis of this compound

A common method for synthesizing this compound involves the condensation of allyl chloride and diethyl malonate under alkaline conditions, followed by saponification and decarboxylation.[1]

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, a solution of sodium ethoxide is prepared.

  • Diethyl malonate is added dropwise to the stirred solution.

  • Allyl chloride is then added dropwise over a period of 2 hours, and the mixture is stirred for an additional 2 hours.

  • After the reaction, water is added, and the organic layer is separated and washed until neutral.

  • The crude 2-allyl diethyl malonate is purified by distillation under reduced pressure.

  • The purified product is then saponified and decarboxylated to yield this compound.[1]

Acyclic Diene Metathesis (ADMET) Polymerization of a this compound Ester

ADMET polymerization is a step-growth condensation polymerization driven by the removal of a small volatile molecule, typically ethylene (B1197577).[6] This method is particularly useful for polymerizing diene monomers.

Procedure:

  • In a glovebox, the α,ω-diene monomer (e.g., an ester of this compound with a diol) and a ruthenium-based catalyst (e.g., Grubbs' catalyst) are charged into a Schlenk flask.

  • The flask is sealed and the reaction mixture is stirred under vacuum at a specific temperature (e.g., 50-90 °C) to facilitate the removal of ethylene gas.[7]

  • The polymerization is allowed to proceed for a set time, after which the polymer is precipitated in a non-solvent like methanol, filtered, and dried.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[8]

Procedure:

  • The monomer (e.g., a this compound ester or amide), a RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., AIBN or ACVA) are dissolved in a suitable solvent (e.g., 1,4-dioxane) in a reaction vessel.[8]

  • The mixture is deoxygenated by several freeze-pump-thaw cycles.

  • The polymerization is initiated by heating the mixture to a specific temperature (e.g., 60-70 °C) and is allowed to proceed for a predetermined time.

  • The polymerization is quenched by cooling the vessel in an ice bath and exposing it to air.

  • The resulting polymer is purified by precipitation in a non-solvent.

Visualizing Polymer Synthesis and Applications

Diagrams created using the DOT language provide a clear visual representation of the synthetic pathways and the logical relationships between different aspects of this research area.

Synthesis_and_Polymerization cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization Methods cluster_polymers Resulting Polymers cluster_applications Applications 4-Pentenoic_Acid 4-Pentenoic_Acid Ester_Derivatives Ester_Derivatives 4-Pentenoic_Acid->Ester_Derivatives Esterification Amide_Derivatives Amide_Derivatives 4-Pentenoic_Acid->Amide_Derivatives Amidation ADMET ADMET Ester_Derivatives->ADMET RAFT RAFT Ester_Derivatives->RAFT Amide_Derivatives->RAFT Polyesters Polyesters ADMET->Polyesters RAFT->Polyesters Polyamides Polyamides RAFT->Polyamides Biomedical_Materials Biomedical_Materials Polyesters->Biomedical_Materials Drug_Delivery Drug_Delivery Polyamides->Drug_Delivery Tissue_Engineering Tissue_Engineering Polyamides->Tissue_Engineering

Caption: Synthesis and polymerization of this compound derivatives.

Experimental_Workflow Start Start Monomer_Synthesis Synthesis of This compound Derivative Start->Monomer_Synthesis Purification Purification of Monomer Monomer_Synthesis->Purification Polymerization Polymerization (ADMET or RAFT) Purification->Polymerization Polymer_Isolation Isolation and Purification of Polymer Polymerization->Polymer_Isolation Characterization Polymer Characterization (NMR, GPC, DSC, TGA) Polymer_Isolation->Characterization Property_Testing Mechanical and Biocompatibility Testing Characterization->Property_Testing End End Property_Testing->End

References

Safety Operating Guide

Proper Disposal of 4-Pentenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-pentenoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely. This compound is a combustible liquid that is harmful if swallowed and can cause severe skin burns and eye damage. Adherence to these protocols is essential to mitigate risks.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood[1][2]. Always wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tight-fitting safety goggles or a face shield[3][4].

  • Hand Protection: Chemical-resistant gloves[4].

  • Skin and Body Protection: A laboratory coat and close-toed footwear are the minimum requirements. Wear appropriate protective clothing to prevent skin exposure[1][2][3].

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator[2].

Accidental Release and Spill Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated[1][2][3].

  • Remove Ignition Sources: As this compound is combustible, remove all sources of ignition from the area, such as open flames, sparks, and hot surfaces[2][3].

  • Containment: Prevent the spill from spreading and from entering drains or waterways[1][2]. Cover drains if necessary.

  • Absorption: Use an inert, non-combustible absorbent material, such as Chemizorb®, dry sand, or earth, to soak up the spill[3]. Do not use combustible materials like paper towels.

  • Collection and Disposal: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[1][3]. Do not reuse the container[1].

  • Decontamination: Clean the affected area thoroughly. Wash any contaminated clothing before reuse[2].

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations[1]. It should be treated as hazardous waste and handled by a licensed disposal company.

Step 1: Waste Identification and Segregation

  • Designate a specific, compatible, and properly labeled waste container for this compound waste.

  • Do not mix with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents, strong bases, or strong reducing agents[3].

Step 2: Container Management

  • Use a container made of a material compatible with corrosive organic acids, such as high-density polyethylene (B3416737) (HDPE). The container must be in good condition with a secure, leak-proof lid.

  • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from sources of ignition[1][3]. A corrosives or flammables storage cabinet is appropriate[3][5].

  • Store the container in a locked-up area if possible[1].

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the CAS Number (591-80-0) and relevant hazard pictograms (e.g., corrosive, harmful, flammable).

Step 4: Arrange for Professional Disposal

  • Dispose of the contents and the container through an approved waste disposal plant[1][2][6].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Note on Neutralization: While some simple acids and bases can be neutralized in the lab for disposal, this is not recommended for this compound due to its multiple hazards, including combustibility and potential for hazardous reactions. Do not attempt to neutralize or dispose of it down the drain[1][2].

Chemical and Hazard Data

The following table summarizes key quantitative and identifying information for this compound, which is essential for proper labeling and documentation for waste disposal.

IdentifierValueSource
CAS Number 591-80-0[1][2]
EC Number 209-732-7[1][2]
Purity Typically ≥98%[1][2][7]
Molecular Formula C₅H₈O₂[7]
GHS Hazard Codes H227, H302, H314
Hazard Class (for transport) 8 (Corrosive)[8]
Packing Group III[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste Is it pure or mixed? ppe->segregate pure_container 3a. Place in a dedicated, compatible container (HDPE) segregate->pure_container Pure mixed_container 3b. Verify compatibility. If compatible, place in designated mixed organic acid waste container. segregate->mixed_container Mixed labeling 4. Label Container 'Hazardous Waste' 'this compound, CAS: 591-80-0' Hazard Pictograms pure_container->labeling mixed_container->labeling storage 5. Store Securely Cool, dry, well-ventilated area. Away from ignition sources. labeling->storage ehs_contact 6. Contact EHS for Pickup storage->ehs_contact end End: Professional Disposal ehs_contact->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of 4-Pentenoic acid, a combustible and corrosive chemical that requires careful management.

This compound is classified as a Category 4 flammable liquid, is harmful if swallowed, and can cause severe skin burns and eye damage.[1] Adherence to strict safety protocols is crucial to mitigate these risks and ensure the well-being of all laboratory personnel.

Essential Safety Information at a Glance

To facilitate a rapid understanding of the key safety metrics for this compound, the following table summarizes its principal hazards and physical properties.

Property Value Source
CAS Number 591-80-0[1]
GHS Hazard Classifications Flammable Liquid, Category 4[1]
Acute Toxicity, Oral, Category 4[1]
Skin Corrosion/Irritation, Category 1B/1C[1]
Serious Eye Damage/Eye Irritation, Category 1[1]
Signal Word Danger[2]
Hazard Statements H227: Combustible liquid.
H302: Harmful if swallowed.
H314: Causes severe skin burns and eye damage.
Density 0.981 g/cm³ at 25 °C (77 °F)

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is critical. The following protocol outlines the necessary steps from preparation to post-experiment cleanup.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the recommended engineering control to minimize inhalation exposure.[3]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition. Have a CO2, dry chemical, or alcohol-resistant foam fire extinguisher available.[1]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tight-sealing safety goggles in combination with a face shield to protect against splashes.[1]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.

    • Clothing: Wear protective clothing to prevent skin exposure. A lab coat is the minimum requirement.[3]

  • Respiratory Protection: If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]

3. Handling Procedures:

  • Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[3]

  • Avoid Inhalation: Do not breathe mist, vapors, or spray.[4]

  • Ingestion Prevention: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Wash hands thoroughly after handling.[1]

4. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Location: Store in a designated corrosives area.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[1]

5. Accidental Spills:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills, absorb with an inert material such as vermiculite, sand, or earth and place it in a suitable, closed container for disposal.[3]

  • PPE: Use proper personal protective equipment during cleanup.[3]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and its contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.

1. Waste Classification:

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[3]

2. Containerization:

  • Collect waste this compound and any contaminated absorbent materials in a suitable, closed, and properly labeled container.

3. Disposal Route:

  • Dispose of the contents and the container at an approved waste disposal plant.[1] Do not let the product enter drains.

4. Contaminated PPE:

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal prep_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_ppe Don Personal Protective Equipment (Goggles, Face Shield, Gloves, Lab Coat) prep_controls->prep_ppe prep_materials Prepare Materials and Equipment prep_ppe->prep_materials handling_use Conduct Experiment in Fume Hood prep_materials->handling_use handling_avoid Avoid Contact and Inhalation handling_use->handling_avoid cleanup_decontaminate Decontaminate Work Area handling_avoid->cleanup_decontaminate disposal_waste Collect Waste in Labeled Container cleanup_store Store in Tightly Closed Container in Corrosives Area cleanup_decontaminate->cleanup_store disposal_ppe Dispose of Contaminated PPE disposal_waste->disposal_ppe disposal_final Dispose via Approved Waste Disposal Plant disposal_ppe->disposal_final

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.